[5'-13C]ribothymidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-DJLCBFSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[13CH2]O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Role of Isotopic Precision in Modern Biosciences
An In-Depth Technical Guide to [5'-13C]Ribothymidine for Advanced Biomolecular Research
In the intricate landscape of molecular biology and drug development, the ability to observe and track specific molecules within complex biological systems is paramount. Stable isotope labeling has emerged as a cornerstone technique, providing a non-radioactive method to enhance the sensitivity and resolution of analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[] this compound is a specialized isotopologue of ribothymidine (also known as 5-methyluridine), a naturally occurring modified nucleoside found in RNA, particularly in the T-loop of transfer RNA (tRNA) where it contributes to thermal stability.[2][3] In this molecule, the carbon atom at the 5' position of the ribose sugar is replaced with its heavier, stable isotope, carbon-13 (¹³C). This single, precise atomic substitution transforms the molecule into a powerful probe for elucidating the structure, dynamics, and metabolic fate of RNA.
This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, properties, and applications of this compound. We will explore the causality behind its use in advanced experimental workflows, provide detailed protocols, and ground the discussion in authoritative scientific principles.
Part 1: Core Chemical and Physical Properties
This compound is structurally identical to its natural counterpart, save for the isotopic enrichment at a single, strategic position. This subtlety is the source of its analytical power. The ¹³C nucleus possesses a nuclear spin of 1/2, making it NMR-active, unlike the much more abundant ¹²C isotope.[4] This allows the 5' carbon to be specifically observed and tracked in NMR experiments.
Chemical Structure of this compound
The diagram below illustrates the molecular structure, with the ¹³C-labeled carbon atom at the 5' position of the ribose moiety explicitly highlighted.
Caption: Chemical structure of this compound with the ¹³C label.
Quantitative Data Summary
The incorporation of a single ¹³C isotope results in a predictable increase in molecular weight compared to the unlabeled compound, a critical feature for mass spectrometry-based applications.
| Property | Value | Data Source(s) |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(¹³C)methyl)(2,3,4,5-¹³C₄)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [5] |
| Synonyms | 5-Methyluridine-1',2',3',4',5'-¹³C₅, [¹³C₅]Ribothymidine | [6][7] |
| CAS Number | 159496-17-0 | [7][8] |
| Molecular Formula | ¹³C₅C₅H₁₄N₂O₆ | [6][8] |
| Molecular Weight | ~263.19 g/mol | [7][8] |
| Appearance | White to Off-White Solid | [7] |
Note: The IUPAC name and formula shown are often for the fully ¹³C-labeled ribose ring, as this is a common commercial product. The principles discussed apply to the specifically 5'-¹³C labeled version as well.
Part 2: Synthesis of this compound
The targeted introduction of a ¹³C label requires a sophisticated, multi-step chemical synthesis. The primary challenge is to incorporate the isotope with high efficiency and stereochemical control. A common and effective strategy involves preparing a ¹³C-labeled D-ribose derivative, which then serves as a versatile intermediate for producing various labeled ribonucleosides.[9]
Causality in Synthetic Strategy
The choice of synthetic route is dictated by the need for precision. Introducing the isotopic label early in the synthesis at a simple precursor molecule is often more cost-effective and efficient than attempting to modify a complex, fully-formed nucleoside. The Wittig reaction is an excellent choice for this purpose as it allows for the formation of a carbon-carbon bond with high reliability, using a readily available ¹³C-labeled phosphonium salt (e.g., Ph₃P¹³CH₃I) to introduce the isotope at what will become the 5-position of the pentose sugar.[9] Subsequent steps focus on building the correct stereochemistry of the ribose ring, a critical factor for biological activity.
Synthetic Workflow Overview
The following diagram outlines a validated pathway for the synthesis of [5'-¹³C]ribonucleosides.[9]
Caption: Key stages in the chemical synthesis of this compound.
Protocol: Synthesis of D-[5-¹³C]ribose Intermediate
This protocol is a conceptual summary of the key steps described in the literature for creating the labeled sugar intermediate.[9]
-
Preparation of the Aldehyde: Start with a suitably protected 4-aldehydo-D-erythrose dialkyl acetal. The protecting groups (e.g., benzyl) are crucial for preventing unwanted side reactions in subsequent steps.
-
¹³C Label Incorporation (Wittig Reaction):
-
Prepare the ylide by reacting triphenyl(¹³C-methyl)phosphonium iodide (Ph₃P¹³CH₃I) with a strong base like butyllithium (BuLi) in an anhydrous solvent (e.g., THF) at low temperature.
-
Add the aldehyde from Step 1 to the ylide solution. This reaction forms an alkene, extending the carbon chain and incorporating the ¹³C label at the terminal position.
-
-
Hydroxylation:
-
Perform a diastereoselective dihydroxylation of the alkene using osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide). This step is critical for establishing the correct stereochemistry of the newly formed hydroxyl groups, leading to the desired ribose configuration.
-
-
Cyclization and Furanoside Formation:
-
Treat the resulting protected D-[5-¹³C]ribose dialkyl acetal with a Lewis acid (e.g., LiBF₄) to induce cyclization, forming the five-membered furanose ring characteristic of ribosides. This yields an alkyl D-[5-¹³C]ribofuranoside derivative, which is the direct precursor for coupling to a nucleobase.
-
Part 3: Applications in Advanced Research
The true value of [5'-¹³C]ribothymidine lies in its application as a precise probe in complex biological studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structures and dynamics of biomolecules in solution.[10] However, the NMR spectra of large molecules like RNA can be incredibly complex due to severe resonance overlap, particularly in the ribose region.[11]
The Causality of Isotopic Labeling in NMR: Incorporating ¹³C labels provides a powerful solution to this challenge.[12] The ¹³C nucleus has a distinct resonance frequency from protons (¹H), allowing for multi-dimensional NMR experiments (e.g., HSQC, HMBC) that correlate the signals of directly bonded or nearby atoms.[13] By specifically labeling the 5' carbon, researchers can:
-
Disperse and Assign Signals: Unambiguously identify the signals corresponding to the 5' carbon and its attached protons (H5' and H5''), simplifying the otherwise crowded ribose region of the spectrum.[11]
-
Probe Local Conformation: The chemical shifts of the 5' carbon and its protons are sensitive to the local conformation of the sugar-phosphate backbone, providing valuable structural constraints.
-
Map Binding Interfaces: In studies of protein-RNA complexes, changes in the chemical shift of the [5'-¹³C] label upon protein binding can precisely map the interaction site on the RNA molecule.[11]
Experimental Workflow: RNA-Protein Complex Structure Determination via NMR
Caption: Workflow for using labeled RNA in NMR structural studies.
Metabolic Labeling and Turnover Studies
Understanding the lifecycle of RNA—its synthesis, modification, and degradation—is crucial for cell biology and disease research. Stable isotope labeling allows researchers to perform pulse-chase experiments to track these dynamics without the hazards of radioactivity.[14]
The Causality of Metabolic Tracing: When cells are supplied with [5'-¹³C]ribothymidine, it can be taken up by nucleoside transporters and enter cellular metabolic pathways.[15] It is then phosphorylated to [5'-¹³C]ribothymidine triphosphate and incorporated into newly synthesized RNA. By tracking the appearance and disappearance of the ¹³C-labeled molecules over time using mass spectrometry, researchers can quantify:
-
RNA Synthesis Rates: The rate at which the ¹³C label appears in a specific RNA species reflects its rate of transcription.
-
RNA Stability and Degradation: After the labeled precursor is removed, the rate at which the ¹³C signal diminishes provides a direct measure of the RNA's half-life.
-
Modification Dynamics: It allows for the study of how modifications like methylation are added and how they affect the turnover of the RNA molecule.[14]
Part 4: Key Experimental Protocols
Protocol: Enzymatic Synthesis of a [5'-¹³C]Ribothymidine-Labeled RNA Oligonucleotide
This protocol describes the most common method for producing isotopically labeled RNA for structural or biophysical studies.[10]
-
Prerequisite: Obtain or synthesize [5'-¹³C]ribothymidine-5'-triphosphate ([5'-¹³C]rTTP). This is the direct precursor required by the polymerase.
-
Template Preparation:
-
Design a double-stranded DNA template containing a T7 RNA polymerase promoter sequence upstream of the desired RNA sequence.
-
Ensure the position in the template corresponding to the desired labeled ribothymidine is an adenine (A), as the polymerase will incorporate rTTP opposite an A in the template strand.
-
Prepare the template by PCR amplification or by annealing two synthetic DNA oligonucleotides.
-
-
In Vitro Transcription Reaction Setup (Example 50 µL scale):
-
In a sterile, RNase-free microcentrifuge tube, combine the following components on ice:
-
Nuclease-free water (to final volume)
-
5 µL of 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
5 µL of rNTP mix (10 mM each of ATP, GTP, CTP)
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1 µL of [5'-¹³C]rTTP (10 mM stock)
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1-2 µg of DNA template
-
2 µL of RNasin (Ribonuclease Inhibitor)
-
2 µL of T7 RNA Polymerase
-
-
Causality Note: The concentration of labeled rTTP is kept equivalent to the other rNTPs to ensure efficient and uniform incorporation. Lowering its concentration could lead to truncated transcripts.
-
-
Incubation:
-
Mix gently and incubate the reaction at 37°C for 2-4 hours. For longer transcripts, this time can be extended.
-
-
Template Removal:
-
Add 1 µL of DNase I (RNase-free) to the reaction and incubate at 37°C for an additional 15-20 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the synthesized RNA from the reaction mixture. Denaturing polyacrylamide gel electrophoresis (PAGE) is the gold standard for obtaining high-purity RNA of a specific length.
-
Excise the band corresponding to the full-length RNA product.
-
Elute the RNA from the gel slice using an appropriate buffer (e.g., crush and soak method).
-
Precipitate the RNA with ethanol, wash the pellet, and resuspend in a suitable RNase-free buffer.
-
-
Validation:
-
Confirm the purity and integrity of the labeled RNA using denaturing PAGE.
-
Quantify the RNA concentration using UV-Vis spectroscopy (A₂₆₀).
-
Confirm isotopic incorporation using mass spectrometry.
-
Conclusion and Future Outlook
[5'-¹³C]ribothymidine is more than just a chemical reagent; it is a precision tool that enables researchers to ask and answer fundamental questions about the RNA world. Its primary utility in resolving spectral complexity in NMR spectroscopy has made it indispensable for the structural analysis of RNA and its interactions with proteins and small molecules, directly impacting the rational design of RNA-targeted therapeutics.[11][16] As analytical techniques continue to improve in sensitivity, the application of [5'-¹³C]ribothymidine and other site-specifically labeled nucleosides will expand further into the realm of in-cell structural biology and dynamic metabolic profiling, promising even deeper insights into the mechanisms that govern life.[14][17]
References
-
Eurisotop. Stable Isotope-Labeled Nucleic Acids and Related Compounds. Eurisotop. [Link]
-
Kawashima, E., Umabe, K., & Sekine, T. (2002). Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5' -13C]ribonucleosides. The Journal of Organic Chemistry, 67(15), 5142–5151. [Link]
-
National Center for Biotechnology Information. [1',2',3',4',5'-13C5]ribothymidine. PubChem Compound Database. [Link]
-
Le, T., & Wang, Y. (2022). Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy. Molecules, 27(21), 7551. [Link]
-
PharmiWeb.com. (2024). Stable Isotope Labeling in Omics Research: Techniques and Applications. PharmiWeb. [Link]
-
Wenter, P., Reymond, L., Auweter, S. D., Allain, F. H.-T., & Pitsch, S. (2006). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 34(13), e93. [Link]
- Google Patents. (2005). US20050131224A1 - Method for preparing radiolabeled thymidine.
-
Eurisotop. RIBOTHYMIDINE. Eurisotop. [Link]
-
National Center for Biotechnology Information. 5-Methyluridine. PubChem Compound Database. [Link]
-
Davanloo, P., Sprinzl, M., Watanabe, K., Albani, M., & Kersten, H. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571–1581. [Link]
-
Genprice. 5-Methyluridine (Ribothymidine). Genprice. [Link]
-
Wikipedia. 5-Methyluridine. [Link]
-
Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences of the United States of America, 74(9), 3696–3700. [Link]
-
ResearchGate. First synthesis of α-ribothymidine/uridine. [Link]
-
Nagarajan, K. (1985). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 9-19. [Link]
-
Gokhale, N. S., & Horner, S. M. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. RNA, 27(12), 1637–1647. [Link]
-
Davanloo, P., Sprinzl, M., Watanabe, K., Albani, M., & Kersten, H. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571–1581. [Link]
-
Human Metabolome Database. Showing metabocard for Ribothymidine (HMDB0000884). HMDB. [Link]
-
Watanabe, K., Oshima, T., Saneyoshi, M., & Nishimura, S. (1974). Replacement of Ribothymidine by 5-methyl-2-thiouridine in Sequence GT Psi C in tRNA of an Extreme Thermophile. FEBS Letters, 43(1), 59-63. [Link]
-
CEITEC. Measuring methods available and examples of their applications 13C NMR. CEITEC. [Link]
-
Geng, H., & You, C. (2020). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Accounts of Chemical Research, 53(6), 1184-1196. [Link]
-
ResearchGate. Synthesis of Thymidine, Uridine, and 5'-Methyluridine Nucleolipids: Tools for a Tuned Lipophilization of Oligonucleotides. [Link]
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
-
Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences, 74(9), 3696-3700. [Link]
-
Everett, J. R. (2019). Applications of Metabolic Phenotyping in Pharmaceutical Research and Development. Frontiers in Molecular Biosciences, 6, 12. [Link]
Sources
- 2. Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. [1',2',3',4',5'-13C5]ribothymidine | C10H14N2O6 | CID 11807505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. omicronbio.com [omicronbio.com]
- 7. 5-Methyluridine-1',2',3',4',5'-13C5 | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isotope.com [isotope.com]
- 11. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurisotop.com [eurisotop.com]
- 17. pharmiweb.com [pharmiweb.com]
[5'-13C]ribothymidine chemical structure and properties
An In-depth Technical Guide to [5'-13C]Ribothymidine: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled nucleoside critical for advanced research in molecular biology, structural biology, and drug development. We will delve into its core molecular structure, physicochemical properties, and synthesis. The primary focus will be on its application as a powerful probe in Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating nucleic acid conformation and as a robust internal standard for quantitative analysis by Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of isotopically labeled compounds in their experimental workflows.
Introduction: The Significance of Ribothymidine and Isotopic Labeling
Ribothymidine, also known as 5-methyluridine (m5U), is a modified pyrimidine nucleoside found in the RNA of all domains of life.[1] It is most famously located at position 54 in the "T-loop" of transfer RNA (tRNA), where it plays a crucial role in stabilizing the molecule's tertiary structure.[1][2][3] The presence and dynamics of ribothymidine are implicated in the regulation of protein synthesis and overall thermal stability of tRNA, making it a molecule of significant biological interest.[2][4][5][6]
To study the intricate roles of molecules like ribothymidine within complex biological systems, researchers require tools that can offer high specificity and sensitivity. Stable isotope labeling, the substitution of an atom with its heavier, non-radioactive isotope (such as replacing ¹²C with ¹³C), provides such a tool.[7] Isotope-labeled compounds are chemically identical to their native counterparts but are distinguishable by analytical techniques like NMR and MS.
[5'-¹³C]ribothymidine, which features a carbon-13 isotope at the 5'-position of the ribose sugar, is an invaluable reagent. The strategic placement of this label provides a unique spectroscopic handle for investigating the sugar-phosphate backbone of RNA and for precise quantification in complex biological matrices.
Core Molecular Profile of this compound
The foundational aspect of this compound is its precise chemical structure, where a single ¹²C atom at the 5' position of the ribose moiety is replaced by a ¹³C atom. This substitution, while seemingly minor, imparts unique and measurable physical properties without altering the molecule's biological function.
Figure 1: Chemical structure of this compound, with the isotopic label highlighted in red.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(¹³C)methyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | PubChem |
| Synonyms | [5'-¹³C]-5-Methyluridine, [5'-¹³C]rT | N/A |
| Molecular Formula | C₉¹³CH₁₄N₂O₆ | N/A |
| Molecular Weight | 259.23 g/mol (Isotopic) | N/A |
| CAS Number | Not specified for 5'-¹³C only; 159496-17-0 for fully ¹³C-labeled ribose.[8][9] | [8][9] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water and polar organic solvents like DMSO and DMF.[10] | [10] |
Synthesis and Isotopic Labeling
The efficient synthesis of [5'-¹³C]ribonucleosides is crucial for their availability as research tools. A well-established method involves the introduction of the ¹³C label at the 5-position of a D-ribose precursor, which is then converted into the desired ribonucleoside.[11] The causality behind this strategy is that building the labeled sugar first allows for a modular approach to creating a wide variety of labeled ribonucleosides.
A key step is the Wittig reaction, which is highly effective for forming carbon-carbon bonds. In this context, a 4-aldehydo-D-erythrose derivative is reacted with a ¹³C-labeled methyltriphenylphosphonium iodide (Ph₃P¹³CH₃I) to specifically and efficiently introduce the ¹³C label at what will become the 5-position of the pentose sugar.[11] Subsequent stereoselective reactions and cyclization yield the D-[5-¹³C]ribose derivative, which can then be coupled with a silylated thymine base to form [5'-¹³C]ribothymidine.
Figure 3: Workflow for quantitative analysis using this compound as an internal standard.
Experimental Protocols
The following protocols are provided as templates and should be optimized for specific instrumentation and experimental goals.
Protocol 5.1: Quantitative Analysis of Ribothymidine by LC-MS/MS
This protocol describes a self-validating system for quantifying ribothymidine in a biological matrix.
-
Preparation of Standards: Prepare a stock solution of [5'-¹³C]ribothymidine (e.g., 1 mg/mL in water). Create a series of calibration standards by spiking known concentrations of unlabeled ribothymidine into a control matrix (e.g., analyte-free plasma) and adding a fixed concentration of the [5'-¹³C]ribothymidine internal standard to each.
-
Sample Preparation: a. To 100 µL of the unknown biological sample, add 10 µL of the [5'-¹³C]ribothymidine internal standard solution at a known concentration. b. Perform a protein precipitation step by adding 300 µL of cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 5 mM ammonium acetate in water).
-
LC-MS/MS Analysis: a. Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, from 5 mM ammonium acetate in water (Mobile Phase A) to acetonitrile (Mobile Phase B). b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). c. MRM Transitions:
- Ribothymidine (Analyte): Q1: 259.1 -> Q3: 127.1 (precursor ion to base fragment)
- [5'-¹³C]Ribothymidine (Standard): Q1: 260.1 -> Q3: 127.1 (precursor ion to base fragment)
- Note: The precursor ion for the standard is +1 Da, but the base fragment is identical as the ¹³C label is lost with the sugar moiety. This shared fragment confirms identity. An alternative is to monitor a fragment retaining the sugar, which will show the mass shift.
-
Data Analysis: Integrate the peak areas for both MRM transitions. Construct a calibration curve by plotting the peak area ratio (Analyte/Standard) against the concentration of the calibration standards. Determine the concentration of ribothymidine in the unknown sample using the regression equation from the calibration curve.
Conclusion
[5'-¹³C]Ribothymidine is more than just a labeled molecule; it is a precision tool that enables researchers to conduct experiments with a higher degree of accuracy and insight than would be possible with unlabeled compounds alone. Its utility in definitively assigning NMR signals for structural studies and in providing a gold-standard internal reference for quantitative mass spectrometry makes it an essential component of the modern molecular biology and drug development toolkit. By understanding its synthesis, properties, and the causality behind its applications, scientists can confidently integrate this powerful reagent into their workflows to push the boundaries of biological discovery.
References
-
Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences, 74(9), 3696–3700. [Link] [4][5]2. Kersten, H., Albani, M., Männlein, E., et al. (1977). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Biochemical and Biophysical Research Communications, 77(4), 1435-1441.
- Pomerantz, S. C., & McCloskey, J. A. (1990). Analysis of RNA hydrolyzates by liquid chromatography-mass spectrometry. Methods in Enzymology, 193, 796-824.
-
Micura, R. (2002). Chemical Synthesis of 13C and 15N Labeled Nucleosides. Monatshefte für Chemie / Chemical Monthly, 133(7), 893-915. [Link]
-
Aguilo, F., et al. (2020). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Journal of Biological Chemistry, 295(38), 13217-13228. [Link] [12]15. Human Metabolome Database. (n.d.). Showing metabocard for Ribothymidine (HMDB0000884). HMDB. [Link]
-
Delatte, B., et al. (2022). Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases. Nature Chemical Biology, 18, 977–986. [Link]
-
ResearchGate. (n.d.). First synthesis of α-ribothymidine/uridine. Publication Figure. [Link]
-
Basiri, B., et al. (2018). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of The American Society for Mass Spectrometry, 29(10), 2004–2014. [Link]
Sources
- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 2. Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of ribothymidine in mammalian tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Role of ribothymidine in mammalian tRNAPhe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. omicronbio.com [omicronbio.com]
- 9. [1',2',3',4',5'-13C5]ribothymidine | C10H14N2O6 | CID 11807505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Isotopic Labeling with [5'-13C]Ribothymidine: Synthesis, Incorporation, and Advanced Applications
Introduction: The Power of Site-Specific Isotopic Labeling
In the landscape of modern molecular biology and drug development, the ability to trace and structurally characterize biomolecules within complex biological systems is paramount. Stable isotope labeling has emerged as a cornerstone technique, offering a safe and precise window into metabolic pathways, molecular interactions, and the dynamics of macromolecules.[1][2] Unlike radioactive isotopes, stable isotopes such as Carbon-13 (¹³C) do not pose health risks to researchers or subjects, making them ideal for a wide range of applications, including clinical studies.[1][3]
1.1 The Advantage of Stable Isotopes (¹³C) in Biomedical Research
The incorporation of ¹³C into a molecule introduces a specific mass change that can be sensitively detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This allows researchers to:
-
Trace Metabolic Fates: Follow the journey of a labeled molecule through complex biochemical pathways, identifying metabolites and quantifying metabolic flux.[1][2][4]
-
Elucidate Molecular Structures: Resolve spectral ambiguities in NMR, enabling the detailed structural and dynamic analysis of large biomolecules like RNA.[6][7]
-
Quantify Pharmacokinetics: Accurately measure the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, providing crucial data for therapeutic development.[1][2]
1.2 Ribothymidine: A Key Modified Nucleoside in RNA
Ribothymidine (rT), also known as 5-methyluridine, is a modified nucleoside found predominantly in the TΨC loop of transfer RNA (tRNA) across all domains of life.[8][9] Its presence is crucial for the proper folding and thermal stability of tRNA, thereby ensuring the fidelity of protein synthesis.[10][11] The unique biological role of ribothymidine makes it an important target for studying RNA structure, function, and metabolism.
1.3 Rationale for Labeling at the 5'-Position
Site-specific labeling at the 5'-carbon of the ribose sugar in ribothymidine offers distinct advantages. The 5'-position is a critical part of the RNA backbone, and a ¹³C label at this site serves as a sensitive probe for:
-
Backbone Conformation and Dynamics: The chemical environment of the 5'-carbon is highly sensitive to the local conformation of the RNA backbone, making it an excellent reporter for structural changes.
-
Reduced Spectral Complexity: Introducing a single ¹³C label avoids the complex ¹³C-¹³C scalar couplings that arise from uniform labeling, simplifying NMR spectra and facilitating analysis, especially in larger RNA molecules.[6][12]
-
Metabolic Stability: The C-C bond of the ribose backbone is metabolically stable, ensuring that the label is retained during studies of RNA turnover and processing.
This guide provides a comprehensive overview of the synthesis of [5'-¹³C]ribothymidine, its incorporation into RNA, and its application in advanced structural and metabolic analyses.
Synthesis of [5'-¹³C]Ribothymidine
The efficient chemical synthesis of site-specifically labeled ribonucleosides is a critical first step. The synthesis of [5'-¹³C]ribonucleosides has been achieved through a multi-step process that strategically introduces the ¹³C label into a ribose precursor.[13]
2.1 Overview of the Synthetic Route
The synthesis is characterized by the creation of a D-[5-¹³C]ribose derivative, which then serves as a key intermediate for producing various [5'-¹³C]ribonucleosides, including ribothymidine.[13] A pivotal step in this process is the use of a Wittig reaction to introduce the ¹³C label at the 5-position of a pentose precursor.[13]
Caption: Key synthetic pathway for this compound.
2.2 Key Synthetic Steps
-
¹³C Introduction: The synthesis begins with a Wittig reaction, where a 4-aldehydo-D-erythrose dialkyl acetal reacts with Ph₃P¹³CH₃I-BuLi. This step efficiently and specifically introduces the ¹³C label at what will become the 5-position of the ribose sugar.[13]
-
Diastereoselective Dihydroxylation: Following the introduction of the label, a highly diastereoselective osmium dihydroxylation is performed to create the correct stereochemistry of the ribose intermediate.[13]
-
Cyclization and Nucleoside Formation: The linear D-[5-¹³C]ribose derivative is then cyclized to form the furanose ring. This ribose derivative is subsequently coupled with a thymine base to yield [5'-¹³C]ribothymidine.[13]
Incorporation of [5'-¹³C]Ribothymidine into RNA
Once synthesized, [5'-¹³C]ribothymidine must be incorporated into an RNA molecule of interest. This can be achieved through two primary methods: enzymatic synthesis or chemical solid-phase synthesis.[6][14]
3.1 Enzymatic Incorporation via In Vitro Transcription
This is the most common method for producing large quantities of labeled RNA for structural studies.[15][16] The process involves converting the labeled nucleoside into its 5'-triphosphate form (rTTP), which then serves as a substrate for an RNA polymerase, typically T7 RNA polymerase.[6][14]
Caption: Workflow for enzymatic incorporation of this compound.
3.2 Chemical Incorporation via Solid-Phase Synthesis
For shorter RNA sequences or when site-specific labeling within a sequence is required at multiple positions, chemical synthesis is the preferred method.[17][18] This approach requires converting the labeled nucleoside into a phosphoramidite building block, which can then be used in an automated solid-phase synthesizer.
Table 1: Comparison of RNA Labeling Methods
| Feature | Enzymatic Synthesis (IVT) | Chemical Synthesis (Solid-Phase) |
| RNA Length | Suitable for long RNAs (>20 nt) | Ideal for short RNAs (<50 nt)[17] |
| Yield | High (milligram quantities)[15] | Lower (micromole scale) |
| Labeling | Uniform or nucleotide-type specific | Site-specific at any position[17] |
| Purity | Requires purification from abortive sequences | High purity directly off the synthesizer |
| Cost | Generally more cost-effective for long RNAs | Can be expensive due to phosphoramidite synthesis |
Applications in Structural Biology and Drug Development
The unique properties of [5'-¹³C]ribothymidine make it a versatile tool for a range of advanced scientific investigations.
4.1 Probing RNA Structure and Dynamics with NMR Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of RNA in solution at atomic resolution.[14] However, for larger RNAs, severe spectral overlap can make analysis challenging.[19] Site-specific ¹³C labeling helps to overcome this limitation.[12]
-
Resolving Spectral Ambiguity: A ¹³C label at the 5'-position provides a unique chemical shift that can be used as an anchor point for assigning resonances in complex spectra.[17]
-
Characterizing Local Dynamics: NMR relaxation experiments performed on the 5'-¹³C nucleus can provide quantitative information about the flexibility and motion of the RNA backbone on functionally relevant timescales.
4.2 Tracing Metabolic Pathways and Drug Metabolism with Mass Spectrometry
Stable isotope labeling is an essential tool for investigating the metabolic fate of molecules in biological systems.[1][4] By introducing [5'-¹³C]ribothymidine to cells or organisms, researchers can track its incorporation into newly synthesized RNA and monitor its subsequent degradation.
-
RNA Turnover Studies: The rate of incorporation and decay of the ¹³C label can be measured by LC-MS/MS, providing a direct measure of RNA synthesis and degradation rates.[20][21]
-
Drug Development: In the development of nucleoside analog drugs, a ¹³C-labeled version of the drug can be synthesized to study its metabolic pathways.[1][2] This allows for the identification of metabolites and provides critical information on the drug's mechanism of action and potential off-target effects.[5]
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. metsol.com [metsol.com]
- 3. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of ribothymidine in mammalian tRNAPhe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of ribothymidine in mammalian tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
- 17. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy | MDPI [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 13C NMR Spectra of Ribothymidine
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectra of ribothymidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, experimental protocols, and detailed spectral interpretation of this important modified nucleoside.
Introduction: The Significance of Ribothymidine and NMR Analysis
Ribothymidine, also known as 5-methyluridine (m5U), is a modified pyrimidine nucleoside that plays a crucial role in the structure and function of transfer RNA (tRNA).[1] It is formed by the post-transcriptional methylation of a uridine residue and is most commonly found in the T-loop of tRNA, where it contributes to the stabilization of the molecule's tertiary structure. Understanding the precise three-dimensional structure of ribothymidine and its analogues is paramount in the fields of molecular biology and drug design.
13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with the chemical shift of the signal being highly sensitive to the local electronic environment. This makes 13C NMR an invaluable tool for the structural elucidation and characterization of nucleosides like ribothymidine.
Fundamental Principles of 13C NMR in Nucleoside Analysis
The 13C NMR spectrum of a nucleoside is governed by several key factors that influence the chemical shifts of the carbon atoms in both the pyrimidine base and the ribose sugar moiety. A thorough understanding of these principles is essential for accurate spectral interpretation.
The chemical shift of a carbon nucleus is primarily determined by the shielding and deshielding effects of its surrounding electrons. Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent carbon atoms, causing them to be deshielded and to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, leading to greater shielding and an upfield shift.
Hybridization state also plays a significant role. Carbons involved in sp2 hybridization (e.g., in aromatic rings and carbonyl groups) are typically more deshielded and appear at higher chemical shifts compared to sp3 hybridized carbons (e.g., in the ribose sugar).
The conformation of the ribose sugar ring (sugar pucker) and the orientation of the base relative to the sugar (the glycosidic torsion angle) can also subtly influence the chemical shifts of the sugar carbons.[3][4]
Analysis of the 13C NMR Spectrum of Ribothymidine
The 13C NMR spectrum of ribothymidine presents a distinct set of signals corresponding to the ten carbon atoms in its structure. The spectrum is typically acquired with proton decoupling, resulting in a series of sharp singlets. The chemical shifts are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (TMS).
Below is a detailed assignment of the 13C NMR chemical shifts for ribothymidine, based on data from the Spectral Database for Organic Compounds (SDBS) and supported by established principles of NMR spectroscopy.
Molecular Structure and Carbon Numbering of Ribothymidine
To facilitate the discussion of the 13C NMR spectrum, the standard numbering convention for the carbon atoms in ribothymidine is presented below.
Caption: Numbering scheme for the carbon atoms in ribothymidine.
Tabulated 13C NMR Chemical Shifts of Ribothymidine
The following table summarizes the assigned 13C NMR chemical shifts for ribothymidine in DMSO-d6.
| Carbon Atom | Chemical Shift (ppm) | Rationale for Assignment |
| Pyrimidine Base | ||
| C2 | 150.78 | Carbonyl carbon, highly deshielded due to the adjacent electronegative nitrogen and oxygen atoms. |
| C4 | 163.95 | Carbonyl carbon, similar to C2, experiencing strong deshielding effects. |
| C5 | 109.85 | sp2 hybridized carbon attached to a methyl group. The methyl group has a slight shielding effect compared to a proton. |
| C6 | 136.56 | sp2 hybridized carbon, deshielded by the adjacent nitrogen atom. |
| 5-CH3 | 11.95 | sp3 hybridized methyl carbon, appearing in the typical aliphatic region. |
| Ribose Sugar | ||
| C1' | 89.91 | Anomeric carbon, attached to both a nitrogen (from the base) and an oxygen (in the ring), resulting in significant deshielding. |
| C2' | 70.08 | sp3 hybridized carbon attached to a hydroxyl group, appearing in the characteristic range for carbons bearing an oxygen atom. |
| C3' | 74.05 | sp3 hybridized carbon attached to a hydroxyl group, similar to C2'. |
| C4' | 84.45 | sp3 hybridized carbon attached to the ring oxygen and the C5' carbon, leading to a downfield shift. |
| C5' | 61.02 | sp3 hybridized carbon of the primary alcohol, typically found in this region. |
Data sourced from the Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.
Experimental Protocol for 13C NMR of Ribothymidine
Acquiring a high-quality 13C NMR spectrum of ribothymidine requires careful attention to the experimental setup. The following protocol provides a detailed, step-by-step methodology.
I. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a common and effective solvent for nucleosides due to its excellent dissolving power and high boiling point.
-
Concentration: Prepare a solution of ribothymidine in DMSO-d6 at a concentration of approximately 20-50 mg/mL. The higher concentration is beneficial for improving the signal-to-noise ratio in 13C NMR, which is inherently less sensitive than 1H NMR.
-
NMR Tube: Use a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference (0 ppm). However, it is often more convenient to reference the spectrum to the residual solvent peak of DMSO-d6 at 39.52 ppm.[5]
II. NMR Instrument Parameters
The following parameters are a general guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Temperature: 298 K (25 °C)
-
Number of Scans (NS): 1024 to 4096 scans are typically required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): 2.0 seconds. This allows for sufficient relaxation of the carbon nuclei between pulses.
-
Acquisition Time (AQ): Approximately 1.0-1.5 seconds.
-
Spectral Width (SW): 200-250 ppm. This ensures that all carbon signals, from the aliphatic to the carbonyl region, are captured.
-
Decoupling: Broadband proton decoupling (e.g., WALTZ-16) should be applied during the acquisition period to simplify the spectrum to singlets.
III. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the DMSO-d6 peak to 39.52 ppm.
-
Peak Picking: Identify and label the chemical shift of each peak.
Experimental Workflow Diagram
Caption: Workflow for 13C NMR analysis of ribothymidine.
Conclusion
The 13C NMR spectrum of ribothymidine provides a wealth of structural information that is essential for researchers in chemistry and biology. By understanding the principles that govern carbon chemical shifts and by following a robust experimental protocol, one can confidently assign the spectrum and gain valuable insights into the molecular structure of this important nucleoside. This guide serves as a foundational resource for the application of 13C NMR in the study of ribothymidine and related compounds, facilitating further research and development in areas where the precise characterization of nucleoside structure is critical.
References
-
Hruska, F. E., & Blonski, W. J. P. (1982). A 1H and 13C nuclear magnetic resonance study of nucleosides with methylated pyrimidine bases. Canadian Journal of Chemistry, 60(23), 3026–3033. [Link]
-
Ebrahimi, M., Rossi, P., Rogers, C., & Harbison, G. S. (2001). Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. Journal of Magnetic Resonance, 150(1), 1–9. [Link]
-
PubChem. (n.d.). 5-Methyluridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chang, C. J., Diaz, L. E., Woolfenden, W. R., & Grant, D. M. (1982). Solid-state carbon-13 nuclear magnetic resonance study of ribonucleosides and ribonucleic acid. The Journal of Organic Chemistry, 47(27), 5328–5334. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). 5-Methyluridine. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
Sources
Whitepaper: The Pivotal Role of Ribothymidine (m⁵U) in the Regulation of Translational Fidelity and Efficiency
Abstract
Transfer RNA (tRNA) modifications are critical determinants of protein synthesis, ensuring both the speed and accuracy of translation. Among the more than 100 known modifications, 5-methyluridine (m⁵U), or ribothymidine, stands out as one of the most conserved, located at position 54 in the "T-loop" of nearly all elongator tRNAs across all domains of life.[1] This guide provides a comprehensive technical overview of the multifaceted functions of ribothymidine in translational regulation. We will explore its biogenesis, its fundamental role in establishing tRNA structure and stability, and its direct impact on the kinetics and fidelity of the ribosome. Furthermore, we will detail state-of-the-art methodologies for studying ribothymidine, providing researchers and drug development professionals with the foundational knowledge and practical protocols to investigate this crucial modification.
Introduction: Beyond the Canonical Four
The central dogma of molecular biology relies on the precise translation of the genetic code from messenger RNA (mRNA) into protein. Transfer RNAs are the master adaptors in this process, yet their function is governed by more than just their primary sequence. Post-transcriptional modifications are essential for their proper folding, stability, and function.[2] These chemical alterations, ranging from simple methylation to complex additions, are particularly clustered in two key regions: the anticodon loop, which decodes the mRNA, and the tRNA core or "elbow" region, which is crucial for structural integrity and interaction with the ribosome.[3]
Ribothymidine (m⁵U), the modification that gives the T-loop (or TΨC loop) its name, is a universally conserved modification in the tRNA core.[4][5] Its presence is not merely decorative; it is a key functional element that "greases the wheels" of the translational machinery.[6] The absence or alteration of m⁵U levels has been shown to impact tRNA maturation, ribosome binding, the speed of protein synthesis, and overall cellular fitness, implicating its dysregulation in human disease.[1][7] This document serves to elucidate the critical functions of this single, pivotal methylation event.
Biogenesis and Structural Significance of Ribothymidine
The synthesis of ribothymidine is a highly conserved enzymatic process, underscoring its fundamental importance.
-
In Bacteria: The enzyme TrmA is responsible for the methylation of U54.
-
In Eukarya and Archaea: The homologous enzyme is known as Trm2 .
These enzymes utilize S-adenosyl methionine (SAM) as the methyl donor to catalyze the formation of a carbon-carbon bond at the C5 position of uridine at position 54.
A Linchpin for tRNA Tertiary Structure
The canonical L-shaped tertiary structure of tRNA is paramount for its function. This fold is stabilized by a network of tertiary interactions, primarily between the D-loop and the T-loop, which form the "elbow" of the molecule.[8] Ribothymidine at position 54 plays a direct role in solidifying this structure. The methyl group of m⁵U54 enhances hydrophobic stacking interactions and reinforces the crucial m⁵U54-m¹A58 tertiary base pair.[9] This stabilization increases the overall thermal stability of the tRNA molecule, as evidenced by an increased melting temperature (T_m) in its presence.[9][10]
The structural integrity imparted by m⁵U is not an isolated feature; it has cascading effects on overall tRNA maturation. The proper folding of the tRNA elbow is a prerequisite for other modification enzymes to access their target sites. For instance, the presence of m⁵U54 in E. coli has been shown to promote the formation of other modifications, such as ms²i⁶A37 in the anticodon loop, demonstrating a functional crosstalk between different parts of the tRNA molecule.[3]
Diagram 1: The Central Role of m⁵U in tRNA Structure This diagram illustrates the L-shaped tertiary structure of a tRNA molecule, highlighting the interaction between the D-loop and the T-loop. The position of ribothymidine (m⁵U54) is shown as a key component stabilizing this critical interaction.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. T arm - Wikipedia [en.wikipedia.org]
- 5. Transfer RNAs: diversity in form and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Modifications in the T arm of tRNA globally determine tRNA maturation, function, and cellular fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tRNA Structure [earth.callutheran.edu]
- 9. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and significance of 5-methyluridine in RNA
A-00: Executive Summary
This guide provides a comprehensive technical overview of 5-methyluridine (m5U), a conserved post-transcriptional RNA modification integral to the epitranscriptome. Initially identified in transfer RNA (tRNA), the role of m5U is now understood to extend to ribosomal RNA (rRNA), messenger RNA (mRNA), and other non-coding RNAs, where it is a critical regulator of RNA stability, translation, and cellular stress responses.
We will explore the historical context of its discovery, the enzymatic pathways responsible for its synthesis, and its multifaceted functions in molecular biology. A significant portion of this guide is dedicated to a detailed examination of the state-of-the-art methodologies for m5U detection and quantification, including mass spectrometry and next-generation sequencing techniques. We provide not only the principles behind these methods but also actionable, step-by-step protocols to facilitate their implementation in a research setting.
Furthermore, this document synthesizes the current understanding of m5U's role in human health and disease, highlighting its emerging significance in oncology, mitochondrial disorders, and neurology. By elucidating the connections between m5U dysregulation and pathology, we aim to underscore its potential as a novel biomarker and a target for therapeutic intervention. This guide is structured to serve as a foundational resource, bridging fundamental biochemistry with translational research and drug development.
Introduction to Post-Transcriptional RNA Modifications
The central dogma of molecular biology, while foundational, is elegantly embellished by a vast array of chemical modifications to RNA molecules. These modifications, collectively termed the "epitranscriptome," introduce a layer of regulatory complexity that governs every aspect of an RNA molecule's life, from its processing and stability to its ultimate function in gene expression.[1] Among the more than 170 known RNA modifications, 5-methyluridine (m5U), also known as ribothymidine, stands out due to its ubiquity and fundamental roles in cellular physiology.
Initially considered a static component of tRNA, m5U is now recognized as a dynamic modification present in various RNA species, including rRNA and, as more recently discovered, mRNA.[2] This methylation event, the addition of a methyl group to the C5 position of uridine, is catalyzed by specific enzymes and plays crucial roles in RNA structure, stability, and function.[1][3] Dysregulation of m5U has been linked to a spectrum of human diseases, including cancer and neurological disorders, making it a subject of intense research and a potential target for novel therapeutics.[4][5][6][7] This guide provides a deep dive into the discovery, biochemistry, function, and analysis of m5U, offering a technical resource for researchers aiming to explore this critical RNA modification.
The Discovery of 5-Methyluridine (m5U): A Historical Perspective
The journey of m5U discovery is intertwined with the earliest explorations of RNA biology. It was first identified in the 1960s as a conserved component of transfer RNA (tRNA).[5] Specifically, it was found at position 54 in the "T-loop" (TΨC loop), a structural motif so named for the presence of thymidine (5-methyluridine), pseudouridine (Ψ), and cytidine. This modification is one of the most highly conserved features in tRNAs across all domains of life, hinting at a fundamental and indispensable role.[5][8][9]
For decades, the function of m5U54, while clearly essential, remained enigmatic. Early hypotheses centered on its role in stabilizing the tertiary structure of tRNA, specifically the interaction between the T-loop and the D-loop. This structural integrity is paramount for the tRNA's canonical function as an adaptor molecule in protein synthesis. More recent studies have expanded on this, demonstrating that m5U54 modulates both tRNA maturation and the translocation step of the ribosome during translation.[8][9][10]
The narrative of m5U expanded significantly with the advent of advanced analytical techniques, which revealed its presence beyond tRNA. It has been identified in ribosomal RNA (rRNA), where it contributes to ribosome biogenesis and function, and more recently, in messenger RNA (mRNA) of eukaryotes.[2][5] The discovery in mRNA was particularly groundbreaking, suggesting a direct role for m5U in regulating the translation of specific transcripts and opening a new frontier in the study of epitranscriptomics.[5][11]
Biosynthesis and Regulation of m5U
The synthesis of 5-methyluridine is a highly specific, enzyme-catalyzed process. The methyl group for this modification is donated by S-adenosyl-L-methionine (SAM), a universal methyl donor in numerous biological reactions.[11][12]
The primary enzymes responsible for m5U formation belong to the tRNA (uracil-5-)-methyltransferase family.
-
In eukaryotes , the homologous enzyme is TRMT2A (tRNA Methyltransferase 2A), which is responsible for the canonical m5U54 modification in cytosolic tRNAs.[13][14][15][16]
Recent evidence indicates that TRMT2A's substrate scope is broader than initially thought. It has been shown to methylate not only tRNAs but also rRNA and certain mRNAs, highlighting its role as a key regulator in the translation machinery.[16][17] The enzyme recognizes specific structural features of the RNA molecule to ensure precise methylation at the correct uridine residue.
Another family of enzymes, the NOP2/Sun domain (NSUN) family , is primarily known for catalyzing 5-methylcytosine (m5C) formation. However, some members have been implicated in uridine methylation as well, and their roles are an active area of investigation. For instance, while NSUN2 is a primary m5C methyltransferase for various RNAs including tRNA and mRNA, its activity underscores the complex interplay of methylation events in RNA biology.[18][19][20][21]
The regulation of these methyltransferases is critical for cellular homeostasis. Their expression and activity can be altered in response to cellular stress, and their dysregulation is frequently observed in diseases like cancer, where they can impact tumor progression and therapy resistance.[19][21]
Caption: Enzymatic synthesis of 5-methyluridine (m5U) by TRMT2A/TrmA.
Functional Roles of m5U in RNA Biology
The functional consequences of m5U modification are diverse and depend on the type of RNA in which it resides. From ensuring translational fidelity to regulating mRNA fate, m5U is a key player in post-transcriptional gene regulation.
The Canonical Role in Transfer RNA (tRNA)
The most well-established role of m5U is at position 54 in the T-loop of virtually all tRNAs.[11] This single methylation event has profound consequences:
-
Structural Stabilization: m5U54 is crucial for maintaining the L-shaped tertiary structure of tRNA by facilitating the interaction between the T-loop and the D-loop. This stable structure is essential for the tRNA to be correctly recognized by the ribosome and aminoacyl-tRNA synthetases.
-
Translational Fidelity and Efficiency: By ensuring the correct tRNA structure, m5U54 contributes to the accuracy of codon recognition and the overall efficiency of protein synthesis.[1][4]
-
Modulation of Ribosome Translocation: Recent studies have shown that the absence of m5U54 desensitizes the ribosome to certain translocation inhibitors, suggesting that the modification helps modulate the movement of the ribosome along the mRNA.[8][9][10]
-
Protection from Degradation: The m5U modification can protect tRNAs from stress-induced cleavage by ribonucleases like angiogenin, preventing the formation of tRNA-derived stress-induced RNAs (tiRNAs).[11]
The Function in Ribosomal RNA (rRNA)
m5U is also found in rRNA, the catalytic core of the ribosome. While less studied than its tRNA counterpart, rRNA m5U modifications are believed to be important for:
-
Ribosome Biogenesis: Modifications in rRNA are often installed during the complex assembly of the ribosome and can serve as checkpoints for proper folding and processing.
-
Fine-Tuning Ribosome Function: m5U in key functional regions of the rRNA could influence the dynamics of the ribosome during translation, affecting aspects like peptidyl transferase activity and fidelity. The enzyme TRMT2A has been shown to methylate rRNA, linking this modification directly to the translation machinery.
Emerging Roles in Messenger RNA (mRNA)
The discovery of m5U in mRNA has opened up new avenues of research into its regulatory potential.[2][5] Unlike the single, conserved site in tRNA, m5U sites in mRNA appear to be more varied. Their functions include:
-
Enhancing Translation: Similar to other modifications like N1-methylpseudouridine used in mRNA vaccines, the inclusion of m5U in synthetic mRNAs can increase protein expression.[22] This is thought to be due to a combination of increased mRNA stability and a reduced innate immune response to the foreign RNA.[22][23]
-
Regulating mRNA Stability: Methylation can alter the susceptibility of mRNA to degradation by cellular nucleases, thereby controlling the transcript's half-life and the total amount of protein produced.
-
Cellular Stress Response: The levels of m5U in mRNA can change in response to cellular stress, suggesting a role in adaptive gene expression programs.[4][6]
Methodologies for m5U Detection and Mapping
The accurate detection and quantification of m5U are crucial for understanding its biological functions. Several powerful techniques have been developed, each with its own strengths and applications.
Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the absolute quantification of RNA modifications.
-
Principle: This method involves hydrolyzing total RNA into individual nucleosides, separating them via liquid chromatography, and then identifying and quantifying them based on their unique mass-to-charge ratios.
-
Causality: LC-MS/MS provides unparalleled accuracy and sensitivity for determining the overall abundance of m5U in a given RNA sample. It is the definitive method for validating the presence of the modification and for measuring global changes in m5U levels under different conditions. However, it does not provide sequence context.
Conceptual Protocol: LC-MS/MS for Global m5U Quantification
-
RNA Isolation: Extract high-quality total RNA from the biological sample of interest. Ensure purity by assessing A260/A280 and A260/A230 ratios.
-
RNA Digestion: Digest ~1 µg of RNA to single nucleosides using a cocktail of enzymes (e.g., nuclease P1 followed by phosphodiesterase I and alkaline phosphatase). This ensures complete degradation into constituent nucleosides.
-
Chromatographic Separation: Inject the digested sample into a high-performance liquid chromatography (HPLC) system, typically with a C18 reverse-phase column. Separate the nucleosides using a gradient of aqueous and organic mobile phases.
-
Mass Spectrometry Analysis: Eluted nucleosides are ionized (e.g., by electrospray ionization) and introduced into a triple quadrupole mass spectrometer.
-
Quantification: Monitor the specific parent-to-daughter ion transition for m5U and other nucleosides (e.g., U, A, C, G) using Multiple Reaction Monitoring (MRM). Quantify the amount of m5U relative to the amount of unmodified uridine or total RNA input by comparing against a standard curve of known concentrations.
Sequencing-Based Approaches
To identify the precise locations of m5U within the transcriptome, sequencing-based methods are required.
-
m5U-miCLIP (methylation-individual-nucleotide-resolution crosslinking and immunoprecipitation): This technique relies on the crosslinking of the m5U-modifying enzyme (e.g., TRMT2A) to its target RNA.[6] An antibody against the enzyme is used to pull down the RNA-protein complexes, and the specific site of modification is identified by sequencing the protected RNA fragments.
-
FICC-seq (formaldehyde-induced crosslinking and sequencing): A variation of miCLIP that uses formaldehyde to crosslink the methyltransferase to the RNA.[6]
-
Bisulfite Sequencing: While traditionally used for DNA methylation, this chemical treatment can be adapted for m5U. Bisulfite deaminates cytosine to uracil, but m5U is resistant. This difference allows for the identification of m5U sites, although the chemistry is less straightforward than for DNA and requires specialized protocols and bioinformatics analysis.
Caption: A generalized workflow for m5U mapping using miCLIP-seq.
Comparison of Methodologies
| Method | Principle | Resolution | Quantification | Primary Application | Limitations |
| LC-MS/MS | Chromatographic separation and mass-based detection of nucleosides | None (Global) | Absolute | Validating and quantifying global m5U levels | No sequence information |
| m5U-miCLIP | UV crosslinking and immunoprecipitation of the "writer" enzyme (TRMT2A) | Single-nucleotide | Semi-quantitative | Transcriptome-wide mapping of TRMT2A-dependent m5U sites | Only detects sites modified by the targeted enzyme; can have crosslinking bias |
| Bisulfite Seq. | Chemical conversion of C to U; m5U is resistant | Single-nucleotide | Relative | Mapping m5U sites without reliance on an antibody | Harsh chemical treatment can degrade RNA; protocol optimization is critical |
Clinical Significance and Therapeutic Potential
The fundamental role of m5U in regulating translation and RNA stability means its dysregulation is intrinsically linked to human disease.[5] This connection makes m5U and its associated enzymes promising targets for diagnostics and therapeutics.
m5U in Human Disease
-
Cancer: Altered levels of RNA modifications are a hallmark of many cancers. The m5U writer enzyme TRMT2A, and the related m5C writer NSUN2, are often upregulated in tumors, which can be associated with aggressive phenotypes and poor prognosis.[19][24] Dysregulation of m5U can impact the translation of key oncogenes or tumor suppressors, contributing to uncontrolled cell proliferation and survival.[19][21] For example, m5U has been implicated in breast cancer and stress response regulation.[4][6]
-
Neurological Disorders: Proper protein synthesis is critical for neuronal function and development. Mutations or dysregulation of RNA modifying enzymes, including those for m5U and m5C, have been linked to neurodevelopmental disorders and intellectual disability.[5][25] For instance, NSUN2 function is linked to neurodevelopment, and its knockout in mice leads to reduced brain size and impaired memory.[25]
-
Mitochondrial Diseases: Mitochondria have their own translational machinery, including mitochondrial tRNAs (mt-tRNAs). Modifications in these mt-tRNAs are essential for their function, and defects in mt-tRNA modification pathways, including methylation, are a known cause of severe mitochondrial diseases.
Caption: Pathological consequences of m5U writer enzyme dysregulation.
m5U as a Biomarker and Therapeutic Target
The links between m5U and disease open up exciting therapeutic possibilities:
-
Biomarkers: Measuring the levels of m5U in patient tissues or biofluids (e.g., circulating tumor RNA) could serve as a diagnostic or prognostic biomarker.
-
Therapeutic Targeting: The enzymes that write m5U, such as TRMT2A, represent novel drug targets. Developing small molecule inhibitors against these enzymes could be a viable strategy to reverse the pathological effects of m5U dysregulation in cancer and other diseases.
-
RNA Therapeutics: Conversely, the deliberate incorporation of m5U into therapeutic mRNAs (e.g., for vaccines or protein replacement therapy) is a proven strategy to enhance their stability and translational output while reducing immunogenicity.[22][23] This has been a key technology in the success of mRNA vaccines.[22]
Conclusion and Future Directions
5-methyluridine has evolved from being viewed as a simple, static modification in tRNA to a dynamic and critical regulator of gene expression across multiple RNA species. Its roles in ensuring translational fidelity, modulating RNA stability, and responding to cellular stress are fundamental to cellular health. The clear and growing links between m5U dysregulation and human diseases, particularly cancer, have positioned it as a focal point for both basic and translational research.
The future of m5U research is bright. The development of more sensitive and higher-throughput methods for mapping m5U will undoubtedly uncover new sites and functions. A key challenge will be to elucidate the specific downstream effects of m5U modification on individual mRNAs and to understand how the cellular "reader" proteins recognize this mark to enact their functions. Furthermore, the development of specific inhibitors for m5U methyltransferases holds great promise as a new class of therapeutics. As our understanding of the epitranscriptome deepens, 5-methyluridine will surely remain a modification of central importance.
References
-
iRNA-m5U: A sequence based predictor for identifying 5-methyluridine modification sites in Saccharomyces cerevisiae. (2025). ResearchGate. [Link]
-
Alam, W., et al. (2024). Unveiling the Potential Pattern Representation of RNA 5-Methyluridine Modification Sites Through a Novel Feature Fusion Model Leveraging Convolutional Neural Network and Tetranucleotide Composition. Maynooth University Research Archive Library. [Link]
-
Jaschinski, A., et al. (2022). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research. [Link]
-
Beaudoin, J. J., et al. (2024). Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. Nucleic Acids Research. [Link]
-
Towner, J. S., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PubMed. [Link]
-
Towner, J. S., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PNAS. [Link]
-
He, C., et al. (2022). Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine. Signal Transduction and Targeted Therapy. [Link]
-
Kim, J., et al. (2023). Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. Nucleic Acids Research. [Link]
-
Chellamuthu, A., & Gray, S. G. (2020). The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer. Sci-Hub. [Link]
-
Wu, C., et al. (2025). Recent Advances in the Biological Functions of 5-Methyluridine (m5U) RNA Modification. ResearchGate. [Link]
-
Lv, Z., et al. (2022). RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA. MDPI. [Link]
-
Towner, J. S., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PubMed. [Link]
-
Beaudoin, J. J., et al. (2024). Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. ResearchGate. [Link]
-
Lv, Z., et al. (2022). RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA. PMC. [Link]
-
Li, P., et al. (2024). NSUN2-mediated RNA methylation: Molecular mechanisms and clinical relevance in cancer. Cellular Signalling. [Link]
-
Liu, Z., et al. (2024). Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data. PMC. [Link]
-
Towner, J. S., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PMC. [Link]
-
NSUN2. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Chellamuthu, A., & Gray, S. G. (2020). The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer. PMC. [Link]
-
Khan, A., et al. (2023). A robust deep learning approach for identification of RNA 5-methyluridine sites. Scientific Reports. [Link]
-
Li, Q., et al. (2024). Spatial regulation of NSUN2-mediated tRNA m5C installation in cognitive function. Nucleic Acids Research. [Link]
-
Liu, Z., et al. (2025). Detection and quantification of 5moU RNA modification from direct RNA sequencing data. ResearchGate. [Link]
-
TRMT2A tRNA methyltransferase 2A [Homo sapiens (human)]. (n.d.). NCBI Gene. Retrieved January 16, 2026, from [Link]
-
Hengesbach, M., et al. (2022). Human TRMT2A methylates different components of the translation machinery and contributes to translation fidelity. bioRxiv. [Link]
-
Hengesbach, M., et al. (2023). Human TRMT2A methylates tRNA and contributes to translation fidelity. Nucleic Acids Research. [Link]
-
TRMT2A - tRNA (uracil-5-)-methyltransferase homolog A - Homo sapiens (Human). (n.d.). UniProt. Retrieved January 16, 2026, from [Link]
-
TRMT2A Gene. (n.d.). GeneCards. Retrieved January 16, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. Unveiling the Potential Pattern Representation of RNA 5-Methyluridine Modification Sites Through a Novel Feature Fusion Model Leveraging Convolutional Neural Network and Tetranucleotide Composition - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. TRMT2A tRNA methyltransferase 2A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. uniprot.org [uniprot.org]
- 17. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 18. sci-hub.se [sci-hub.se]
- 19. NSUN2-mediated RNA methylation: Molecular mechanisms and clinical relevance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NSUN2 - Wikipedia [en.wikipedia.org]
- 21. The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for In Vivo RNA Labeling Using [5'-13C]ribothymidine
Abstract
The study of RNA dynamics—synthesis, processing, modification, and decay—is fundamental to understanding gene regulation and cellular physiology. Stable isotope labeling, coupled with advanced analytical techniques, offers a powerful, non-radioactive method to trace the lifecycle of RNA in vivo.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of [5'-13C]ribothymidine, a stable isotope-labeled nucleoside, for metabolic labeling of RNA in both cell culture and animal models. We delve into the principles of metabolic incorporation, experimental design considerations, step-by-step protocols for labeling and analysis, and data interpretation. These methods are designed for researchers, scientists, and drug development professionals seeking to quantitatively measure RNA turnover and investigate the impact of therapeutics on RNA metabolism.[2]
Principles of the Method: Tracing RNA's Journey
Metabolic labeling with stable isotopes allows for the temporal tracking of newly synthesized macromolecules. By introducing a "heavy" version of a natural building block, we can distinguish new molecules from the pre-existing pool.
The Rationale for this compound
Ribothymidine (rT), or 5-methyluridine, is a naturally occurring modified nucleoside found primarily in the T-loop of transfer RNA (tRNA), where it plays a role in stabilizing the tRNA structure.[3] Using this compound provides a specific tracer for several key reasons:
-
Specificity: It allows for the study of pathways involving this particular modified nucleoside, offering a window into the dynamics of specific RNA species like tRNA.[3]
-
Stable Label: The carbon-13 isotope at the 5'-position of the ribose sugar is metabolically stable and does not readily participate in exchange reactions, ensuring the label is retained throughout the RNA lifecycle.[4]
-
Clear Mass Shift: The +1 Dalton mass increase from the single ¹³C atom is easily and unambiguously detected by mass spectrometry, providing a clear distinction between labeled (newly synthesized) and unlabeled (pre-existing) RNA.[5][6]
-
Safety: As a non-radioactive stable isotope, it is safe for routine laboratory use and for in vivo studies in animal models.
Metabolic Incorporation Pathway
Exogenously supplied this compound is transported into the cell and enters the nucleoside salvage pathway. Here, cellular kinases phosphorylate it sequentially to its monophosphate (rTMP), diphosphate (rTDP), and finally triphosphate (rTTP) forms. This labeled [5'-13C]rTTP then serves as a substrate for RNA polymerases, which incorporate it into newly transcribed RNA molecules.
Caption: Metabolic incorporation of this compound into RNA.
Experimental Design: Keys to a Successful Study
Careful planning is crucial for a successful RNA labeling experiment. The following factors must be considered to ensure data is robust and interpretable.
Model System Selection
-
Cell Culture: Offers a controlled environment for mechanistic studies, dose-response curves, and high-throughput screening. Delivery of the labeled nucleoside is straightforward—simply add it to the culture medium.[7]
-
Animal Models (e.g., Mice): Essential for studying RNA dynamics in the context of a whole organism's physiology and for evaluating the systemic effects of drug candidates.[8] Delivery is more complex, requiring methods like intraperitoneal (IP) injection, oral gavage, or administration in drinking water.[9][10]
Labeling Strategy: Pulse vs. Pulse-Chase
The experimental question dictates the labeling strategy.[1]
-
Pulse Labeling: Involves administering the this compound for a defined period. This method is ideal for measuring the rate of RNA synthesis . The fraction of labeled RNA increases over the pulse duration.
-
Pulse-Chase Labeling: Involves a "pulse" of this compound followed by a "chase" where the labeled medium is replaced with medium containing excess unlabeled ribothymidine. This approach is used to measure the rate of RNA degradation or turnover . The decay of the labeled RNA fraction is monitored over the chase period.[1][11]
Caption: Comparison of Pulse and Pulse-Chase labeling strategies.
Critical Considerations & Potential Challenges
-
Cytotoxicity: High concentrations of modified nucleosides can be cytotoxic, potentially altering cellular metabolism and confounding results.[12][13][14][15] It is mandatory to perform a dose-response experiment to determine the highest non-toxic concentration of this compound for your specific model system.
-
Isotopic Dilution: The exogenously supplied this compound competes with the endogenous, unlabeled pool of ribothymidine and other uridine sources. This dilution effect must be considered during data analysis, as it influences the rate of label incorporation.
-
Bioavailability (In Vivo): For animal studies, the route of administration will significantly impact the absorption, distribution, metabolism, and excretion (ADME) of the tracer. Pilot studies may be necessary to establish a dosing regimen that achieves adequate labeling in the target tissue.[16]
Detailed Experimental Protocols
These protocols provide a validated starting point. Optimization for your specific cell line or animal model is highly recommended.
Protocol 1: In Vitro RNA Labeling of Cultured Cells
This protocol is designed for adherent cells in a 6-well plate format. Adjust volumes accordingly for other formats.
A. Preliminary Cytotoxicity Assay (Essential First Step)
-
Seed Cells: Plate cells at a density that will ensure they are in the logarithmic growth phase (e.g., 60-70% confluency) for the duration of the experiment.
-
Prepare Dosing Solutions: Prepare a stock solution of this compound in sterile water or DMSO. Create a serial dilution in culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include an unlabeled ribothymidine control and a vehicle control.
-
Treat Cells: Replace the medium in each well with the dosing solutions.
-
Incubate: Culture the cells for the intended duration of your longest labeling experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) to determine the percentage of viable cells at each concentration.
-
Determine Optimal Dose: Select the highest concentration that does not result in a significant decrease (>10%) in cell viability compared to the vehicle control. This is your working concentration for labeling experiments.
B. Pulse-Chase Labeling Protocol
-
Seed Cells: Plate cells as determined in the cytotoxicity assay. Prepare at least three replicate wells for each time point.
-
Pulse Phase: Once cells reach the desired confluency, replace the medium with fresh medium containing the pre-determined optimal concentration of this compound. This is your T=0 time point for the chase.
-
Incubate: Incubate for a duration sufficient to achieve significant label incorporation (e.g., 4-8 hours). This duration may require optimization.
-
Chase Phase:
-
Aspirate the labeling medium.
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual labeled compound.
-
Add fresh, pre-warmed "chase medium" containing a 100-fold excess of unlabeled ribothymidine. The high concentration of unlabeled nucleoside helps to minimize any further incorporation of the ¹³C-labeled tracer.
-
-
Harvesting:
-
Harvest the T=0 time point immediately after the pulse phase ends.
-
Harvest subsequent time points during the chase (e.g., 2, 4, 8, 12, 24 hours).
-
To harvest, wash cells with cold PBS, then lyse directly in the well using an appropriate lysis buffer for RNA extraction (e.g., TRIzol™ or buffer from a column-based kit).
-
-
Storage: Store cell lysates at -80°C until ready for RNA extraction.
Protocol 2: RNA Extraction and Hydrolysis to Nucleosides
-
RNA Extraction: Extract total RNA from the cell or tissue lysates using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit like RNeasy). Ensure high purity, as contaminants can interfere with downstream analysis. Quantify the RNA (e.g., using a NanoDrop™ spectrophotometer) and assess its integrity (e.g., using a Bioanalyzer).
-
Enzymatic Hydrolysis:
-
In a sterile microfuge tube, combine 1-5 µg of total RNA with a nuclease/phosphatase cocktail. A common combination is Nuclease P1 followed by bacterial alkaline phosphatase.
-
Reaction Mix Example:
-
1-5 µg Total RNA
-
Nuclease P1 Buffer (as recommended by manufacturer)
-
Nuclease P1 (e.g., 1-2 Units)
-
Incubate at 37°C for 2-4 hours.
-
Add Alkaline Phosphatase Buffer.
-
Bacterial Alkaline Phosphatase (e.g., 1-2 Units)
-
Incubate at 37°C for an additional 1-2 hours.
-
-
This two-step digestion ensures the complete breakdown of RNA into its constituent nucleosides.
-
-
Sample Cleanup: Remove proteins from the digest by centrifugation through a 10 kDa molecular weight cutoff filter. The nucleosides will be in the flow-through.
-
Storage: Store the final nucleoside mixture at -20°C until LC-MS/MS analysis.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying the incorporation of stable isotopes into biomolecules due to its exceptional sensitivity and specificity.[5][6]
Analytical Workflow
The workflow involves separating the complex mixture of nucleosides by liquid chromatography and then detecting and quantifying the labeled and unlabeled forms of ribothymidine by tandem mass spectrometry.
Caption: LC-MS/MS workflow for analyzing ¹³C-labeled nucleosides.
Quantitative Data Acquisition
The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. In MRM, the mass spectrometer is programmed to detect specific "transitions"—the fragmentation of a specific precursor ion (the nucleoside) into a specific product ion (a characteristic fragment, usually the base). This provides two layers of specificity, minimizing interference.
Table 1: Example MRM Transitions for Ribothymidine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Unlabeled Ribothymidine (rT) | 259.1 | 127.1 | Precursor is [M+H]⁺; Product is the thymine base [B+H]⁺. |
| This compound (¹³C-rT) | 260.1 | 127.1 | The +1 Da shift is in the precursor ion (ribose moiety). The fragment (base) is unlabeled. |
Note: These values are theoretical and must be empirically optimized on your specific mass spectrometer.
Data Analysis and Interpretation
-
Generate Standard Curves: Prepare standard curves using known concentrations of both unlabeled and ¹³C-labeled ribothymidine to ensure accurate quantification.
-
Calculate Labeled Fraction: For each sample, measure the peak areas for both the labeled (¹³C-rT) and unlabeled (rT) forms. The fraction of labeled RNA (also known as fractional synthesis) is calculated as:
Fraction Labeled = Peak Area (¹³C-rT) / [Peak Area (¹³C-rT) + Peak Area (rT)]
-
Determine Turnover Rate: For pulse-chase experiments, plot the natural logarithm of the "Fraction Labeled" against time. The degradation rate constant (kdeg) is the negative of the slope of the linear regression line. The RNA half-life (t1/2) can then be calculated as:
t1/2 = ln(2) / kdeg
Applications in Research and Drug Development
This technique provides quantitative insights into fundamental biological processes and has direct applications in therapeutic development.
-
Epitranscriptomics: Investigate the dynamics of RNA modifications and the enzymes that regulate them.[2][17]
-
Drug Discovery: Quantify how a drug candidate affects the synthesis or degradation rates of total RNA or specific RNA classes, providing crucial mechanism-of-action data.[2]
-
Metabolic Studies: Trace the flux of nucleosides through salvage and de novo synthesis pathways in various physiological and disease states.[2]
-
RNA Therapeutics: Understand the in vivo stability and turnover of therapeutic RNAs by incorporating labeled nucleosides.[2][18]
References
-
de Crécy-Lagard, V., et al. (2019). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Proceedings of the National Academy of Sciences, 116(31), 15550-15559. [Link]
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]
-
Manlove, K. R., et al. (2014). Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing. Applied and Environmental Microbiology, 80(14), 4347-4354. [Link]
-
Munchel, S. E., et al. (2011). Impact of Methods on the Measurement of mRNA Turnover. International Journal of Molecular Sciences, 12(9), 5576-5590. [Link]
-
Marchanka, A., et al. (2018). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 5, 103. [Link]
-
Puffer, B., et al. (2009). Chemical synthesis and NMR spectroscopy of long stable isotope labelled RNA. Nucleic Acids Research, 37(14), 4815-4825. [Link]
-
D'Souza, S., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9781-9828. [Link]
-
Helm, M., & Motorin, Y. (2019). Benefits of Stable Isotope Labeling in RNA Analysis. Genes, 10(7), 482. [Link]
-
Helm, M., & Motorin, Y. (2019). Benefits of stable isotope labeling in RNA analysis. Request PDF. [Link]
-
Silantes. (2023). Applications of Stable Isotope-Labeled Molecules. [Link]
-
Dayie, K. T., et al. (2011). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of Biomolecular NMR, 50(2), 167-179. [Link]
-
Croft, L., & Fisher, M. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2′-O-Methyl Modified Single-Stranded Oligonucleotides. YouTube. [Link]
-
Nishikiori, M., et al. (2020). Antitumor Effect of Sugar-Modified Cytosine Nucleosides on Growth of Adult T-Cell Leukemia Cells in Mice. International Journal of Molecular Sciences, 21(21), 8338. [Link]
-
Hsieh, Y. J., et al. (2022). Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides. bioRxiv. [Link]
-
Wu, T. P., et al. (2021). Metabolism of epigenetic ribonucleosides leads to nucleolar stress and cytotoxicity. Nature Chemical Biology, 17(8), 855-864. [Link]
-
Johnson, A. A., et al. (2000). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Biochemistry, 39(48), 14722-14727. [Link]
-
Kawashima, E., et al. (2002). Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. The Journal of Organic Chemistry, 67(15), 5142-5151. [Link]
-
Martins, V. C., et al. (2018). An efficient protocol for in vivo labeling of proliferating epithelial cells. PLoS One, 13(3), e0194759. [Link]
-
de Almeida, F. V., et al. (2008). Delivery Systems for In Vivo Use of Nucleic Acid Drugs. Journal of Biomaterials and Nanobiotechnology, 1(1), 1-13. [Link]
-
Schwalb, B., et al. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR Protocols, 2(3), 100720. [Link]
-
Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences, 74(9), 3696-3700. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Ribothymidine (HMDB0000884). [Link]
Sources
- 1. Impact of Methods on the Measurement of mRNA Turnover [mdpi.com]
- 2. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 3. Role of ribothymidine in mammalian tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient protocol for in vivo labeling of proliferating epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides | bioRxiv [biorxiv.org]
- 12. youtube.com [youtube.com]
- 13. Antitumor Effect of Sugar-Modified Cytosine Nucleosides on Growth of Adult T-Cell Leukemia Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of epigenetic ribonucleosides leads to nucleolar stress and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Delivery Systems for In Vivo Use of Nucleic Acid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Unlocking RNA Structural Insights with [5'-13C]Ribothymidine NMR Spectroscopy
Introduction: The Challenge of RNA Structural Biology
Ribonucleic acid (RNA) molecules are central players in a vast array of cellular processes, from gene regulation to catalysis. Their functional diversity is intimately linked to their intricate three-dimensional structures. However, elucidating these structures at atomic resolution presents significant challenges, particularly for solution-state Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike proteins, which are composed of 20 distinct amino acids with diverse chemical shifts, RNA is comprised of only four canonical nucleotides. This limited chemical diversity leads to severe resonance overlap, especially in the ribose proton region of the NMR spectrum, complicating resonance assignment and the identification of crucial distance restraints for structure calculation.[1]
To overcome these limitations, selective isotopic labeling of RNA has emerged as a powerful strategy. By introducing NMR-active isotopes like ¹³C and ¹⁵N at specific positions within the RNA molecule, researchers can dramatically simplify complex spectra and unlock a wealth of structural information. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of [5'-¹³C]ribothymidine as a strategic isotopic label for in-depth NMR-based structural analysis of RNA.
The [5'-¹³C]Ribothymidine Advantage: A Strategic Probe for RNA Structure
The selective incorporation of a ¹³C label at the 5'-position of the ribose sugar in thymidine (or uridine in RNA) offers several key advantages for NMR spectroscopy:
-
Reduced Spectral Complexity: By introducing a ¹³C label at a specific site, the signals from this position can be selectively observed in ¹³C-edited NMR experiments, effectively filtering out the crowded background of unlabeled nucleotides. This significantly aids in resolving ambiguities in resonance assignment.[1]
-
Unambiguous NOE Assignments: The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons, which is fundamental for determining 3D structures. ¹³C-edited NOESY experiments allow for the unambiguous identification of NOEs involving the H5' and H5'' protons of the labeled ribothymidine to other protons in the RNA or a binding partner. This is particularly valuable for defining the conformation of the RNA backbone and identifying intermolecular contacts in protein-RNA complexes.[1]
-
Probing Local Dynamics: The relaxation properties of the ¹³C nucleus at the 5'-position can provide insights into the local dynamics and flexibility of the RNA backbone.
Workflow for [5'-¹³C]Ribothymidine-based RNA NMR Studies
The overall workflow for utilizing [5'-¹³C]ribothymidine in RNA NMR studies involves several key stages, from the synthesis of the labeled nucleotide to the final structure calculation.
Figure 1: General workflow for RNA structure determination using [5'-¹³C]ribothymidine.
Part 1: Synthesis and Incorporation of [5'-¹³C]Ribothymidine
The successful application of this technique begins with the efficient synthesis of the labeled phosphoramidite building block and its incorporation into the RNA of interest.
Protocol 1: Chemical Synthesis of [5'-¹³C]Ribothymidine Phosphoramidite
The synthesis of [5'-¹³C]ribonucleosides can be achieved through various organic chemistry routes. A common approach involves the introduction of the ¹³C label at the 5-position of a pentose precursor, followed by glycosylation to form the nucleoside.[2] While a detailed synthetic protocol is beyond the scope of this application note, the general strategy often involves the following key steps, as described by Kawashima et al. (2002):
-
Synthesis of a D-[5-¹³C]ribose derivative: This is a critical step where the ¹³C label is introduced. One method utilizes a Wittig reaction with a ¹³C-labeled methyltriphenylphosphonium iodide to introduce the ¹³C at the C5 position of a ribose precursor.[2]
-
Glycosylation: The ¹³C-labeled ribose derivative is then coupled with the nucleobase (in this case, thymine or a protected uracil) to form the [5'-¹³C]ribonucleoside.
-
Protection and Phosphitylation: The synthesized [5'-¹³C]ribothymidine is then subjected to a series of protection and phosphitylation reactions to generate the final phosphoramidite building block, which is compatible with standard solid-phase RNA synthesis.
For researchers without access to extensive organic synthesis capabilities, [5'-¹³C]ribothymidine phosphoramidite and other labeled nucleosides are commercially available from various suppliers.
Protocol 2: Incorporation into RNA via Solid-Phase Synthesis
Once the [5'-¹³C]ribothymidine phosphoramidite is obtained, it can be incorporated into the desired RNA sequence using a standard automated solid-phase RNA synthesizer.
-
Synthesizer Setup: Program the RNA sequence into the synthesizer, specifying the coupling of the [5'-¹³C]ribothymidine phosphoramidite at the desired position(s).
-
Standard Coupling Cycles: The synthesis proceeds via standard phosphoramidite chemistry coupling cycles.
-
Deprotection: Following synthesis, the RNA is cleaved from the solid support and all protecting groups are removed using standard deprotection protocols (e.g., treatment with a mixture of ammonia and methylamine).
-
Purification: The crude RNA product is purified to homogeneity, typically using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
An alternative method for incorporating labeled nucleotides is through in vitro transcription using T7 RNA polymerase.[3][4] This approach requires the synthesis of [5'-¹³C]ribothymidine triphosphate (TTP).
Part 2: NMR Spectroscopic Analysis
With the purified [5'-¹³C]ribothymidine-labeled RNA in hand, a suite of powerful NMR experiments can be employed to extract structural information.
Key NMR Experiments
The following table summarizes the key NMR experiments and the type of information they provide:
| Experiment | Purpose | Information Gained |
| 2D ¹H-¹³C HSQC | To detect the directly attached H5'-C5' and H5''-C5' pairs. | Unambiguous assignment of the H5' and H5'' resonances of the labeled nucleotide.[5] |
| 3D ¹³C-edited NOESY-HSQC | To identify NOEs between the H5'/H5'' protons of the labeled nucleotide and other protons. | Intra- and intermolecular distance restraints for structure calculation.[1] |
| ¹³C-filtered NOESY | To observe NOEs only between unlabeled protons. | Simplifies the NOESY spectrum by removing signals from the labeled nucleotide. |
Protocol 3: Acquiring a 2D ¹H-¹³C HSQC Spectrum
-
Sample Preparation: Dissolve the lyophilized, purified RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) in 99.9% D₂O to a final concentration of 0.5-1.0 mM.
-
Spectrometer Setup: Tune and match the probe for ¹H and ¹³C frequencies. Optimize the pulse widths and receiver gain.
-
Acquisition Parameters:
-
Temperature: Set to the desired experimental temperature (e.g., 298 K).
-
¹J(CH) coupling constant: Set the delay for polarization transfer based on an approximate one-bond C-H coupling constant of ~140 Hz.
-
Spectral Widths: Set appropriate spectral widths in both the ¹H and ¹³C dimensions to cover the expected chemical shift ranges.
-
Number of Scans and Increments: Collect a sufficient number of scans per increment and an adequate number of increments in the indirect dimension to achieve good signal-to-noise and resolution.
-
Protocol 4: Acquiring a 3D ¹³C-edited NOESY-HSQC Spectrum
-
Sample Preparation: The same sample used for the HSQC can be used.
-
Spectrometer Setup: As with the HSQC, ensure the probe is properly tuned and calibrated.
-
Acquisition Parameters:
-
NOESY Mixing Time (τm): This is a critical parameter. A range of mixing times (e.g., 100-300 ms) should be tested to optimize the detection of NOEs.
-
Spectral Widths and Dimensions: Set appropriate spectral widths for the ¹H (direct and indirect) and ¹³C dimensions.
-
Data Size and Acquisition Time: 3D experiments are time-consuming. Optimize the number of scans and increments to balance resolution and experimental time. Non-uniform sampling (NUS) can be employed to reduce the acquisition time.
-
Part 3: Data Analysis and Interpretation
The analysis of the ¹³C-edited NMR data is the final step in extracting structural insights.
Figure 2: Data analysis workflow for [5'-¹³C]ribothymidine-labeled RNA.
The key to the successful application of [5'-¹³C]ribothymidine labeling lies in the ability to unambiguously assign the NOEs involving the H5' and H5'' protons. These restraints, when combined with other experimental data, provide a powerful means to define the local and global fold of the RNA molecule with high precision.[1] The improved accuracy of the resulting structures is particularly beneficial for understanding the molecular basis of RNA function and for structure-based drug design.
Conclusion
The use of [5'-¹³C]ribothymidine as a site-specific isotopic label is a robust and effective strategy for overcoming the inherent challenges of RNA structure determination by NMR spectroscopy. By simplifying complex spectra and enabling the unambiguous assignment of crucial distance restraints, this technique empowers researchers to obtain high-resolution structural insights into the fascinating world of RNA. The protocols and guidelines presented in this application note provide a framework for the successful implementation of this powerful tool in academic and industrial research settings.
References
-
Kawashima, E., Umabe, K., & Sekine, T. (2002). Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. The Journal of Organic Chemistry, 67(15), 5142–5151. [Link]
-
d'Aboville, F., Hologne, M., & Felli, I. C. (2008). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 36(17), e111. [Link]
-
Poon, C. D., Olsen, G. L., & Serganov, A. (2021). Incorporation and utility of a responsive ribonucleoside analog in probing the conformation of a viral RNA motif by fluorescence and 19F NMR. Nucleic Acids Research, 49(21), 12093–12105. [Link]
-
Nikonowicz, E. P., & Pardi, A. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4507–4513. [Link]
-
Wang, Y., & Saxena, S. (2020). Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. Science Advances, 6(41), eabc6529. [Link]
-
Richter, C., Kovacs, H., Buck, J., Wacker, A., Wöhnert, J., & Schwalbe, H. (2022). 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2. Biomolecular NMR Assignments, 16(1), 107–115. [Link]
-
Marchanka, A., & Torbeev, V. Y. (2021). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 709663. [Link]
-
Dayie, T. K., & Thakur, C. S. (2007). Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides. Nucleic Acids Research, 35(12), e86. [Link]
-
Rovny, J., & Al-Hashimi, H. M. (2014). Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA. Journal of Biomolecular NMR, 58(4), 235–243. [Link]
-
Wacker, A., Weigand, J. E., & Suess, B. (2021). 1H, 13C and 15N chemical shift assignment of the stem-loop 5a from the 5′-UTR of SARS-CoV-2. Biomolecular NMR Assignments, 15(1), 181–187. [Link]
Sources
- 1. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation and utility of a responsive ribonucleoside analog in probing the conformation of a viral RNA motif by fluorescence and 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
quantitative mass spectrometry of RNA modifications with [5'-13C]ribothymidine
An authoritative guide to the quantitative analysis of RNA modifications is presented, with a specific focus on the application of [5'-¹³C]ribothymidine as a stable isotope-labeled internal standard for mass spectrometry-based assays. This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data analysis workflows required to accurately quantify ribothymidine in RNA samples.
The landscape of molecular biology has been profoundly expanded by the discovery of the "epitranscriptome," a complex layer of chemical modifications on RNA molecules that rivals the epigenetic regulation of DNA.[1] These modifications, now numbering over 170, are not mere decorations but are critical regulators of RNA function, influencing everything from splicing and stability to translation and cellular localization.[1][2] Aberrant RNA modification patterns have been increasingly linked to a wide range of human diseases, including cancer, neurological disorders, and metabolic diseases, making them a promising source of novel biomarkers and therapeutic targets.[1][3]
Ribothymidine (rT), a methylated uridine found in the T-loop of most tRNAs, plays a crucial role in stabilizing the tertiary structure of tRNA, which is essential for its proper function in protein synthesis.[4] The accurate quantification of rT and other RNA modifications is therefore paramount to understanding their roles in health and disease. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose due to its high sensitivity, specificity, and ability to simultaneously quantify multiple modifications.[1][5][6][7]
A key challenge in quantitative mass spectrometry is accounting for variations in sample preparation and instrument response. The use of stable isotope-labeled internal standards (SILIS) is a widely accepted solution to this problem.[7][8][9] This guide focuses on the application of [5'-¹³C]ribothymidine, a synthetic isotopologue of ribothymidine, to achieve precise and accurate quantification of this important RNA modification.
Principles of Quantitative RNA Modification Analysis using Stable Isotope Labeling
The core principle of this method is the addition of a known amount of a stable isotope-labeled version of the analyte ([5'-¹³C]ribothymidine) to the biological sample at the earliest possible stage of sample preparation. This "heavy" standard is chemically identical to the endogenous "light" analyte (ribothymidine) and thus behaves identically during extraction, digestion, and chromatographic separation. However, it is distinguishable by its mass in the mass spectrometer. By comparing the signal intensity of the endogenous analyte to that of the internal standard, one can accurately determine the quantity of the analyte in the original sample.
This approach, analogous to the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology used in proteomics, corrects for sample loss during processing and variations in ionization efficiency in the mass spectrometer, leading to highly accurate and reproducible quantification.[10][11][12][13][14]
The general workflow for this analysis is as follows:
Sources
- 1. Quantifying RNA modifications by mass spectrometry: a novel source of biomarkers in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 11. ukisotope.com [ukisotope.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: [5'-13C]ribothymidine as a Tracer for Probing Nucleotide Salvage and Ribose Metabolism
Abstract
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique for quantifying the rates of intracellular pathways.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the application of [5'-13C]ribothymidine as a novel tracer to investigate the dynamics of the nucleotide salvage pathway and its intersection with central carbon metabolism. Ribothymidine, a component of transfer RNA (tRNA), can be salvaged following tRNA degradation, releasing its base (thymine) and a 13C-labeled ribose moiety. By tracking the fate of the 5'-13C label, researchers can gain unique insights into ribose salvage, the pentose phosphate pathway (PPP), and deoxynucleotide synthesis, which are critical for cell proliferation and DNA repair.[4][5] This application note is designed for researchers, scientists, and drug development professionals seeking to elucidate the mechanisms of nucleotide metabolism in contexts such as oncology and antiviral research.
Introduction: The Significance of Nucleotide Salvage
Cellular nucleotide pools are maintained through two types of pathways: de novo synthesis from simple precursors (amino acids, CO2, etc.) and salvage pathways that recycle pre-existing bases and nucleosides.[5][6] While de novo synthesis is energy-intensive, salvage pathways are an efficient mechanism to regenerate nucleotides, particularly in rapidly dividing cells or tissues with limited de novo capacity.[7][8][9]
The enzyme Thymidine Kinase 1 (TK1) is a key player in the salvage of thymidine for DNA synthesis.[10] Its activity is tightly linked to the S phase of the cell cycle, making it a well-established biomarker for cell proliferation in cancer diagnostics and prognostics.[7][10] Consequently, the nucleotide salvage pathway is a critical target for many chemotherapeutic agents.
This compound offers a unique window into these processes. As a modified nucleoside found in tRNA, its presence in the extracellular environment or release from intracellular degradation provides a specific entry point into the salvage machinery. The 13C label on the 5'-carbon of the ribose moiety allows for the precise tracking of this sugar's fate as it is channeled into other metabolic pathways, providing a dynamic measure of ribose flux originating from nucleoside salvage.
Biochemical Principle: The Metabolic Journey of this compound
The utility of this compound as a metabolic tracer is grounded in the enzymatic steps of the nucleotide salvage pathway.
-
Uptake and Cleavage: Extracellular ribothymidine is transported into the cell. Intracellularly, both salvaged and tRNA-derived ribothymidine are substrates for nucleoside phosphorylases, such as uridine phosphorylase. This enzyme cleaves the glycosidic bond, releasing the pyrimidine base thymine and [5-13C]ribose-1-phosphate .
-
Phosphorylation and Isomerization: The resulting [5-13C]ribose-1-phosphate is then converted by phosphoglucomutase into [5-13C]ribose-5-phosphate (R5P) .
-
Entry into Central Metabolism: Labeled R5P is a critical node in cellular metabolism. It can enter the non-oxidative Pentose Phosphate Pathway (PPP), where it can be used for the synthesis of other nucleotides (purines and pyrimidines) or converted into glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate.
-
Tracing Deoxynucleotide Synthesis: The released unlabeled thymine can be salvaged by thymidine phosphorylase to form thymidine, which is then phosphorylated by Thymidine Kinase 1 (TK1) to produce thymidine monophosphate (dTMP).[7][11] While the original 13C label does not enter the deoxyribose moiety of DNA via this direct route, the flux through this pathway can be modulated by the availability of ribose from salvage, which can be tracked by observing labeling in other nucleotides synthesized de novo using the labeled ribose unit.
This tracing strategy allows for the dissection of ribose salvage from tRNA turnover, its contribution to the cellular ribose pool, and its subsequent allocation to major biosynthetic pathways.
Experimental Protocols & Methodologies
This section provides a self-validating framework for conducting a tracer experiment with this compound, from cell culture to data analysis.
Materials and Reagents
| Reagent / Equipment | Specifications | Supplier Example |
| Isotopic Tracer | This compound | Omicron Biochemicals, Inc. |
| Cell Lines | High proliferation rate, e.g., HCT-116, A549 | ATCC |
| Cell Culture Medium | DMEM or RPMI-1640, formulation lacking thymidine | Gibco |
| Serum | Dialyzed Fetal Bovine Serum (dFBS) | Thermo Fisher Scientific |
| Quenching Solution | Ice-cold 0.9% NaCl (Saline) | --- |
| Extraction Solvent | 80% Methanol (LC-MS Grade), pre-chilled to -80°C | Fisher Scientific |
| LC-MS System | High-resolution mass spectrometer (e.g., Q-Exactive) coupled to UPLC | Thermo Fisher, Agilent |
| LC Column | Reversed-phase C18 (for bases) or HILIC (for phosphates) | Waters, Agilent |
| Software | Isotope correction and MFA software | e.g., IsoCor, INCA, METRAN[12][13] |
Protocol 1: Cell Culture and Isotope Labeling
The causality behind this protocol is to introduce the tracer to metabolically active cells and achieve a sufficient level of isotopic enrichment in downstream metabolites for detection, while minimizing perturbation to the cells' normal state.
-
Cell Seeding: Plate cells in 6-well or 10-cm plates. Culture until they reach 70-80% confluency to ensure they are in an exponential growth phase. A minimum of 3-5 biological replicates per condition is essential for statistical power.[14]
-
Media Preparation: Prepare the labeling medium by supplementing base medium (e.g., DMEM) with 10% dFBS, glutamine, and the desired concentration of this compound. The use of dialyzed serum is critical to remove endogenous, unlabeled nucleosides that would dilute the tracer.[14]
-
Tracer Concentration: The optimal concentration of this compound should be determined empirically. A starting range of 10-100 µM is recommended. A concentration curve can identify the point of saturation without inducing toxicity.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the plates.
-
Incubate for a defined period. For steady-state analysis, 24 hours is often sufficient for intermediates of central metabolism to reach isotopic equilibrium.[14] For dynamic labeling, a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is required.
-
Protocol 2: Metabolite Quenching and Extraction
This protocol is designed to instantly halt all enzymatic activity (quenching) and efficiently extract polar metabolites, including phosphorylated intermediates, while preserving their isotopic labeling pattern.[15]
-
Quenching:
-
Place the culture plate on ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cell monolayer with 5 mL of ice-cold 0.9% NaCl to remove extracellular tracer.
-
Aspirate the saline completely. This step must be performed rapidly to prevent metabolite leakage.
-
-
Extraction:
-
Add 1 mL of -80°C 80% methanol directly to the well.
-
Place the plate in a -80°C freezer for 15 minutes to ensure complete protein precipitation and cell lysis.
-
Scrape the cells from the plate surface into the methanol using a cell scraper.
-
Transfer the cell slurry to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried pellet at -80°C until LC-MS analysis.
-
Protocol 3: LC-MS/MS Analysis
The goal of this step is to chromatographically separate the metabolites of interest and use high-resolution mass spectrometry to accurately measure the mass shifts caused by the 13C label.
-
Sample Reconstitution: Reconstitute the dried metabolite pellet in an appropriate volume (e.g., 50 µL) of an LC-MS-compatible solvent (e.g., 50:50 Methanol:Water).
-
Chromatography: Hydrophilic Interaction Chromatography (HILIC) is often preferred for separating polar and phosphorylated compounds like ribose-5-phosphate.
-
Mobile Phase A: 95% Water, 5% Acetonitrile, 20 mM Ammonium Acetate, pH 9.0
-
Mobile Phase B: 5% Water, 95% Acetonitrile, 20 mM Ammonium Acetate, pH 9.0
-
Example Gradient: Start at 85% B, hold for 1 min, ramp to 20% B over 10 min, hold for 2 min, then return to 85% B to re-equilibrate.
-
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode for phosphorylated intermediates.[16] Use a high-resolution instrument to resolve isotopologues.[17][18]
-
Scan Mode: Full scan mode (e.g., m/z 75-1000) with a resolution of >70,000.
-
Data Acquisition: Collect data for both unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopologues.
-
| Metabolite | Formula | Unlabeled m/z [M-H]- | [5-13C] Labeled m/z [M-H]- |
| Ribose-5-Phosphate | C5H11O8P | 229.0170 | 230.0203 (M+1) |
| Fructose-6-Phosphate | C6H13O9P | 259.0275 | 260.0308 (M+1) |
| Sedoheptulose-7-Phosphate | C7H15O10P | 289.0381 | 290.0415 (M+1) |
Data Analysis and Interpretation
The raw mass spectrometry data must be processed to yield meaningful biological information about metabolic fluxes.
Sources
- 1. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation and Functional Contribution of Thymidine Kinase 1 in Repair of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 6. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Thymidine kinase 1? - DiviTum® TKa [divitum.com]
- 8. Thymidine Kinase 1: Making Its Mark In Immunotherapy [dermatoljournal.com]
- 9. Importance of pyrimidine nucleotide salvage pathways for DNA synthesis in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymidine kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 13. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 14. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liquid chromatography-tandem mass spectrometry method for quantification of thymidine kinase activity in human serum by monitoring the conversion of 3'-deoxy-3'-fluorothymidine to 3'-deoxy-3'-fluorothymidine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cellular RNA Labeling with [5'-¹³C]Ribothymidine
Introduction: Tracing the Dynamics of Cellular RNA with Stable Isotopes
The transcriptome is a dynamic environment, with the synthesis, processing, and decay of RNA molecules being tightly regulated to control gene expression. Understanding these dynamics is crucial for researchers in basic science and drug development. Metabolic labeling with stable isotope-labeled nucleosides is a powerful technique for tracing the lifecycle of RNA within the cell. By introducing a "heavy" version of a natural building block, scientists can distinguish newly synthesized RNA from the pre-existing pool, enabling the measurement of RNA turnover rates and the study of how these rates are affected by various stimuli or therapeutic interventions.
This guide provides a detailed protocol for the incorporation of [5'-¹³C]ribothymidine into cellular RNA. Ribothymidine, a methylated form of uridine, is a natural component of transfer RNA (tRNA) and ribosomal RNA (rRNA). Exogenously supplied ribothymidine can be taken up by cells and enter the pyrimidine salvage pathway, where it is converted into its triphosphate form and subsequently incorporated into newly transcribed RNA. The ¹³C label at the 5' position of the ribose sugar provides a distinct mass shift that can be detected by mass spectrometry, allowing for the quantification of newly synthesized RNA.
This protocol is designed for researchers, scientists, and drug development professionals who are looking to apply stable isotope labeling to their studies of RNA metabolism. It provides a comprehensive workflow, from cell culture and labeling to RNA extraction and analysis by mass spectrometry.
Metabolic Pathway for [5'-¹³C]Ribothymidine Incorporation
The incorporation of exogenous [5'-¹³C]ribothymidine into cellular RNA is primarily mediated by the nucleotide salvage pathway.[1][2][3] This pathway allows cells to recycle nucleosides and bases from the degradation of nucleic acids, conserving energy that would otherwise be spent on de novo synthesis.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Materials
-
[5'-¹³C]Ribothymidine (sterile, cell-culture grade)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
DNase I, RNase-free
-
Nuclease-free water
-
RNase inhibitors
Step 1: Optimizing Labeling Conditions
It is crucial to determine the optimal concentration of [5'-¹³C]ribothymidine that allows for sufficient incorporation into RNA without causing cytotoxicity.[4] High concentrations of nucleoside analogs can be toxic to cells.[5][6][7]
1.1. Cytotoxicity Assay:
-
Plate cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Prepare a series of dilutions of [5'-¹³C]ribothymidine in complete cell culture medium. A suggested starting range is 10 µM to 500 µM.
-
Replace the medium in the wells with the medium containing different concentrations of the labeled nucleoside. Include a vehicle-only control.
-
Incubate the cells for a period equivalent to your planned labeling experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Select the highest concentration of [5'-¹³C]ribothymidine that does not significantly impact cell viability for your labeling experiments.
Table 1: Example Cytotoxicity Data
| [5'-¹³C]Ribothymidine (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | 98 |
| 50 | 95 |
| 100 | 92 |
| 200 | 85 |
| 500 | 60 |
Step 2: Metabolic Labeling of Cellular RNA
-
Plate cells in the desired format (e.g., 6-well plates, 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing the complete cell culture medium with the pre-determined optimal concentration of [5'-¹³C]ribothymidine.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired labeling period. The length of the labeling period will depend on the turnover rate of the RNA species of interest. For rapidly turning over mRNAs, a shorter labeling time (e.g., 4-12 hours) may be sufficient. For more stable RNAs like rRNA, a longer labeling period (e.g., 24-48 hours) may be necessary.
Step 3: RNA Extraction and Purification
-
After the labeling period, aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using the lysis buffer from your chosen RNA extraction kit (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
To remove any contaminating DNA, perform a DNase I treatment.
-
Purify the RNA using a column-based method or phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified RNA in nuclease-free water.
-
Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
Downstream Analysis: Mass Spectrometry
The analysis of ¹³C incorporation into RNA is typically performed by liquid chromatography-mass spectrometry (LC-MS).[8][9]
Protocol for Sample Preparation for Mass Spectrometry
-
RNA Digestion:
-
Take a known amount of purified RNA (e.g., 1-5 µg).
-
Digest the RNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase I, followed by alkaline phosphatase. This ensures complete digestion to nucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a reverse-phase liquid chromatography column to separate the different nucleosides.
-
The eluent from the LC is directed into the mass spectrometer.
-
The mass spectrometer is operated in a mode that allows for the detection and quantification of both the unlabeled (M+0) and the ¹³C-labeled (M+1) isotopologues of ribothymidine.[9]
-
Data Analysis
The primary data output from the LC-MS analysis is the relative abundance of the unlabeled and ¹³C-labeled ribothymidine. From this, the percentage of newly synthesized RNA can be calculated using the following formula:
% Newly Synthesized RNA = [Abundance of (M+1) / (Abundance of (M+0) + Abundance of (M+1))] x 100
By performing a time-course experiment, the rate of RNA synthesis can be determined.
Table 2: Expected Mass Transitions for Ribothymidine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Unlabeled Ribothymidine | 259.1 | 127.1 |
| [5'-¹³C]Ribothymidine | 260.1 | 127.1 |
Note: The exact mass transitions may vary depending on the instrument and ionization method used.
Trustworthiness and Self-Validation
To ensure the reliability of your results, it is important to include several controls in your experiment:
-
Unlabeled Control: Cells cultured in the absence of [5'-¹³C]ribothymidine should be processed in parallel to determine the natural abundance of ¹³C and to serve as a baseline.
-
Time-Zero Control: A sample of cells harvested immediately after the addition of the labeling medium can be used to assess the background signal.
-
Spike-in Standards: The use of known quantities of unlabeled and labeled ribothymidine standards during the MS analysis can help to validate the accuracy of the quantification.
By carefully optimizing the labeling conditions and including the appropriate controls, researchers can confidently use this protocol to gain valuable insights into the dynamic world of the cellular transcriptome.
References
- Herzog, V. A., Reichholf, B., Neumann, T., & Rescheneder, P. (2017). Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion. Methods in Molecular Biology, 1720, 1-21.
- Morales, S. E., & Holben, W. E. (2013). Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing. Applied and Environmental Microbiology, 79(14), 4433-4440.
- Nätt, D., Kugelberg, U., & Öst, A. (2020). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. iScience, 23(10), 101569.
- Li, X., He, C., & Chen, K. (2020). Metabolic RNA labeling for probing RNA dynamics in bacteria. RNA, 26(11), 1645-1654.
- Rädle, B., Rutkowski, A. J., Ruzsics, Z., Friedel, C. C., Koszinowski, U. H., & Dölken, L. (2013). Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture. Journal of Visualized Experiments, (78), e50195.
- Gay, L. M., Wu, M., & Deiters, A. (2020). An optimized chemical-genetic method for cell-specific metabolic labeling of RNA.
- Kawata, K., Wakida, H., Yamada, T., Taniue, K., Han, H., Seki, M., ... & Akimitsu, N. (2021).
- Evans, M. R., & Deiters, A. (2020). An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA. bioRxiv.
- Evans, M. R., & Deiters, A. (2020). Schematic of cell-specific metabolic labeling of RNA.
- Ueno, A. M., Nakamura, K., & Akimoto, S. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 21(18), 6631.
- Liu, Z., & Liu, J. (2015). Incorporation of isotopic, fluorescent, and heavy-atom-modified nucleotides into RNAs by position-selective labeling of RNA. RNA, 21(5), 971-980.
- Addepalli, B., & Limbach, P. A. (2012). Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry. Analytical Chemistry, 84(14), 6039-6046.
- Thakur, C. S., & Dayie, T. K. (2018). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules, 23(11), 2872.
- Kellner, S., & Helm, M. (2019).
- Kellner, S., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis.
- Wilhelmsson, L. M., & Wranne, M. S. (2021). Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues. Nucleic Acids Research, 49(14), e82.
- Ueno, A. M., Nakamura, K., & Akimoto, S. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. PubMed.
- Kellner, S., & Helm, M. (2019).
- BenchChem. (2023). Exploring DNA/RNA Synthesis with Adenine-¹³C₅ Labeling: A Technical Guide. BenchChem.
- Gressel, S., Schwalb, B., & Cramer, P. (2019). On the optimal design of metabolic RNA labeling experiments.
- Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences, 74(9), 3696-3700.
- Ueno, A. M., Nakamura, K., & Akimoto, S. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. Semantic Scholar.
- Armstrong, R. D., Connolly, K. M., Kaplan, A. M., & Cadman, E. (1983). Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine. Cancer Chemotherapy and Pharmacology, 11(2), 102-105.
Sources
- 1. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells | Semantic Scholar [semanticscholar.org]
- 8. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS methods for detecting [5'-13C]ribothymidine
Application Note & Protocol
Topic: High-Sensitivity LC-MS/MS Method for the Absolute Quantification of [5'-¹³C]Ribothymidine
Audience: Researchers, scientists, and drug development professionals engaged in epitranscriptomics, nucleic acid metabolism, and biomarker discovery.
Abstract
The dynamic landscape of RNA modifications, known as the epitranscriptome, is pivotal in regulating cellular processes and is increasingly implicated in various disease states. Ribothymidine (m⁵U), a conserved modification found primarily in tRNA, plays a crucial role in stabilizing tRNA structure and ensuring translational fidelity. Accurate quantification of such modifications is essential for understanding their biological significance and for developing novel therapeutic strategies. This document provides a comprehensive, field-tested protocol for the highly sensitive and accurate quantification of ribothymidine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, [5'-¹³C]ribothymidine. The method detailed herein ensures robustness and reproducibility, from sample preparation through data analysis, making it an invaluable tool for researchers in both academic and industrial settings.
Introduction: The Rationale for Isotope Dilution Mass Spectrometry
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the detection and quantification of small molecules, including modified nucleosides from RNA.[1] Its power lies in the combination of chromatographic separation with the high selectivity and sensitivity of mass spectrometric detection. However, quantitative accuracy can be compromised by variations in sample extraction efficiency, matrix effects during ionization, and instrument variability.
To overcome these challenges, the isotope dilution method is employed. This strategy involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte of interest at the earliest stage of sample preparation.[2] In this protocol, we utilize [5'-¹³C]ribothymidine as the internal standard (IS). This SIL-IS is chemically identical to the endogenous ribothymidine (the analyte) and thus behaves identically during sample preparation and chromatographic separation. However, it is distinguishable by the mass spectrometer due to the mass difference imparted by the ¹³C isotope.
By measuring the ratio of the analyte's signal to the SIL-IS signal, we can correct for any sample loss or signal suppression, enabling highly accurate and precise absolute quantification.[3][4] This approach is fundamental to Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS), a powerful technique for analyzing the dynamics of RNA modifications.[2]
Principle of the LC-MS/MS Workflow
The entire process, from biological sample to final concentration, follows a logical and systematic workflow designed to ensure the complete and reproducible analysis of ribothymidine.
The core of this method is the enzymatic hydrolysis of total RNA into its constituent nucleosides.[5][6] Following this, the mixture of nucleosides is separated by reversed-phase liquid chromatography. The eluent is then introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both ribothymidine and its ¹³C-labeled internal standard are monitored.[7]
Materials, Reagents, and Instrumentation
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) equipped with an ESI source.
-
Microcentrifuge.
-
Thermomixer or heating block.
-
Centrifugal vacuum concentrator.
-
Analytical balance.
Reagents and Consumables
-
Ribothymidine (m⁵U) standard (Sigma-Aldrich or equivalent).
-
[5'-¹³C]Ribothymidine standard (Custom synthesis or specialized supplier).
-
Nuclease P1 from Penicillium citrinum (Sigma-Aldrich, #N8630 or equivalent).
-
Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP) (NEB, #M0290 or equivalent).
-
Ammonium Acetate (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Ultrapure water (18.2 MΩ·cm).
-
RNA extraction kits (e.g., TRIzol, Qiagen RNeasy).
-
Low-binding microcentrifuge tubes.
-
LC vials with inserts.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Calibration Curve
Rationale: A calibration curve is essential for absolute quantification. It establishes the relationship between the concentration of the analyte and the instrumental response (peak area ratio). A constant amount of the internal standard is used across all calibration points to ensure consistent normalization.
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of both ribothymidine and [5'-¹³C]ribothymidine in ultrapure water. Aliquot and store at -20°C.
-
Working Internal Standard (IS) Solution: Dilute the [5'-¹³C]ribothymidine stock solution to a final concentration of 10 ng/mL in ultrapure water. This concentration may be optimized based on the expected endogenous levels and instrument sensitivity.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the ribothymidine stock solution. Then, mix a fixed volume of each dilution with an equal volume of the Working IS Solution. A typical calibration range might be 0.1 to 100 ng/mL.
Table 1: Example Calibration Curve Preparation
| Cal. Level | Ribothymidine Conc. (ng/mL) | Volume of Ribothymidine Stock (µL) | Volume of Working IS (10 ng/mL) (µL) | Final Ribothymidine Conc. (ng/mL) | Final IS Conc. (ng/mL) |
|---|---|---|---|---|---|
| 1 | 200 | 10 | 10 | 100 | 5 |
| 2 | 100 | 10 | 10 | 50 | 5 |
| 3 | 50 | 10 | 10 | 25 | 5 |
| 4 | 20 | 10 | 10 | 10 | 5 |
| 5 | 10 | 10 | 10 | 5 | 5 |
| 6 | 2 | 10 | 10 | 1 | 5 |
| 7 | 1 | 10 | 10 | 0.5 | 5 |
| 8 | 0.2 | 10 | 10 | 0.1 | 5 |
| Blank | 0 (Water) | 10 | 10 | 0 | 5 |
Protocol 2: Sample Preparation and RNA Digestion
Rationale: Complete enzymatic digestion to single nucleosides is the most critical step for accurate quantification.[8] Using a combination of a nuclease (Nuclease P1) and a phosphatase (Alkaline Phosphatase) ensures the complete breakdown of RNA, releasing all modified and unmodified nucleosides.[9]
-
RNA Extraction: Isolate total RNA from cells or tissues using a standard commercial kit or TRIzol protocol. Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.
-
Sample Aliquoting: In a low-binding microcentrifuge tube, place 1-5 µg of total RNA.
-
Internal Standard Spiking: Add a precise amount of the [5'-¹³C]ribothymidine Working IS Solution to the RNA sample. The amount should be comparable to the expected endogenous level of ribothymidine.
-
Enzymatic Digestion:
-
Add 2 µL of 10X Nuclease P1 buffer.
-
Add 1 µL of Nuclease P1 (e.g., 50 U).
-
Adjust the total volume to 18 µL with ultrapure water.
-
Incubate at 37°C for 2 hours in a thermomixer.
-
Add 1 µL of Alkaline Phosphatase (e.g., 10 U) and 1 µL of its corresponding 10X buffer.
-
Incubate at 37°C for an additional 2 hours.
-
-
Sample Cleanup (Protein Precipitation):
-
Add 80 µL of ice-cold acetonitrile or methanol to the 20 µL digestion reaction to precipitate the enzymes.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness in a centrifugal vacuum concentrator.
-
Reconstitute the dried pellet in 50-100 µL of the initial LC mobile phase (e.g., 98% Water, 2% Acetonitrile, with 0.1% Formic Acid).
-
Transfer to an LC vial for analysis.
-
Protocol 3: LC-MS/MS Analysis
Rationale: The chromatographic step separates the complex mixture of nucleosides, reducing ion suppression and allowing for clear identification based on retention time. The MS/MS step provides specificity by monitoring a unique fragmentation pattern (MRM transition) for each compound.
Table 2: Suggested Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | Reversed-Phase C18 (e.g., Agilent Zorbax, Waters Acquity) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 2% B (0-2 min), 2-30% B (2-10 min), 30-95% B (10-12 min), 95% B (12-14 min), 2% B (14.1-18 min) |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 3: Mass Spectrometry Parameters and MRM Transitions
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI, Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
| Collision Gas | Argon |
The primary fragmentation of nucleosides in positive ion mode is the cleavage of the N-glycosidic bond, resulting in a product ion corresponding to the protonated nucleobase.[7][9][10]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ribothymidine | 259.1 | 127.1 | 50 | 15 |
| [5'-¹³C]Ribothymidine (IS) | 260.1 | 127.1 | 50 | 15 |
Note: The ¹³C is on the ribose moiety. Upon fragmentation, the ¹³C-labeled ribose is lost as a neutral fragment, yielding the same unlabeled thymine base product ion (m/z 127.1). The precursor ion mass is increased by 1 Da.
Data Analysis and Quantification
-
Peak Integration: Using the instrument's software, integrate the chromatographic peaks for the specified MRM transitions for both ribothymidine and [5'-¹³C]ribothymidine in all standards and samples.
-
Calibration Curve Generation: For the calibration standards, calculate the Peak Area Ratio (PAR) = (Peak Area of Ribothymidine / Peak Area of [5'-¹³C]Ribothymidine). Plot the PAR against the known concentration of ribothymidine.
-
Regression Analysis: Perform a linear regression on the calibration curve data. A weighting of 1/x or 1/x² is often appropriate. The resulting equation will be in the form of y = mx + c, where y is the PAR and x is the concentration. The correlation coefficient (R²) should be >0.99 for a valid curve.[11]
-
Sample Quantification: Calculate the PAR for each unknown biological sample. Use the regression equation from the calibration curve to determine the concentration of ribothymidine in the reconstituted sample.
-
Final Concentration: Back-calculate the amount of ribothymidine per microgram of initial RNA using the following formula:
Amount (pmol/µg RNA) = (Calculated Conc. [ng/mL] * Reconstitution Vol. [mL]) / (Initial RNA [µg] * Molecular Weight [ g/mol ]) * 1000
Method Performance and Troubleshooting
A properly validated method should demonstrate high accuracy (e.g., 85-115% recovery) and precision (e.g., <15% CV).[12]
Table 4: Common Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Low Signal | Incomplete RNA digestion; Instrument sensitivity issue; Clogged LC line or column. | Check enzyme activity; Optimize MS parameters (tuning); Flush system, check for leaks, replace column. |
| Poor Peak Shape | Column degradation; Incompatible reconstitution solvent; Sample overload. | Replace column; Ensure reconstitution solvent matches initial mobile phase; Dilute sample. |
| High Variability | Inconsistent sample preparation; Pipetting errors; Matrix effects. | Standardize all steps; Use calibrated pipettes; Ensure IS is correcting for suppression; Improve sample cleanup. |
| Poor Linearity | Detector saturation; Inaccurate standard preparation. | Dilute upper-level standards; Prepare fresh standards carefully. |
Applications in Research and Drug Development
The ability to accurately quantify ribothymidine and other RNA modifications has profound implications:
-
Biomarker Discovery: Aberrant levels of RNA modifications have been linked to various diseases, including cancer and neurological disorders, making them potential diagnostic or prognostic biomarkers.[13]
-
Understanding Disease Mechanisms: Quantifying changes in modification levels in response to cellular stress or disease progression provides insight into the regulatory roles of the epitranscriptome.[14]
-
Drug Development: This method can be used to assess the efficacy of drugs that target RNA-modifying enzymes. By measuring the downstream changes in specific modifications, researchers can evaluate a compound's mechanism of action and dose-response relationship.[15]
References
- Profiling of RNA modifications by multiplexed stable isotope labelling. Chemical Communications (RSC Publishing).
- Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. MDPI.
- Benefits of stable isotope labeling in RNA analysis. ResearchGate.
- Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. R Discovery.
- Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. PMC - NIH.
- Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA. Analytical Methods (RSC Publishing).
- Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA. Analytical Methods (RSC Publishing).
- Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. Shimadzu.
- A Fast One-step Digestion of DNA or RNA for Global Detection and Characterization of Nucleotide Modifications. ResearchGate.
- Analysis of RNA and its Modifications. PMC - NIH.
- Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. PMC - NIH.
- A platform for discovery and quantification of modified ribonucleosides in RNA: Application to stress-induced reprogramming of tRNA modifications. NIH.
- Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. NIH.
- An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. PMC - NIH.
- Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. PMC - NIH.
- The Future of Drug Discovery: The Importance of Modified Nucleosides, Nucleotides, and Oligonucleotides. ResearchGate.
- Fragmentation (mass spectrometry). Wikipedia.
- mass spectra - fragmentation patterns. Chemguide.
- Fragmentation mass spectra of native and modified uridine. ResearchGate.
- Antibodies for RNA Modifications Detection. Creative Diagnostics.
- Mass Spectrometry Fragmentation Part 1. YouTube.
- Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate. NIH.
- High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons. MDPI.
- Mass Spectrometry: Fragmentation. University of Arizona.
- Guide to achieving reliable quantitative LC-MS measurements. LGC.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.
- Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma. PubMed.
- Rapid, Sensitive and Reliable Ricin Identification in Serum Samples Using LC–MS/MS. MDPI.
- Development and validation of an LC-MS/MS method for detection and quantification of in vivo derived metabolites of [Pyr1]apelin-13 in humans. PubMed.
Sources
- 1. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY01498B [pubs.rsc.org]
- 6. Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alternative-therapies.com [alternative-therapies.com]
- 12. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
Topic: Probing RNA Dynamics and Structure with [5'-13C]Ribothymidine
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The study of RNA dynamics—synthesis, processing, transport, and decay—is fundamental to understanding gene regulation. Stable isotope labeling offers a powerful, non-radioactive method to trace these processes in living cells. This guide details the application of [5'-13C]ribothymidine, a site-specifically labeled ribonucleoside, as a versatile tool for quantifying RNA turnover rates via mass spectrometry and for probing RNA structure through nuclear magnetic resonance (NMR) spectroscopy. We provide the scientific foundation, detailed experimental protocols, and data analysis frameworks for these core applications.
Part 1: The Principle of this compound as an RNA Tracer
The central premise of using this compound is metabolic labeling. Exogenously supplied this compound is transported into the cell and enters the nucleoside salvage pathway. Here, cellular kinases phosphorylate it to produce this compound triphosphate ([5'-13C]rTTP). This labeled nucleotide is then used by RNA polymerases as a substrate for transcription, becoming incorporated into newly synthesized RNA molecules.
The key advantage of this tracer lies in the specificity of the label. The stable isotope, Carbon-13 (¹³C), at the 5'-position of the ribose sugar provides a distinct mass shift and a unique NMR-active nucleus. This allows for the precise differentiation of newly transcribed RNA from the pre-existing RNA pool.
Causality Behind the Label:
-
For Mass Spectrometry (MS): The +1 Dalton mass shift imparted by the single ¹³C atom allows for the ratiometric quantification of labeled ("new") vs. unlabeled ("old") RNA fragments, which is the basis for determining synthesis and decay kinetics.[1][2]
-
For NMR Spectroscopy: The ¹³C nucleus at a specific backbone position (C5') simplifies complex spectra and provides a direct probe for characterizing local conformation and dynamics, overcoming challenges of spectral overlap in larger RNAs.[3][4] The isolated C5' position is particularly useful for NMR applications involving CH₂-TROSY modules.[4]
Part 2: Core Applications & Methodologies
Application 1: Measuring RNA Synthesis and Decay Rates via Pulse-Chase LC-MS
This application uses a "pulse-chase" strategy to measure the turnover rate (half-life) of an RNA population.[5] Cells are first "pulsed" with this compound to label all newly made RNA. They are then "chased" with an excess of unlabeled ribothymidine, which dilutes the labeled pool and prevents further incorporation of the ¹³C isotope. By tracking the decay of the ¹³C-labeled RNA fraction over time, one can calculate its degradation rate.[1][6][7]
This protocol is a self-validating system; the inclusion of multiple time points and appropriate controls ensures the reliability of the kinetic data.
A. Materials
-
Cell culture medium (consider custom methionine-free media if co-labeling)
-
This compound (sterile, cell-culture grade)
-
Unlabeled Ribothymidine (sterile, cell-culture grade)
-
RNA isolation kit (e.g., Trizol, column-based kits)
-
Enzymes for RNA digestion: Nuclease P1, Alkaline Phosphatase
-
LC-MS/MS system
B. Experimental Procedure
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293) to reach ~70-80% confluency on the day of the experiment. Use multiple plates for each time point to be collected.
-
Pulse Phase:
-
Aspirate the standard growth medium.
-
Add pre-warmed medium containing this compound. A typical starting concentration is 100-200 µM, but this should be optimized for your cell line.
-
Incubate for a duration sufficient to achieve significant labeling. This depends on the turnover rate of the RNA of interest. For rapidly turning over mRNA, 4-8 hours is a good starting point.[1]
-
-
Chase Phase:
-
Remove the pulse medium. Wash cells once with sterile PBS to remove any residual labeled nucleoside.
-
Add pre-warmed chase medium containing a high concentration of unlabeled ribothymidine (e.g., 10-20 mM, at least 100-fold excess over the pulse concentration).
-
Collect the first time point (t=0 of the chase) immediately.
-
-
Time-Course Harvesting:
-
Harvest subsequent cell pellets at various time points (e.g., 2, 4, 8, 12, 24 hours). The choice of time points should bracket the expected half-life of the RNA.
-
For each time point, wash cells with cold PBS and flash-freeze the pellet in liquid nitrogen. Store at -80°C.
-
-
RNA Isolation and Digestion:
-
Isolate total RNA from each cell pellet. For mRNA-specific analysis, perform poly(A)+ selection.
-
Quantify the RNA yield and take 5-10 µg for digestion.
-
Digest the RNA to single ribonucleosides using a sequential treatment with Nuclease P1 and Alkaline Phosphatase. This is a critical step to ensure complete degradation to monomers for accurate MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the ribonucleoside mixture using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Use a method that can separate the canonical ribonucleosides.
-
Monitor the mass transitions for both unlabeled ribothymidine (m+0) and labeled this compound (m+1).
-
C. Data Analysis
-
Calculate Labeled Fraction: For each time point, determine the fraction of labeled ribothymidine (F_labeled) from the peak areas of the extracted ion chromatograms.[2] F_labeled = Area(m+1) / (Area(m+0) + Area(m+1))
-
Model RNA Decay: Plot F_labeled against time. Fit the data to a one-phase exponential decay curve to determine the decay rate constant (k). F(t) = F(0) * e^(-kt)
-
Calculate Half-Life (t½): The RNA half-life is calculated from the decay constant. t½ = ln(2) / k
Application 2: Probing RNA Backbone Structure and Dynamics by NMR
Incorporating a ¹³C label at the 5'-position provides a powerful, site-specific probe for NMR spectroscopy. This is particularly valuable for studying the conformation of the RNA backbone, which is crucial for its three-dimensional folding and interaction with proteins.[8] The C5' position is involved in two key backbone torsion angles (α and γ) and can report on local flexibility. This method avoids the spectral complexity and signal degeneracy issues that arise from uniform ¹³C labeling, especially in large RNA molecules.[3][9]
This protocol focuses on producing a high-quality, concentrated sample of labeled RNA suitable for NMR analysis. The integrity and purity of the RNA are paramount for successful NMR experiments.
A. Materials
-
High-yield in vitro transcription system (T7 RNA polymerase, reaction buffer, NTPs) or cell culture system for in vivo labeling.
-
[5'-13C]rTTP (for in vitro) or this compound (for in vivo).
-
Purification system: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) or HPLC.
-
NMR Buffer (e.g., 10 mM Sodium Phosphate, 50 mM NaCl, 0.1 mM EDTA, in 99.9% D₂O, pH 6.5).
-
Micro-concentrators (e.g., Amicon Ultra).
-
Shigemi or standard NMR tubes.
B. Experimental Procedure
-
RNA Production (In Vitro - Recommended for Specific RNAs):
-
Set up an in vitro transcription reaction using a DNA template for your RNA of interest.
-
Substitute standard UTP in the reaction mix with [5'-13C]rTTP. Ensure all other NTPs are present in equimolar amounts.
-
Incubate the reaction at 37°C for 4-6 hours or overnight.
-
Rationale: In vitro transcription provides precise control over the RNA sequence and ensures high levels of label incorporation.[10]
-
-
RNA Purification:
-
Treat the transcription reaction with DNase I to remove the DNA template.
-
Purify the RNA transcript using denaturing PAGE. This method provides the highest resolution for separating the full-length product from shorter abortive transcripts.
-
Excise the band corresponding to your RNA, crush the gel slice, and elute the RNA overnight in an appropriate buffer (e.g., TE buffer).
-
Precipitate the RNA with ethanol and resuspend in nuclease-free water.
-
-
NMR Sample Preparation:
-
Desalting and Buffer Exchange: Use a micro-concentrator to repeatedly wash and concentrate the RNA sample, exchanging the solvent with the final NMR buffer. This process is critical to remove salts from the purification steps that would interfere with NMR acquisition.
-
Concentration: Concentrate the final sample to a volume of ~250-500 µL with an RNA concentration of at least 0.5 mM. High concentration is essential for achieving a good signal-to-noise ratio in NMR experiments.
-
Annealing: Heat the RNA sample to 95°C for 3 minutes and then cool slowly to room temperature. This promotes the formation of a single, homogenous folded state.
-
Transfer the final sample to a suitable NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of NMR experiments. A good starting point is a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, which will show a correlation peak for each ¹H-¹³C pair, allowing you to resolve the signals from the labeled 5'-position.
-
Part 3: Quantitative Data & Considerations
The success of these applications depends on careful planning and optimization. Below are typical parameters and key considerations.
Table 1: Typical Experimental Parameters
| Parameter | Pulse-Chase LC-MS | NMR Analysis (In Vitro) |
| Labeling Reagent | This compound | [5'-13C]rTTP |
| Typical Concentration | 100-200 µM in media | 2-5 mM in reaction |
| Labeling Duration | 4-24 hours (pulse) | 4-16 hours |
| Chase Reagent | Unlabeled Ribothymidine | N/A |
| Chase Concentration | 10-20 mM (>100x excess) | N/A |
| Required RNA Amount | 1-10 µg per time point | >200 µg (~0.5 mM in 300 µL) |
| Primary Output | RNA half-life (t½) | Chemical shifts, coupling constants, structural restraints |
Trustworthiness & Self-Validation:
-
Controls: For pulse-chase experiments, always include an unlabeled control (t=0 before pulse) and a fully labeled control (long pulse, no chase) to define the dynamic range of your system.
-
Replicates: Perform all experiments with at least three biological replicates to ensure statistical significance.
-
RNA Integrity: After isolation, always check RNA integrity using a Bioanalyzer or gel electrophoresis. Degraded RNA will invalidate turnover measurements.
-
Labeling Efficiency: For NMR, verify the incorporation of the ¹³C label using a pilot experiment or by analyzing a small digested aliquot by MS before committing to lengthy NMR acquisitions.
References
-
Gameiro, P. A., Encheva, V., Dos Santos, M. S., MacRae, J. I., & Ule, J. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Journal of Biological Chemistry, 297(5), 101294. [Link]
-
Gameiro, P. A., Encheva, V., Dos Santos, M. S., MacRae, J. I., & Ule, J. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. ResearchGate. [Link]
-
Gameiro, P. A., Encheva, V., Dos Santos, M. S., MacRae, J. I., & Ule, J. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. PubMed. [Link]
-
Dayie, K. T., & Thakur, V. V. (2010). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Nucleic Acids Research, 38(13), e144. [Link]
-
Gameiro, P. A., Encheva, V., Dos Santos, M. S., MacRae, J. I., & Ule, J. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. bioRxiv. [Link]
-
Marchanka, A., & Torbeev, V. Y. (2020). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 7, 608930. [Link]
-
D'Souza, S., & Summers, M. F. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9349-9400. [Link]
-
Richter, C., Gick, M., & Schwalbe, H. (2013). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 41(4), e59. [Link]
-
Le, T., & T. Dayie, K. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules, 26(18), 5585. [Link]
-
Dayie, K. T., & Thakur, V. V. (2010). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. PubMed. [Link]
-
Gameiro, P. A., Encheva, V., Dos Santos, M. S., MacRae, J. I., & Ule, J. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. bioRxiv. [Link]
-
Bunner, A. E., & Williamson, J. R. (2010). Stable Isotope Pulse-Chase Monitored by Quantitative Mass Spectrometry Applied to E. coli 30S Ribosome Assembly Kinetics. PLoS ONE, 5(11), e13851. [Link]
-
Wikipedia contributors. (2023). Pulse-chase analysis. Wikipedia. [Link]
-
de Crécy-Lagard, V., & G. Limbach, P. A. (2017). Metabolic De-Isotoping for Improved LC-MS Characterization of Modified RNAs. Journal of The American Society for Mass Spectrometry, 28(5), 929-932. [Link]
-
Soto, U., O'Brien, S. E., & Winge, D. R. (2019). Pulse-chase SILAC–based analyses reveal selective oversynthesis and rapid turnover of mitochondrial protein components of respiratory complexes. Journal of Biological Chemistry, 294(45), 16959-16970. [Link]
-
Ballarino, M., & Morlando, M. (2018). Metabolic Pulse-Chase RNA Labeling for pri-miRNA Processing Dynamics. Methods in Molecular Biology, 1823, 113-121. [Link]
-
O'Brien, S. E., & Winge, D. R. (2021). In utero pulse injection of isotopic amino acids quantifies protein turnover rates during murine fetal development. Communications Biology, 4(1), 112. [Link]
-
Plavec, J., & Chattopadhyaya, J. (2001). Efficient synthesis of D-[1'-13C]-ribonucleosides for incorporation into oligo-RNA. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 937-40. [Link]
-
Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. PubMed. [Link]
-
Ghaemmaghami, S., & Behm-Ansmant, I. (2016). Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA. Molecules, 21(11), 1471. [Link]
-
Davanloo, P., Sprinzl, M., & Cramer, F. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. PubMed. [Link]
-
Domnick, C., & Müller, M. (2021). Synthesis of N-Methylcytidine (mC) and N,N-Dimethylcytidine (m2C) Modified RNA. Current Protocols, 1(6), e173. [Link]
-
V. V. Patil, & S. Vilcapoma, J. (2017). Synthesis and multiple incorporations of 2′-O-methyl-5-hydroxymethyl-, 5-hydroxymethyl- and 5-formylcytidine monomers into RNA oligonucleotides. ResearchGate. [Link]
-
Ni, W., & Wang, Q. (2020). First synthesis of α-ribothymidine/uridine. ResearchGate. [Link]
-
Mondal, B., & P. S. Pallan, P. S. (2024). Elucidating the influence of RNA modifications and Magnesium ions on tRNAPhe conformational dynamics in S. cerevisiae: Insights from Replica Exchange Molecular Dynamics simulations. bioRxiv. [Link]
-
Bon, I., & Bussi, G. (2018). The role of nucleobase interactions in RNA structure and dynamics. Nucleic Acids Research, 46(19), 10453-10460. [Link]
Sources
- 1. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling | bioRxiv [biorxiv.org]
- 3. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Stable Isotope Pulse-Chase Monitored by Quantitative Mass Spectrometry Applied to E. coli 30S Ribosome Assembly Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of nucleobase interactions in RNA structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling RNA Dynamics: A Guide to Tracking Synthesis and Turnover with [5'-13C]ribothymidine
In the intricate dance of gene expression, the synthesis and degradation of RNA molecules are fundamental choreographies that dictate cellular function. Understanding the kinetics of these processes—collectively known as RNA turnover—is paramount for researchers in basic science and drug development. This guide provides a comprehensive overview and detailed protocols for utilizing [5'-13C]ribothymidine, a stable isotope-labeled nucleoside, to precisely track the lifecycle of RNA. By introducing a "heavy" isotope of carbon into newly synthesized RNA, we can distinguish it from the pre-existing RNA pool, enabling the accurate measurement of synthesis and decay rates. This method offers a powerful, non-perturbative alternative to traditional techniques that rely on transcriptional inhibitors, providing a clearer snapshot of RNA metabolism in living cells.
The Principle: Metabolic Labeling with a Stable Isotope
The core of this technique lies in metabolic labeling. Cultured cells are provided with this compound in their growth medium. As a modified nucleoside, ribothymidine is incorporated into newly transcribed RNA molecules. The key distinction is the carbon-13 (¹³C) isotope at the 5' position of the ribose sugar, which has one more neutron than the naturally abundant carbon-12 (¹²C). This mass difference, though subtle, is readily detectable by mass spectrometry.
By performing pulse-chase experiments, researchers can track the fate of the labeled RNA cohort over time. A "pulse" of this compound introduces the label into newly synthesized RNA. Following this, a "chase" with an excess of unlabeled ribothymidine prevents further incorporation of the labeled precursor. By measuring the ratio of labeled to unlabeled RNA at various time points during the chase, the rate of RNA degradation can be determined. Conversely, measuring the rate of incorporation of this compound during a continuous labeling experiment allows for the quantification of RNA synthesis rates.
dot graph TD{ rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Experimental workflow for RNA turnover analysis using this compound.
Advantages of Using this compound
While other metabolic labels for RNA exist, such as 4-thiouridine (4sU) and 5-ethynyluridine (EU), the use of a stable isotope-labeled nucleoside like this compound offers distinct advantages:
-
Minimal Perturbation: As a stable isotope, ¹³C is non-radioactive and elicits no known toxic effects on cells. The labeled molecule is chemically identical to its natural counterpart, ensuring that cellular processes are not unduly disturbed. This is a significant improvement over methods that rely on transcriptional inhibitors, which can have pleiotropic effects on cell physiology.[1]
-
Direct Measurement: The analysis by mass spectrometry provides a direct and quantitative readout of the labeled and unlabeled RNA pools. This circumvents the need for indirect methods like immunoprecipitation or chemical derivatization, which can introduce biases.
-
Versatility: The approach is applicable to a wide range of cell types and experimental conditions. It can be used to study the turnover of total RNA or specific RNA species if coupled with appropriate purification methods.
Application Notes
Optimizing Labeling Conditions
The success of a metabolic labeling experiment hinges on the efficient and specific incorporation of the labeled precursor. For this compound, several factors should be considered:
-
Concentration of this compound: The optimal concentration will vary depending on the cell type and its metabolic state. A titration experiment is recommended to determine the lowest concentration that provides a robust signal without perturbing cellular nucleotide pools.
-
Incubation Time: For synthesis rate measurements, a time course experiment should be performed to ensure that labeling is in a linear range. For turnover studies, the pulse duration should be long enough to achieve sufficient labeling of the RNA species of interest, while the chase duration should be tailored to the expected half-life of the RNA.
-
Cell Culture Medium: Standard cell culture media can be used. However, for precise control over nucleoside pools, a custom medium with defined concentrations of nucleosides may be considered.
Sample Preparation for Mass Spectrometry
The key to accurate quantification is the complete digestion of RNA into its constituent nucleosides.
-
RNA Purity: High-quality, intact total RNA is essential. Standard RNA extraction protocols using TRIzol or column-based kits are suitable.
-
Enzymatic Digestion: A two-step enzymatic digestion is recommended. First, nuclease P1 is used to digest the RNA into 5'-mononucleotides. Subsequently, alkaline phosphatase is added to dephosphorylate the mononucleotides into nucleosides. This ensures complete conversion and accurate quantification.[1]
Data Analysis and Interpretation
The output from the LC-MS/MS analysis will be chromatograms showing the abundance of both the unlabeled ([¹²C]) and labeled ([¹³C]) ribothymidine.
-
Quantification: The ratio of the peak areas for the labeled and unlabeled forms is used to determine the fraction of newly synthesized RNA at each time point.
-
Calculating Turnover Rates: For pulse-chase experiments, the decay of the labeled RNA fraction over time is fitted to an exponential decay curve to calculate the RNA half-life.
-
Calculating Synthesis Rates: In a continuous labeling experiment, the rate of increase of the labeled RNA fraction is used to determine the synthesis rate.
Experimental Protocols
Protocol 1: Pulse-Chase Labeling of Cultured Mammalian Cells with this compound for RNA Turnover Analysis
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (commercially available from suppliers such as Omicron Biochemicals, Santa Cruz Biotechnology, or Eurisotop)
-
Unlabeled ribothymidine
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or equivalent for RNA extraction
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Ammonium acetate
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels to achieve 70-80% confluency on the day of the experiment.
-
Pulse Labeling:
-
Prepare the "pulse" medium by dissolving this compound in complete culture medium to a final concentration of 10-100 µM (concentration to be optimized for the specific cell line).
-
Aspirate the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the "pulse" medium to the cells and incubate for a predetermined duration (e.g., 2-24 hours, depending on the expected RNA half-life).
-
-
Chase:
-
Prepare the "chase" medium by dissolving a 100-fold molar excess of unlabeled ribothymidine in complete culture medium.
-
At the end of the pulse period, aspirate the "pulse" medium, wash the cells twice with pre-warmed PBS to remove any remaining labeled precursor.
-
Add the "chase" medium to the cells.
-
-
Time-Point Collection:
-
Harvest the cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours). The "0 hour" time point represents the end of the pulse.
-
To harvest, aspirate the medium, wash with cold PBS, and lyse the cells directly in the culture vessel using TRIzol reagent.
-
-
RNA Extraction:
-
Extract total RNA according to the TRIzol manufacturer's protocol.
-
Quantify the RNA and assess its integrity using a spectrophotometer and gel electrophoresis.
-
-
RNA Digestion to Nucleosides:
-
In a microcentrifuge tube, combine 1-5 µg of total RNA with nuclease P1 in a final volume of 25 µL containing 10 mM ammonium acetate (pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add 2.5 µL of 100 mM ammonium bicarbonate and 1 µL of bacterial alkaline phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the digested sample at high speed to pellet any debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound Labeled RNA
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
C18 reverse-phase column.
Procedure:
-
Chromatographic Separation:
-
Equilibrate the C18 column with a mobile phase of 98% solvent A (0.1% formic acid in water) and 2% solvent B (0.1% formic acid in acetonitrile).
-
Inject the digested RNA sample.
-
Elute the nucleosides using a gradient of increasing solvent B. A typical gradient might be from 2% to 50% solvent B over 15 minutes.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the specific mass transitions for unlabeled and labeled ribothymidine.
-
Unlabeled ribothymidine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the transition from the precursor ion (m/z + 1) to the same product ion.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the unlabeled and labeled ribothymidine at each time point.
-
Calculate the fraction of labeled ribothymidine as: Labeled Peak Area / (Labeled Peak Area + Unlabeled Peak Area).
-
Plot the natural logarithm of the labeled fraction against time. The slope of the resulting line is the negative of the degradation rate constant (k_deg). The half-life (t_1/2) can be calculated as ln(2) / k_deg.
-
dot graph TD{ rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Data analysis workflow for RNA turnover and synthesis rate determination.
Data Presentation
The results of a typical pulse-chase experiment can be summarized in a table to visualize the decay of the labeled RNA fraction over time.
| Time (hours) | Fraction of this compound Labeled RNA |
| 0 | 1.00 |
| 2 | 0.85 |
| 4 | 0.72 |
| 8 | 0.52 |
| 12 | 0.38 |
| 24 | 0.14 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no labeling detected | Insufficient concentration of this compound. | Perform a dose-response curve to determine the optimal concentration. |
| Inefficient cellular uptake. | Ensure cells are healthy and metabolically active. Optimize incubation time. | |
| High background signal | Incomplete removal of labeled medium during the chase. | Increase the number of washes with PBS between the pulse and chase steps. |
| Contamination of samples. | Use sterile techniques and high-purity reagents. | |
| Poor reproducibility | Inconsistent cell numbers or confluency. | Standardize cell seeding density and ensure consistent growth conditions. |
| Incomplete RNA digestion. | Optimize digestion conditions (enzyme concentration, incubation time). |
Conclusion
The use of this compound for metabolic labeling of RNA is a powerful and minimally invasive technique to study RNA synthesis and turnover. By leveraging the precision of mass spectrometry, researchers can gain valuable insights into the dynamic regulation of the transcriptome. The protocols and guidelines presented here provide a solid foundation for implementing this method in your own research, paving the way for a deeper understanding of the intricate mechanisms that govern gene expression.
References
-
Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. JoVE, 2022. [Link]
-
Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. bioRxiv, 2021. [Link]
-
Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Nucleic Acids Research, 2022. [Link]
-
Role of ribothymidine in mammalian tRNAPhe. PNAS, 1975. [Link]
-
Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Accounts of Chemical Research, 2022. [Link]
-
Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes. eLife, 2022. [Link]
-
Eurisotop. [Link]
Sources
Application Note: Quantitative Analysis of Ribonucleic Acids via Isotope Dilution Mass Spectrometry Using [5'-13C]ribothymidine
An In-Depth Technical Guide
Abstract
Stable isotope labeling coupled with mass spectrometry is a cornerstone for accurate quantification in biological research, offering unparalleled precision and sensitivity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of samples for the quantitative analysis of ribothymidine-containing RNA using [5'-13C]ribothymidine as an internal standard. Ribothymidine (rT), a modified nucleoside, plays a crucial role in the structural stability and function of transfer RNA (tRNA) and is implicated in translational regulation.[3][4] This guide details a robust workflow, from nucleic acid extraction and enzymatic hydrolysis to sample purification and final analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By explaining the causality behind each experimental step, this document equips researchers with the necessary expertise to implement a self-validating protocol for precise and reliable quantification of RNA modifications.
Introduction: The Power of Isotope Dilution Mass Spectrometry
Quantitative analysis of nucleic acid modifications is critical for understanding cellular processes, disease pathogenesis, and the mechanism of action of novel therapeutics.[5] Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for absolute quantification of analytes within complex biological matrices.[1][6] The principle of IDMS involves the addition of a known quantity of a stable, isotopically labeled version of the analyte—in this case, this compound—to a sample at an early stage of preparation.[7][8]
This "heavy" internal standard is chemically identical to the endogenous, "light" analyte (ribothymidine) and thus behaves identically during sample extraction, purification, and ionization. Any sample loss or variation during the workflow will affect both the analyte and the standard to the same extent. By measuring the ratio of the mass spectrometer signal from the endogenous analyte to that of the labeled internal standard, one can calculate the absolute quantity of the analyte with exceptional accuracy, effectively nullifying matrix effects and procedural inconsistencies.[1][9]
This protocol is designed for the precise measurement of ribothymidine released from digested RNA, a key modified nucleoside for assessing tRNA dynamics and function.
Principle of Isotope Dilution for Ribothymidine Quantification
The core of this method lies in comparing the mass spectrometric response of the naturally occurring ribothymidine (light) with the known amount of spiked this compound (heavy) internal standard. The single ¹³C atom at the 5' position of the ribose sugar creates a +1 Dalton mass shift in the precursor ion without altering its chemical properties.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Comprehensive Experimental Workflow
A successful experiment requires meticulous execution of a multi-step workflow. Each stage is designed to progressively isolate and purify the target nucleosides for sensitive MS detection. The following diagram provides a high-level overview of the entire process.
Caption: Overall workflow for this compound sample preparation.
Detailed Experimental Protocols
Protocol 1: Total RNA Extraction
Objective: To isolate high-quality total RNA from cells or tissues, free of proteins, DNA, and other contaminants that could inhibit subsequent enzymatic reactions.
Rationale: The purity and integrity of the starting RNA are paramount. Contaminants can drastically reduce the efficiency of enzymatic digestion, and residual DNA could contribute to the nucleoside pool if not adequately removed. Standard commercial kits or TRIzol-based methods are highly effective and reproducible.[10][11]
Materials:
-
Homogenized tissue or cell pellet
-
TRIzol™ Reagent or commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
Procedure:
-
Follow the manufacturer's protocol for your chosen RNA extraction kit or the standard TRIzol-chloroform extraction procedure.
-
After the final wash step, air-dry the RNA pellet briefly to remove residual ethanol. Do not over-dry, as this can make the RNA difficult to resuspend.
-
Resuspend the purified RNA pellet in an appropriate volume of nuclease-free water.
-
Determine the concentration and purity (A260/A280 ratio) of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of highly pure RNA.
-
Store the RNA at -80°C until ready for digestion.
Protocol 2: Enzymatic Digestion of RNA to Nucleosides
Objective: To completely hydrolyze the RNA polymer into its constituent nucleosides for LC-MS/MS analysis.
Rationale: Mass spectrometric analysis of individual nucleosides provides superior sensitivity and accuracy compared to analyzing the intact polymer.[12] A two-enzyme system is employed for complete hydrolysis. First, Nuclease P1 cleaves the phosphodiester bonds to yield 5'-mononucleotides. Second, Shrimp Alkaline Phosphatase (SAP) removes the 5'-phosphate group to yield the final nucleosides.[13] Using a phosphatase is critical for compatibility with positive-ion electrospray ionization. The stable isotope-labeled internal standard is added at the beginning of this step to account for any potential analyte degradation or loss during incubation and subsequent cleanup.[7][8]
Materials:
-
Purified Total RNA (from Protocol 1)
-
This compound internal standard solution (known concentration)
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Shrimp Alkaline Phosphatase (SAP)
-
Nuclease P1 Reaction Buffer (e.g., 10 mM Ammonium Acetate, pH 5.3)
-
SAP Reaction Buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 8.0)
-
Nuclease-free water
-
Heat block or incubator
Procedure:
-
In a nuclease-free microcentrifuge tube, combine 10-20 µg of total RNA with a precise amount of the this compound internal standard. The amount of standard should be chosen to be within the expected range of the endogenous analyte.
-
Add Nuclease P1 (approx. 2-5 units) and its corresponding reaction buffer. Adjust the final volume with nuclease-free water.
-
Incubate at 37°C for 2-4 hours.
-
Adjust the buffer conditions for the SAP enzyme by adding the SAP reaction buffer concentrate.
-
Add SAP (approx. 5-10 units) to the reaction mixture.
-
Incubate at 37°C for an additional 1-2 hours.
-
Inactivate the enzymes by heating the reaction at 95°C for 10 minutes.
-
Centrifuge the sample at high speed (>12,000 x g) for 10 minutes to pellet the denatured enzymes and any precipitates.
-
Carefully transfer the supernatant, which contains the nucleoside mixture, to a new tube for purification.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
Objective: To remove salts, buffers, and denatured enzymes from the nucleoside mixture, thereby reducing matrix effects and improving LC-MS/MS performance.
Rationale: The high concentration of salts and proteins from the digestion step can cause significant ion suppression in the mass spectrometer's electrospray source, leading to poor sensitivity and reproducibility.[14] SPE is an effective cleanup technique. Due to the hydrophilic nature of nucleosides, selecting the appropriate SPE sorbent is crucial.[15] While C18 cartridges can be used, mixed-mode or polymer-based sorbents often provide better recovery for these polar compounds.[16][17]
Materials:
-
SPE cartridges (e.g., Oasis HLB, Waters; or a similar polymeric reversed-phase sorbent)
-
SPE vacuum manifold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Elution solvent (e.g., 50:50 Methanol:Water)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Loading: Load the supernatant from the enzymatic digestion (Protocol 2, Step 9) onto the conditioned cartridge.
-
Washing: Pass 1 mL of water through the cartridge to wash away salts and other highly polar impurities.
-
Elution: Elute the retained nucleosides with 0.5-1 mL of the elution solvent into a clean collection tube.
-
Drying: Evaporate the eluate to dryness using a vacuum centrifuge (SpeedVac).
-
Reconstitution: Reconstitute the dried nucleoside pellet in a small, precise volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid). The sample is now ready for injection.
LC-MS/MS Parameters for Analysis
Instrumentation: Analysis should be performed on a UHPLC system coupled to a triple quadrupole mass spectrometer (QQQ-MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the nucleosides.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would run from 2% B to 40% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry: The analysis is performed using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity. The primary fragmentation pathway for nucleosides is the neutral loss of the ribose sugar moiety upon collision-induced dissociation (CID).
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) [BH₂]⁺ | Notes |
| Ribothymidine (rT) | m/z 259.1 | m/z 127.1 | Corresponds to the protonated thymine base. |
| [5'-¹³C]ribothymidine (Internal Standard) | m/z 260.1 | m/z 127.1 | The ¹³C is on the ribose, which is lost during fragmentation. |
| Table 1: Example MRM transitions for the quantification of ribothymidine. These values should be empirically optimized on the specific instrument being used. |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for both the endogenous ribothymidine ("light") and the this compound ("heavy") MRM transitions.
-
Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the heavy internal standard and varying, known concentrations of the light analyte. Process these standards alongside the unknown samples. Plot the peak area ratio (Light Area / Heavy Area) against the concentration of the light analyte to generate a linear regression curve.
-
Calculate Unknowns: Calculate the peak area ratio for the unknown samples and use the equation from the calibration curve (y = mx + c) to determine the exact concentration of ribothymidine in the original sample.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | Incomplete enzymatic digestion. Poor recovery from SPE. Ion suppression. | Optimize digestion time/enzyme concentration. Use a different SPE sorbent. Dilute the sample post-SPE. |
| Poor Peak Shape | Column degradation. Incompatible reconstitution solvent. | Use a new column. Ensure reconstitution solvent matches initial mobile phase. |
| High Background | Contaminated solvents or reagents. Carryover from previous injection. | Use fresh, high-purity solvents. Implement a robust needle wash protocol. |
| Non-linear Calibration | Detector saturation. Inappropriate concentration range. | Dilute high-concentration standards. Adjust the range of the calibration curve. |
| Table 2: Common troubleshooting tips for nucleoside analysis. |
References
-
Mass Isotopomer Analysis of Nucleosides Isolated from RNA and DNA Using GC/MS. Analytical Chemistry - ACS Publications.[Link]
-
An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. PMC - NIH.[Link]
-
Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. PMC - NIH.[Link]
-
Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Springer Nature Experiments.[Link]
-
Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. MDPI.[Link]
-
A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry. PubMed.[Link]
-
Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. PubMed.[Link]
-
Determination of the nucleosides and nucleobases in Tuber samples by dispersive solid-phase extraction combined with liquid chromatography-mass spectrometry. PubMed.[Link]
-
Quantitation of DNA adducts by stable isotope dilution mass spectrometry. PMC - NIH.[Link]
-
Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega.[Link]
-
Online Solid Phase Extraction and Liquid Chromatography-Mass Spectrometric Determination of Nucleoside Drugs in Plasma. PubMed.[Link]
-
Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. ResearchGate.[Link]
-
High resolution mass spectra of stable isotope labeled nucleosides from cell culture. ResearchGate.[Link]
-
Real-time monitoring of enzymatic DNA hydrolysis by electrospray ionization mass spectrometry. PMC - NIH.[Link]
-
Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. PubMed.[Link]
-
Using Stable Isotope Labeled Nucleotides in RNA and DNA Synthesis. Silantes.[Link]
-
Mass Spectrometry of Structurally Modified DNA. PMC - NIH.[Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC - NIH.[Link]
-
Determination of nucleosides in serum by two-dimensional magnetic solid-phase extraction microfluidic chip/liquid chromatography-mass spectrometry. ResearchGate.[Link]
-
Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. PMC - NIH.[Link]
-
Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research - Oxford Academic.[Link]
-
Restriction endonuclease digestion of DNA. QIAGEN.[Link]
-
Proteomics. Wikipedia.[Link]
-
Role of ribothymidine in mammalian tRNAPhe. PubMed.[Link]
-
Practical MS of proteins: sample preparation techniques. Boston University.[Link]
-
Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. PMC - NIH.[Link]
-
Nucleic acid sequence. Wikipedia.[Link]
-
Replacement of Ribothymidine by 5-methyl-2-thiouridine in Sequence GT Psi C in tRNA of an Extreme Thermophile. PubMed.[Link]
-
Role of ribothymidine in mammalian tRNAPhe. PMC - NIH.[Link]
-
Special Issue : Natural Product Drug Activity and Biomedicine Application. MDPI.[Link]
Sources
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Labeled Nucleotides | Leading Provider of Isotope Labeled Solutions [silantes.com]
- 3. Role of ribothymidine in mammalian tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of ribothymidine in mammalian tRNAPhe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 8. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques [mdpi.com]
- 15. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Online solid phase extraction and liquid chromatography-mass spectrometric determination of nucleoside drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of the nucleosides and nucleobases in Tuber samples by dispersive solid-phase extraction combined with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing [5'-13C]ribothymidine Labeling Efficiency in Cell Culture
Welcome to the technical support center for [5'-13C]ribothymidine labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you maximize your labeling efficiency and obtain high-quality, reproducible data for your metabolomics and RNA research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the principles and practices of this compound labeling.
Q1: What is this compound and why is it used for metabolic labeling?
This compound is a stable isotope-labeled version of the naturally occurring nucleoside, ribothymidine. The carbon atom at the 5' position of the ribose sugar is replaced with its heavier, non-radioactive isotope, carbon-13 (¹³C).[1][2] This "label" allows researchers to trace the incorporation of ribothymidine into newly synthesized RNA molecules. By using techniques like mass spectrometry, the ¹³C-labeled molecules can be distinguished from their unlabeled counterparts, providing a powerful tool to study RNA metabolism, dynamics, and function.[1][3]
Q2: How does this compound get incorporated into cellular RNA?
This compound is incorporated into RNA primarily through the nucleoside salvage pathway.[4][5][6][7] Here's a simplified overview of the process:
-
Uptake: The labeled ribothymidine is transported into the cell.
-
Phosphorylation: Inside the cell, thymidine kinase (TK) phosphorylates it to form this compound monophosphate (TMP).[4][5][6]
-
Further Phosphorylation: The monophosphate is then converted to diphosphate (TDP) and subsequently to triphosphate (TTP).[4][5]
-
Incorporation into RNA: The labeled TTP is then used by RNA polymerases as a building block for the synthesis of new RNA molecules.
It's important to note that cells also have a de novo synthesis pathway for producing thymidine nucleotides, which can dilute the incorporation of the exogenously supplied labeled precursor.[4][5][7]
Q3: What are the key factors that influence labeling efficiency?
Several factors can significantly impact the efficiency of this compound incorporation:
-
Cell Line and Metabolic State: Different cell lines have varying levels of thymidine kinase activity and may rely more or less on the salvage pathway versus de novo synthesis.[4] The metabolic state of the cells (e.g., proliferation rate) also plays a crucial role.
-
Concentration of Labeled Precursor: The concentration of this compound in the culture medium directly affects its uptake and incorporation.
-
Incubation Time: The duration of exposure to the labeled nucleoside determines the extent of labeling in the RNA population. Reaching isotopic steady state is crucial for many analyses.[8]
-
Composition of the Culture Medium: The presence of unlabeled thymidine or other competing nucleosides in the medium or serum can dilute the labeled precursor pool.[9][10]
Q4: How do I determine the optimal concentration of this compound to use?
The optimal concentration is a balance between achieving sufficient labeling and avoiding cytotoxicity. A good starting point is to perform a dose-response experiment.
Experimental Protocol: Determining Optimal this compound Concentration
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate (e.g., 24- or 96-well).
-
Concentration Gradient: Prepare a range of this compound concentrations in your culture medium. A suggested starting range is 1 µM to 100 µM. Include a vehicle-only control.
-
Incubation: Replace the existing medium with the medium containing the different concentrations of the labeled nucleoside. Incubate for a period relevant to your experimental goals (e.g., 24-48 hours).
-
Cell Viability Assay: After incubation, assess cell viability using a standard method such as an MTT or resazurin-based assay.[11]
-
Labeling Efficiency Analysis (Optional but Recommended): If possible, harvest the RNA from a parallel set of wells, digest it to nucleosides, and analyze the isotopic enrichment using LC-MS.[3][12][13]
-
Data Analysis: Plot cell viability and labeling efficiency against the concentration of this compound. The optimal concentration will be the highest concentration that does not significantly impact cell viability while providing adequate labeling.
| Parameter | Recommended Range |
| Cell Seeding Density | 50-70% confluency |
| This compound Conc. | 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 24 - 72 hours |
| Viability Assay | MTT, Resazurin, or similar |
Q5: How can I be sure that the observed effects are not due to cytotoxicity of the labeled compound?
Nucleoside analogs can sometimes be cytotoxic, interfering with normal DNA and RNA synthesis.[14][15][16] It is crucial to distinguish between metabolic labeling and cytotoxic effects.
-
Perform Viability Assays: As described in the protocol above, always run a viability assay in parallel with your labeling experiment.
-
Monitor Cell Morphology: Visually inspect your cells under a microscope for any changes in morphology, such as rounding, detachment, or signs of apoptosis.
-
Proliferation Assay: For longer-term experiments, a proliferation assay (e.g., cell counting, BrdU incorporation) can provide more detailed information on the impact of the labeled nucleoside on cell growth.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Labeling Efficiency
Q: I'm not seeing significant incorporation of the ¹³C label in my RNA. What could be the problem?
A: Low labeling efficiency is a common issue with several potential causes. Let's break down the troubleshooting process.
1. Check Your Precursor and Medium:
-
Precursor Concentration: The concentration of this compound may be too low. Refer to the dose-response experiment in the FAQs to determine the optimal concentration for your cell line.
-
Medium Composition: Standard cell culture medium and fetal bovine serum (FBS) can contain unlabeled thymidine, which competes with your labeled precursor.
2. Optimize Incubation Time:
-
Isotopic Steady State: You may not have allowed enough time for the label to be incorporated and reach isotopic steady state.[8] The time required can vary depending on the cell type and the specific RNA species of interest.
-
Solution: Perform a time-course experiment. Harvest cells at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) after adding the labeled precursor and measure the isotopic enrichment at each point. This will help you determine the optimal incubation time for your experimental system.
-
3. Consider Cell-Specific Metabolism:
-
De Novo Pathway Dominance: Your cell line might predominantly use the de novo pathway for thymidine synthesis, thus bypassing the salvage pathway that incorporates your labeled precursor.[4][5][7]
-
Solution: You can try to inhibit the de novo pathway using drugs like 5-fluorouracil (5-FU) or methotrexate. However, be aware that these are potent chemotherapeutic agents and can have significant off-target effects on cell physiology. Use with caution and include appropriate controls.
-
4. Verify Your Analytical Method:
-
Mass Spectrometry Sensitivity: Ensure your LC-MS method is sensitive enough to detect the expected level of isotopic enrichment.[17][18]
-
Solution: Consult with a mass spectrometry specialist to optimize your instrument parameters. Run a standard of the labeled compound to confirm its detection.
-
Troubleshooting Workflow for Low Labeling Efficiency
Caption: Troubleshooting logic for low labeling efficiency.
Issue 2: Observed Cytotoxicity
Q: My cells are dying or showing signs of stress after adding this compound. What should I do?
A: Cytotoxicity can confound your results and should be addressed systematically.
1. Re-evaluate the Concentration:
-
Toxicity Threshold: You may be using a concentration that is above the toxicity threshold for your specific cell line.[15][19]
-
Solution: Repeat the dose-response experiment described in the FAQs, but with a lower range of concentrations. Pay close attention to the viability assays and morphological changes.
-
2. Purity of the Labeled Compound:
-
Contaminants: The labeled compound itself might contain impurities that are toxic to the cells.
-
Solution: Ensure you are using a high-purity this compound from a reputable supplier. If in doubt, you can analyze the compound's purity via HPLC or mass spectrometry.
-
3. Off-Target Effects:
-
Metabolic Perturbation: High concentrations of any nucleoside, even a labeled one, can perturb the natural nucleotide pools and lead to cellular stress.
-
Solution: Use the lowest effective concentration that provides sufficient labeling. Consider a pulse-chase experiment where cells are exposed to the label for a shorter period, followed by a "chase" with unlabeled medium.
-
Decision Tree for Addressing Cytotoxicity
Caption: A decision tree for troubleshooting cytotoxicity.
Issue 3: Inconsistent Labeling Between Experiments
Q: I'm getting different labeling efficiencies even when I use the same protocol. Why is this happening?
A: Lack of reproducibility can be frustrating. Here are the most common culprits:
1. Cell Culture Conditions:
-
Cell Passage Number: Cells at very high or low passage numbers can behave differently.
-
Confluency: The metabolic state of cells can vary significantly with confluency.
-
Solution: Standardize your cell culture practices. Use cells within a consistent passage number range and always seed them to reach a specific confluency at the start of the experiment.
-
2. Reagent Variability:
-
Serum Batches: Different lots of FBS can have varying levels of endogenous nucleosides.
-
Labeled Compound Lot: While less common, there could be slight variations between different batches of the labeled compound.
-
Solution: If possible, purchase a large batch of FBS and the labeled compound for a series of experiments. Always qualify new lots of reagents before use in critical experiments.
-
3. Experimental Execution:
-
Incubation Times: Small variations in incubation times can lead to different levels of labeling, especially in short-term experiments.
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations of the labeled precursor.
-
Solution: Be meticulous with your experimental timing and technique. Calibrate your pipettes regularly.
-
Section 3: Key Experimental Protocols
This section provides detailed protocols for essential experiments related to optimizing and validating your labeling experiments.
Protocol 1: Time-Course Experiment for Determining Isotopic Steady State
Objective: To determine the optimal incubation time required to achieve maximal or steady-state isotopic enrichment in RNA.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Multi-well culture plates (e.g., 6-well)
-
RNA extraction kit
-
Enzymes for RNA digestion (e.g., Nuclease P1, Alkaline Phosphatase)
-
LC-MS system
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate at a density that will keep them in the exponential growth phase for the duration of the experiment.
-
Labeling: Once cells have adhered and are growing well, replace the medium with fresh medium containing the optimal, non-toxic concentration of this compound.
-
Time Points: Harvest cells at various time points. A good starting set of time points is 0, 4, 8, 12, 24, 48, and 72 hours.
-
RNA Extraction: At each time point, wash the cells with PBS and extract total RNA using your preferred method.
-
RNA Quantification and Digestion: Quantify the RNA concentration. Digest a fixed amount of RNA (e.g., 1-5 µg) to individual nucleosides.
-
LC-MS Analysis: Analyze the digested samples by LC-MS to determine the ratio of labeled (this compound) to unlabeled (ribothymidine) nucleosides.
-
Data Analysis: Plot the percentage of isotopic enrichment against time. The point at which the curve plateaus indicates that isotopic steady state has been reached.
Protocol 2: Quantification of Isotopic Enrichment by LC-MS
Objective: To accurately measure the percentage of this compound incorporation in RNA.
Procedure:
-
Sample Preparation: Extract and digest RNA to nucleosides as described in the previous protocol.
-
LC Separation: Use a suitable liquid chromatography method to separate the nucleosides. A C18 column is commonly used.
-
MS Detection: Set up your mass spectrometer to monitor the mass-to-charge ratios (m/z) for both unlabeled and labeled ribothymidine.
-
Unlabeled ribothymidine (¹²C)
-
Labeled ribothymidine (¹³C)
-
-
Data Acquisition: Acquire data in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the highest sensitivity and specificity.
-
Calculation of Enrichment:
-
Integrate the peak areas for the labeled (A_labeled) and unlabeled (A_unlabeled) ribothymidine.
-
Calculate the percent enrichment using the following formula: % Enrichment = (A_labeled / (A_labeled + A_unlabeled)) * 100
-
Metabolic Pathway of this compound Incorporation
Caption: The salvage pathway for this compound incorporation into RNA.
References
-
Thymidine salvage and de novo synthesis pathways. ResearchGate. Available at: [Link]
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. ACS Publications. Available at: [Link]
-
Screening of in vitro cytotoxicity of nucleoside analogs in HapMap cell lines to identify predictive markers of drug sensitivity. AACR Journals. Available at: [Link]
-
Thymidine salvage and de novo synthesis pathways. Figshare. Available at: [Link]
-
Stable isotope labeling by amino acids in cell culture. Grokipedia. Available at: [Link]
-
Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. NIH National Center for Biotechnology Information. Available at: [Link]
-
Addressing the selectivity and toxicity of antiviral nucleosides. NIH National Center for Biotechnology Information. Available at: [Link]
-
Role of pyrimidine salvage pathway in the maintenance of organellar and nuclear genome integrity. PubMed. Available at: [Link]
-
Thymidine Salvage Pathway in Normal and Leukemic Leukocytes With Effects of ATP on Enzyme Control. PubMed. Available at: [Link]
-
Thymidine de novo and salvage pathways. ResearchGate. Available at: [Link]
-
Acute cytotoxicity of arabinofuranosyl nucleoside analogs is not dependent on mitochondrial DNA. PubMed. Available at: [Link]
-
Nucleoside analog cytotoxicity ‐focus on enzyme regulation, metabolism, and development of resistance. DiVA portal. Available at: [Link]
-
Different approaches for stable isotope based labeling experiments. ResearchGate. Available at: [Link]
-
Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters. PubMed. Available at: [Link]
-
Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. NIH National Center for Biotechnology Information. Available at: [Link]
-
Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio. Available at: [Link]
-
Liquid Chromatography–Mass Spectrometry-Based Qualitative Profiling of mRNA Therapeutic Reagents Using Stable Isotope-Labeled. ACS Publications. Available at: [Link]
-
Liquid Chromatography–Mass Spectrometry-Based Qualitative Profiling of mRNA Therapeutic Reagents Using Stable Isotope-Labeled Standards Followed by the Automatic Quantitation Software Ariadne. ACS Publications. Available at: [Link]
-
Stable isotope labeling by amino acids in cell culture. Taylor & Francis Online. Available at: [Link]
-
Metabolic De-Isotoping for Improved LC-MS Characterization of Modified RNAs. SpringerLink. Available at: [Link]
-
Stable Isotope Labeling with Amino Acids in Cell Culture. ResearchGate. Available at: [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Available at: [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. NIH National Center for Biotechnology Information. Available at: [Link]
-
Profiling the metabolism of human cells by deep 13C labeling. NIH National Center for Biotechnology Information. Available at: [Link]
-
Conversion of 5-S-methyl-5-thio-D-ribose to methionine in Klebsiella pneumoniae. Stable isotope incorporation studies of the terminal enzymatic reactions in the pathway. PubMed. Available at: [Link]
-
Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases. ResearchGate. Available at: [Link]
-
Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. NIH National Center for Biotechnology Information. Available at: [Link]
-
European guideline on indications, performance and clinical impact of 13C‐breath tests in adult and pediatric patients. Wiley Online Library. Available at: [Link]
-
Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. NIH National Center for Biotechnology Information. Available at: [Link]
-
European guideline on indications, performance and clinical impact of 13C‐breath tests in adult and pediatric patients: An EAGEN, ESNM, and ESPGHAN consensus, supported by EPC. NIH National Center for Biotechnology Information. Available at: [Link]
-
mRNA enrichment protocols determine the quantification characteristics of external RNA spike-in controls in RNA-Seq studies. PubMed. Available at: [Link]
-
An optimized 13C-urea breath test for the diagnosis of H pylori infection. NIH National Center for Biotechnology Information. Available at: [Link]
-
Nucleic acid sequence. Wikipedia. Available at: [Link]
-
Improving 13C-urea breath test performance metrics for diagnosis of Helicobacter pylori infection. Frontiers in Medicine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 3. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. plos.figshare.com [plos.figshare.com]
- 6. Role of pyrimidine salvage pathway in the maintenance of organellar and nuclear genome integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. riken.repo.nii.ac.jp [riken.repo.nii.ac.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. almacgroup.com [almacgroup.com]
- 18. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acute cytotoxicity of arabinofuranosyl nucleoside analogs is not dependent on mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Incorporation of [5'-13C]Ribothymidine
Welcome to our dedicated technical support guide for researchers encountering challenges with the metabolic labeling of DNA using [5'-13C]ribothymidine. This resource is designed to provide in-depth, scientifically grounded solutions to overcome poor incorporation rates. We will delve into the underlying biochemical principles, offer structured troubleshooting workflows, and present validated protocols to enhance your experimental success.
Introduction: The Core Challenge of Ribothymidine Incorporation into DNA
A frequent point of confusion for researchers is the expectation that ribothymidine, a ribonucleoside, will efficiently label newly synthesized DNA. The primary reason for poor incorporation of this compound into DNA lies in fundamental differences between ribonucleotide and deoxyribonucleotide metabolism. DNA is synthesized from deoxyribonucleoside triphosphates (dNTPs), whereas ribothymidine is a ribonucleoside primarily found in transfer RNA (tRNA) and ribosomal RNA (rRNA)[1][2][3].
For this compound to be incorporated into DNA, it must undergo a series of enzymatic conversions to become deoxythymidine triphosphate (dTTP). This is an inefficient process because it is not the canonical pathway for dTTP synthesis. The cell relies on two main pathways to generate the dTTP pool for DNA replication: the de novo synthesis pathway and the salvage pathway for deoxythymidine [4][5]. Exogenously supplied ribothymidine must compete with these highly efficient, primary pathways.
The critical bottleneck is the conversion of a ribothymidine-derived nucleotide to its deoxy- form. This reaction is catalyzed by Ribonucleotide Reductase (RNR) , an enzyme with tightly regulated activity and substrate specificity[6][7][8]. RNR's canonical substrates are ADP, GDP, CDP, and UDP. It is not well-established that ribothymidine diphosphate is an efficient substrate for RNR, leading to a very low conversion rate and, consequently, poor incorporation into DNA.
This guide will walk you through understanding these metabolic hurdles and provide systematic approaches to diagnose and resolve poor labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not incorporating well into DNA, while other labeled nucleosides like [13C]deoxythymidine work fine?
A1: The key difference is the sugar moiety: ribose versus deoxyribose. Deoxythymidine is a direct precursor for the DNA synthesis salvage pathway. Once transported into the cell, it is efficiently phosphorylated by Thymidine Kinase (TK) to deoxythymidine monophosphate (dTMP) and subsequently to dTTP for direct incorporation into DNA[5][9]. In contrast, this compound is a ribonucleoside. For it to be used in DNA synthesis, it must first be phosphorylated and then its ribose sugar must be reduced to a deoxyribose sugar by Ribonucleotide Reductase (RNR). This enzymatic step is a significant bottleneck, as RNR's primary substrates are the canonical ribonucleoside diphosphates (ADP, GDP, CDP, UDP), and its activity is tightly controlled to maintain a balanced pool of dNTPs[7][10]. Therefore, the conversion of ribothymidine to a DNA-ready precursor is metabolically unfavorable and inefficient compared to the direct salvage of deoxythymidine.
Q2: What is the metabolic fate of the this compound I add to my cell culture?
A2: Once transported into the cell, this compound is most likely to be phosphorylated and enter the ribonucleotide pool. Its primary fate would be incorporation into RNA species, particularly tRNA, where ribothymidine is a known modification[1][3]. A small fraction might be processed through the pyrimidine salvage pathway, but its conversion to dTTP for DNA synthesis will be limited by the factors described above. It's also possible that it may be catabolized if not utilized.
Q3: Can I increase the concentration of this compound to force its incorporation into DNA?
A3: While increasing the concentration might seem like a straightforward solution, it is often counterproductive. High concentrations of nucleoside analogs can be cytotoxic by disrupting the natural nucleotide pools, which can inhibit DNA synthesis and cell proliferation[11]. Furthermore, this approach does not overcome the enzymatic bottleneck of Ribonucleotide Reductase. A titration experiment to determine the optimal, non-toxic concentration is recommended, but it is unlikely to yield incorporation levels comparable to that of a labeled deoxyribonucleoside.
Q4: Are there cell types that might show better incorporation of ribothymidine into DNA?
A4: While cell-type specific differences in nucleoside transporter expression and kinase activity exist, the fundamental limitation of RNR substrate specificity is conserved across most mammalian cells. It is highly improbable that any standard cell line will efficiently incorporate ribothymidine into its DNA. Some specialized organisms or cells with mutations in their nucleotide metabolism pathways might behave differently, but this is not the norm. For robust DNA labeling, it is always recommended to use a deoxyribonucleoside analog[12][13].
Q5: How can I confirm that my labeled ribothymidine is of good quality and is being taken up by the cells?
A5: To verify the integrity of your labeled compound, you can perform a quality control check using LC-MS. To confirm cellular uptake, you can perform a short-term incubation (e.g., 1-2 hours) with this compound, followed by extraction of the acid-soluble fraction (the nucleotide pool). You can then analyze this fraction by LC-MS to detect the presence of this compound and its phosphorylated forms. This will confirm that the compound is being transported into the cells and is available for metabolism.
Visualizing the Metabolic Challenge
The following diagram illustrates the stark contrast between the efficient, direct pathway for deoxythymidine and the inefficient, multi-step pathway required for ribothymidine to be incorporated into DNA.
Caption: Metabolic pathways for deoxythymidine vs. ribothymidine.
Structured Troubleshooting Guide
Use the following table to systematically diagnose and address the potential causes of poor this compound incorporation.
| Observation | Potential Cause | Recommended Action & Explanation |
| No detectable ¹³C enrichment in DNA | 1. Fundamental Metabolic Inefficiency (Most Likely Cause) | The conversion of ribothymidine to a dTTP precursor is highly inefficient due to the substrate specificity of Ribonucleotide Reductase (RNR). Action: Switch to a more appropriate labeled precursor for DNA synthesis. The gold standard is [¹³C]deoxythymidine . Other effective alternatives include deoxythymidine analogs like 5-ethynyl-2'-deoxyuridine (EdU) or 5-bromo-2'-deoxyuridine (BrdU)[12][13]. |
| 2. Labeled Compound Degradation | The this compound may have degraded during storage or in the culture medium. Action: Verify the integrity of your stock solution using LC-MS. Prepare fresh solutions and minimize freeze-thaw cycles. | |
| 3. Inefficient Cellular Uptake | The cell line used may have low expression of the necessary nucleoside transporters. Action: Confirm uptake by analyzing the intracellular soluble fraction for this compound and its phosphorylated forms after a short incubation period. If uptake is low, consider using a different cell line or a delivery agent. | |
| Low but detectable ¹³C enrichment in DNA | 1. Competition from De Novo Synthesis | The de novo synthesis pathway is the primary source of dTTP in many proliferating cells and will dilute the labeled precursor pool[4][5]. Action: To enhance the contribution from the salvage pathway, you can try to inhibit the de novo pathway. A common inhibitor is methotrexate , which targets dihydrofolate reductase. Use with caution, as this will impact cell proliferation. |
| 2. Suboptimal Labeling Conditions | The concentration of the labeled compound or the incubation time may not be optimal. Action: Perform a dose-response and time-course experiment to find the best conditions for your specific cell line. Ensure the concentration is not cytotoxic. | |
| 3. Cell Cycle State | DNA synthesis, and therefore incorporation of any precursor, only occurs during the S-phase of the cell cycle[14]. Action: Synchronize your cell population to enrich for cells in S-phase. This will maximize the number of cells actively replicating their DNA during the labeling period. | |
| High background or unexpected labeled species | 1. Incorporation into RNA | As a ribonucleoside, this compound is more likely to be incorporated into RNA. Action: Treat your nucleic acid extracts with RNase to ensure that your signal is from DNA only. Perform a parallel analysis on an RNA fraction to determine the extent of RNA labeling. |
| 2. Isotope Scrambling | The labeled ribothymidine may be catabolized, and the ¹³C label could potentially enter other metabolic pathways. Action: This is more complex to diagnose and often requires advanced metabolomic analysis. Switching to a direct precursor like [¹³C]deoxythymidine is the most effective way to avoid this issue. |
Experimental Protocols
Protocol 1: Verification of Cellular Uptake
This protocol is designed to confirm that this compound is being transported into your cells.
-
Cell Seeding: Plate your cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Labeling: Replace the culture medium with fresh medium containing a non-toxic concentration of this compound (e.g., 10-50 µM). Incubate for 1-2 hours under standard culture conditions.
-
Cell Lysis and Extraction:
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to the plate and scrape the cells.
-
Transfer the cell lysate to a microfuge tube.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation:
-
Carefully collect the supernatant, which contains the acid-soluble metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis: Analyze the sample for the presence of this compound, [¹³C]rTMP, [¹³C]rTDP, and [¹³C]rTTP.
Protocol 2: Recommended DNA Labeling with [¹³C]Deoxythymidine
This protocol outlines a more effective method for labeling DNA.
-
Cell Seeding: Plate cells to be in the exponential growth phase (50-70% confluency) at the time of labeling.
-
Labeling: Replace the medium with fresh medium containing 5-10 µM of [¹³C]deoxythymidine.
-
Incubation: Incubate for the desired period. For cell cycle analysis, a short pulse (e.g., 1-4 hours) is common. For tracking over longer periods, the incubation time can be extended.
-
Harvesting: Wash cells with PBS and harvest by scraping or trypsinization.
-
Nucleic Acid Extraction: Extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol.
-
RNase Treatment (Crucial Step): Treat the extracted DNA with RNase A to remove any potential RNA contamination.
-
DNA Hydrolysis and Analysis:
-
Hydrolyze the purified DNA to individual nucleosides using a suitable enzyme cocktail (e.g., nuclease P1 and alkaline phosphatase).
-
Analyze the resulting nucleoside mixture by LC-MS to determine the percentage of ¹³C-labeled deoxythymidine.
-
Logical Troubleshooting Workflow
The following diagram provides a step-by-step decision-making process for troubleshooting your experiment.
Caption: A logical flowchart for troubleshooting poor incorporation.
Conclusion and Best Practices
While the use of this compound for DNA labeling is an understandable experimental design, it is fundamentally hampered by the substrate specificity of key enzymes in the nucleotide metabolism pathways. The most effective and scientifically sound solution to poor incorporation is to use a direct precursor for DNA synthesis . We strongly recommend using [¹³C]deoxythymidine for stable isotope labeling of DNA. This will ensure high levels of incorporation, reduce off-target effects, and provide cleaner, more easily interpretable data.
By understanding the underlying biochemistry and following a structured troubleshooting approach, researchers can save valuable time and resources, leading to more robust and reproducible scientific outcomes.
References
-
Kavanagh, E., et al. (2011). Thymidine Analogues for Tracking DNA Synthesis. Molecules, 16(9), 7955-7973. Available at: [Link]
-
Buck, S. B., et al. (2008). In vivo labeling of fission yeast DNA with thymidine and thymidine analogs. Yeast, 25(4), 255-265. Available at: [Link]
-
Larsson, K. M., et al. (2006). Structural mechanism of allosteric substrate specificity regulation in a ribonucleotide reductase. Proceedings of the National Academy of Sciences, 103(11), 4035-4040. Available at: [Link]
-
Wikipedia. (n.d.). Ribonucleotide reductase. Retrieved from [Link]
-
Anderson, M. A., et al. (2017). Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria. Proceedings of the National Academy of Sciences, 114(41), E8577-E8586. Available at: [Link]
-
Reichard, P. (2010). Ribonucleotide reductases: substrate specificity by allostery. Biochemical and Biophysical Research Communications, 396(1), 19-23. Available at: [Link]
-
Hofer, A., et al. (2012). Class I Ribonucleotide Reductases: overall activity regulation, oligomerization, and drug targeting. DiVA portal. Available at: [Link]
-
Bork, C. H., & Smil, V. (1982). Salvage of the modified nucleoside ribothymidine in cultured hamster embryo cells. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 698(2), 134-139. Available at: [Link]
-
Cordell, R. L., et al. (2014). Role of pyrimidine salvage pathway in the maintenance of organellar and nuclear genome integrity. The Plant Journal, 77(4), 564-577. Available at: [Link]
-
Zimanyi, C. M., et al. (2016). Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site. eLife, 5, e16405. Available at: [Link]
-
Painter, T. O., et al. (2021). Thymidine kinase-independent click chemistry DNADetect™ probes as an EdU alternative for mammalian cell DNA labelling. bioRxiv. Available at: [Link]
-
Alauddin, M. M. (2012). Targeting the de novo Biosynthesis of Thymidylate for the Development of PET Probe for Pancreatic Cancer Imaging. Theranostics, 2(10), 961-976. Available at: [Link]
-
Kosinska, U. (2007). Salvage Enzymes in Nucleotide Biosynthesis Structural Studies on Three Bacterial Thymidine Kinases and Human Uridine-Cytidine Kinase 1. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Thymidine salvage and de novo synthesis pathways. Retrieved from [Link]
-
Roe, B. A., & Tsen, E. S. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences, 74(9), 3696-3700. Available at: [Link]
-
Weber, G., et al. (1990). Regulation of de novo and salvage pathways in chemotherapy. Advances in Enzyme Regulation, 30, 39-59. Available at: [Link]
-
ResearchGate. (n.d.). Overview of the pyrimidine salvage pathway in MTB. Retrieved from [Link]
-
Żyżyńska-Galeńska, E., & Spodenkiewicz, M. (2014). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. Stem Cell Reviews and Reports, 10(6), 807-817. Available at: [Link]
-
Griffith Research Online. (2011). Thymidine Analogues for Tracking DNA Synthesis. Retrieved from [Link]
-
Clausen, O. P., et al. (1981). Cell Cycle Related [3H]thymidine Uptake and Its Significance for the Incorporation Into DNA. Cell and Tissue Kinetics, 14(4), 407-418. Available at: [Link]
-
ResearchGate. (n.d.). Conversion of deoxyuridine monophosphate (dUMP) into deoxythymidine... Retrieved from [Link]
-
Schmidt, W., et al. (1975). Biosynthetic pathway of ribothymidine in B. subtilis and M. lysodeikticus involving different coenzymes for transfer RNA and ribosomal RNA. Nucleic Acids Research, 2(7), 1043-1051. Available at: [Link]
-
Stillman, B. (2012). Deoxynucleoside triphosphate (dNTP) synthesis and destruction regulate the replication of both cell and virus genomes. Proceedings of the National Academy of Sciences, 109(24), 9250-9251. Available at: [Link]
-
Roe, B. A., & Tsen, E. S. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences of the United States of America, 74(9), 3696–3700. Available at: [Link]
Sources
- 1. Role of ribothymidine in mammalian tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic pathway of ribothymidine in B. subtilis and M. lysodeikticus involving different coenzymes for transfer RNA and ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ribothymidine in mammalian tRNAPhe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural mechanism of allosteric substrate specificity regulation in a ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 8. Ribonucleotide reductases: substrate specificity by allostery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of pyrimidine salvage pathway in the maintenance of organellar and nuclear genome integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Deoxynucleoside triphosphate (dNTP) synthesis and destruction regulate the replication of both cell and virus genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell cycle related [3H]thymidine uptake and its significance for the incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing isotopic scrambling in [5'-13C]ribothymidine experiments
Technical Support Center: [5'-13C]Ribothymidine Experiments
A Senior Application Scientist's Guide to Minimizing Isotopic Scrambling
Welcome to the technical support center for advanced isotopic labeling applications. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. As a tracer, this compound is a powerful tool for tracking RNA synthesis, modification, and turnover. However, its metabolic fate can introduce a significant challenge: isotopic scrambling.
This document provides in-depth, field-proven insights to help you understand, identify, and minimize isotopic scrambling, ensuring the integrity and accuracy of your experimental data. We will move beyond simple procedural lists to explain the causality behind our recommended protocols, empowering you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding isotopic scrambling in the context of this compound experiments.
Q1: What is isotopic scrambling and why is it a concern with this compound?
Answer: Isotopic scrambling is the redistribution of an isotopic label from its original position in a tracer molecule to other positions within that same molecule or to entirely different molecules.[1] In the case of this compound, the tracer is designed to monitor the fate of the ribothymidine molecule by tracking the heavy carbon atom at the 5'-position of the ribose sugar.[2][3]
Scrambling becomes a significant concern when this 13C label does not remain with the ribothymidine moiety. If the ribose sugar is metabolized, the 13C atom can be cleaved and enter central carbon metabolism. This "scrambled" 13C can then be incorporated into a wide array of other biomolecules, such as other nucleotides, amino acids, or lipids. This leads to the misinterpretation of mass spectrometry data, as the signal from the 13C label no longer exclusively represents the fate of the intact ribothymidine tracer.
Q2: Why is the 5'-position on the ribose moiety particularly susceptible to scrambling?
Answer: The susceptibility to scrambling is not due to the 5'-position itself, but rather the metabolic lability of the entire ribose sugar. Once this compound is taken up by a cell, it can be phosphorylated and incorporated into nucleic acids. However, it can also be catabolized via nucleotide salvage and degradation pathways.[4]
The key step leading to scrambling is the phosphorolytic cleavage of the N-glycosidic bond, separating the base from the ribose-1-phosphate. The resulting [5'-13C]ribose-1-phosphate (or its derivatives) can then enter the Pentose Phosphate Pathway (PPP). The PPP is a central metabolic hub that interconverts five-carbon sugars (like ribose) with intermediates of glycolysis.[5][6] This process effectively liberates the 13C label from its original molecular context, allowing it to be redistributed throughout cellular metabolism.
Q3: What are the primary metabolic pathways that contribute to the scrambling of the 13C label from ribose?
Answer: The two primary contributors to scrambling are the Pentose Phosphate Pathway (PPP) and downstream central carbon metabolism pathways like glycolysis and the Tricarboxylic Acid (TCA) cycle .
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Pentose Phosphate Pathway (PPP): This is the main entry point for catabolized ribose. The non-oxidative branch of the PPP contains a series of reversible reactions catalyzed by transketolase and transaldolase. These enzymes shuffle carbon units between different sugar phosphates, effectively randomizing the position of the 13C label. The output of the PPP includes glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate, which now carry the scrambled 13C label.[6]
-
Glycolysis and TCA Cycle: Once the 13C label enters glycolysis, it can be incorporated into pyruvate and lactate or enter the TCA cycle via acetyl-CoA. From the TCA cycle, the label can be incorporated into the carbon backbones of numerous amino acids (e.g., glutamate, aspartate) and lipids.
The diagram below illustrates the metabolic fate of the 13C label and the key junctions where scrambling occurs.
Caption: Metabolic fate of this compound and key scrambling junctions.
Q4: How can I detect if isotopic scrambling is occurring in my experiment?
Answer: Detecting scrambling requires careful analysis of your mass spectrometry (MS) or nuclear magnetic resonance (NMR) data.[7]
-
Mass Spectrometry (MS): The most direct evidence is the appearance of 13C enrichment (e.g., M+1, M+2 peaks) in metabolites that should not be directly labeled by intact ribothymidine. For example, if you feed cells this compound and observe a significant M+1 peak in lactate or alanine, this is a strong indicator of scrambling. You are no longer tracing the nucleoside; you are tracing the 13C atom through central carbon metabolism.[8]
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Nuclear Magnetic Resonance (NMR): While more technically demanding, NMR is the definitive method for identifying scrambling. It can determine the specific position of the 13C label within a molecule.[7][9] If the 13C label is found at a position other than the 5'-carbon of the incorporated ribothymidine, scrambling has occurred.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during this compound experiments.
Q5: I am observing significant 13C enrichment in unexpected metabolites like lactate and amino acids. What is happening and how do I fix it?
Answer:
-
The Problem: This is the classic signature of extensive isotopic scrambling. The incubation time with the labeled tracer was likely too long, allowing the cells to catabolize the [5'-13C]ribose moiety and shuttle the 13C atom into central carbon metabolism.
-
The Causality: Metabolic pathways operate on timescales of seconds to hours.[6] While incorporation into RNA may take several hours to reach a steady state, the catabolism of ribose and its entry into the PPP and glycolysis can be much faster. Prolonged exposure to the tracer maximizes the opportunity for these scrambling pathways to operate.
-
The Solution: The primary solution is to reduce the labeling time.
-
Implement a Pulse-Chase Experiment: Instead of continuous labeling, expose the cells to this compound for a short "pulse" (e.g., 15-120 minutes). Then, replace the labeled medium with an unlabeled medium for a "chase" period. This limits the available pool of the labeled tracer for catabolism while allowing the already-synthesized labeled RNA to be processed.[10]
-
Perform a Time-Course Experiment: To optimize the pulse duration, perform a time-course experiment (e.g., collecting samples at 15, 30, 60, 120, and 240 minutes). Analyze both the incorporation into your target molecule and the appearance of scrambled labels in downstream metabolites at each time point. Choose the latest time point that provides sufficient target labeling before significant scrambling occurs.
-
Q6: My label incorporation into the target RNA is much lower than expected. Could scrambling be the cause?
Answer:
-
The Problem: Low incorporation into the target molecule can have several causes, and scrambling is a significant possibility.
-
The Causality: If the this compound is being rapidly catabolized and the 13C label shunted away, the intracellular pool of tracer available for incorporation into RNA is depleted. Essentially, the scrambling pathways are outcompeting the target incorporation pathway. Additionally, consider the inherent stability of the nucleoside itself under your specific experimental conditions, as degradation can also reduce the available pool.[11]
-
The Solution:
-
Verify Tracer Uptake: First, confirm that the cells are efficiently taking up the tracer. Analyze cell lysates at a very early time point (e.g., 5-10 minutes) to confirm the presence of intracellular this compound.
-
Shorten Labeling Time: As with the issue of overt scrambling, a shorter labeling pulse may paradoxically increase the relative incorporation into your target pathway compared to scrambling pathways.
-
Increase Tracer Concentration: If uptake is confirmed but incorporation remains low during short pulses, consider moderately increasing the concentration of this compound in the medium. This can help to saturate the catabolic pathways, leaving more tracer available for the anabolic (incorporation) pathways. This must be done cautiously to avoid toxicity.
-
Q7: My results are highly variable between replicates. What experimental steps should I scrutinize?
Answer:
-
The Problem: High variability in isotope tracing experiments often points to inconsistencies in the most time-sensitive steps of the protocol.
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The Causality: Cellular metabolism is a dynamic process that can change rapidly in response to environmental shifts.[12] Any variation in the timing of labeling, the efficiency of quenching metabolic activity, or the extraction procedure can lead to significant differences in the measured isotopic enrichment.
-
The Solution: Focus on standardizing the following critical steps:
-
Metabolic Quenching: This is the most critical step for reproducibility. Metabolism must be halted instantly to capture an accurate snapshot of isotopic distribution at the time of harvest. Inconsistent quenching will allow enzymatic reactions, including those that cause scrambling, to continue for variable amounts of time. See Protocol 2 for a robust quenching method.
-
Timing: Use a precise timer for all labeling and chase periods. Even a 30-second difference between replicates can be meaningful for fast-moving pathways.
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Cell Culture Conditions: Ensure all replicates are at the same confluency and growth phase. Metabolically active, rapidly dividing cells may exhibit different scrambling kinetics than quiescent or senescent cells.
-
Part 3: Protocols for Minimizing Scrambling
These protocols are designed to be self-validating systems that prioritize speed and efficiency at critical steps to preserve the integrity of your isotopic labeling.
Protocol 1: Optimized Pulse-Chase Labeling with this compound
This protocol is designed to limit the time the labeled tracer is available for catabolism.
-
Cell Seeding: Plate cells and grow to the desired confluency (typically 70-80%). Ensure all plates/wells used in the experiment have consistent cell numbers.
-
Pre-incubation: Aspirate the growth medium and wash the cells once with pre-warmed PBS. Add pre-warmed, serum-free medium and incubate for 1-2 hours to synchronize the cells and reduce background from unlabeled nucleosides in the serum.
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Pulse: Aspirate the serum-free medium. Add pre-warmed medium containing the desired concentration of this compound. Incubate for the optimized "pulse" duration (start with 60 minutes if unoptimized).
-
Chase: Rapidly aspirate the labeling medium. Wash the cell monolayer 2-3 times with a large volume of pre-warmed PBS to remove all extracellular tracer. Add pre-warmed complete growth medium containing a high concentration of unlabeled ribothymidine (e.g., 10x the labeled concentration) to dilute out any remaining intracellular labeled tracer.
-
Harvest: At the end of the chase period, proceed immediately to quenching and extraction as described in Protocol 2 .
Protocol 2: Rapid Metabolite Quenching and Extraction for Cultured Cells
This protocol uses a cold solvent mixture to instantly halt enzymatic activity and extract metabolites.
-
Preparation: Prepare the extraction solvent: an 80:20 mixture of methanol:water (v/v). Chill this solvent and a sufficient number of empty plates/dishes to -80°C.
-
Quenching: At the harvest time point, aspirate the medium. Place the culture plate on the surface of dry ice. Immediately add a sufficient volume of the -80°C extraction solvent to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Lysis and Extraction: Incubate the plate at -80°C for 15 minutes. This ensures all enzymatic activity has stopped and the cells have lysed.
-
Collection: Place the plate on dry ice and use a cell scraper to scrape the frozen cell lysate into the cold solvent.
-
Centrifugation: Transfer the lysate/solvent mixture to a microcentrifuge tube. Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for LC-MS analysis. Evaporate the solvent using a vacuum concentrator and reconstitute in a suitable buffer for your analysis.
Caption: Recommended experimental workflow to minimize scrambling.
Part 4: Data Interpretation & Advanced Analysis
The key to identifying scrambling is to know what to look for. The table below provides a simplified example of how scrambling manifests in mass spectrometry data.
Table 1: Expected vs. Scrambled Mass Isotopomer Distributions (MIDs)
| Metabolite | Expected Source of Carbon | Expected MID with this compound (No Scrambling) | Observed MID Indicating Scrambling |
| Ribothymidine in RNA | Direct Incorporation | High M+1 enrichment | High M+1 enrichment |
| Lactate | Glycolysis (from glucose) | M+0 (unlabeled) should be >99% | Significant M+1 peak (> natural abundance) |
| Alanine | Transamination of Pyruvate | M+0 (unlabeled) should be >99% | Significant M+1 peak (> natural abundance) |
| Glutamate | TCA Cycle | M+0 (unlabeled) should be >99% | Significant M+1, M+2 peaks (> natural abundance) |
This table is illustrative. The exact degree of scrambling will depend on the cell type, metabolic state, and labeling time.
For definitive confirmation, Positional Isotopomer Analysis using techniques like tandem mass spectrometry (MS/MS) or 13C-NMR is the gold standard. These methods can pinpoint the location of the 13C label within the molecular structure of downstream metabolites, providing unequivocal evidence of scrambling pathways.[10]
References
-
Schmidt, W., Arnold, H. H., & Kersten, H. (1975). Biosynthetic pathway of ribothymidine in B. subtilis and M. lysodeikticus involving different coenzymes for transfer RNA and ribosomal RNA. Nucleic Acids Research, 2(7), 1043–1051. [Link][13][14]
-
Human Metabolome Database. (n.d.). Showing metabocard for Ribothymidine (HMDB0000884). HMDB. [Link]
-
West, T. P. (2021). Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. International Journal of Molecular Sciences, 22(21), 11894. [Link][4]
-
Fiveable. (n.d.). Isotope labeling and tracer experiments. Biological Chemistry II Class Notes. [Link][10]
-
Wants, E. J., & van der Hooft, J. J. J. (2016). Stable isotope labeling methods for DNA. Radboud Repository. [Link][5]
-
Kim, D., & Tannenbaum, S. R. (2012). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 194(17), 4648–4656. [Link][15]
-
Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2017). Metabolomics and isotope tracing. PMC. [Link][6]
-
Lane, A. N., & Fan, T. W. M. (2015). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Metabolomics. Methods in Molecular Biology. [Link][8]
-
Kerkhoff, D., et al. (2023). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link][11]
-
Bitesize Bio. (2024). A Beginner's Guide to Metabolic Tracing. [Link][12]
-
IUPAC. (2023). IUPAC Compendium of Chemical Terminology. [Link][1]
-
Kawashima, E., Umabe, K., & Sekine, T. (2002). Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. The Journal of Organic Chemistry, 67(15), 5142–5151. [Link][3]
-
Saunders, M., & Telkowski, L. (2004). Isotopic scrambling in Di-13C-labeled 2-butyl cation: evidence for a protonated cyclopropane intermediate. The Journal of Organic Chemistry, 69(10), 3598–3601. [Link][9]
Sources
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. omicronbio.com [omicronbio.com]
- 3. Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 8. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotopic scrambling in Di-13C-labeled 2-butyl cation: evidence for a protonated cyclopropane intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. biorxiv.org [biorxiv.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Biosynthetic pathway of ribothymidine in B. subtilis and M. lysodeikticus involving different coenzymes for transfer RNA and ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthetic pathway of ribothymidine in B. subtilis and M. lysodeikticus involving different coenzymes for transfer RNA and ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise in [5'-¹³C]Ribothymidine NMR Experiments
Welcome to the technical support center for optimizing your [5'-¹³C]ribothymidine NMR experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and significantly improve the signal-to-noise (S/N) ratio in their ¹³C NMR studies. Given the inherent challenges of observing a quaternary, isotopically labeled carbon, this resource provides in-depth, field-proven insights and practical, step-by-step protocols.
Introduction: The Challenge of the 5'-¹³C Quaternary Carbon
The 5'-carbon of ribothymidine, when isotopically labeled, offers a unique probe into the structure and dynamics of nucleic acids. However, being a quaternary carbon (a carbon atom not directly bonded to any protons), it presents two primary challenges in NMR spectroscopy:
-
Long Spin-Lattice Relaxation Times (T₁): Quaternary carbons lack the efficient dipole-dipole relaxation pathway provided by directly attached protons.[1] This results in very long T₁ values, often on the order of seconds to tens of seconds.[2][3] If the delay between NMR scans is too short, the carbon nucleus does not have sufficient time to return to its equilibrium state, leading to signal saturation and a significant loss of intensity.[1]
-
Lack of Nuclear Overhauser Effect (NOE) Enhancement: Standard ¹³C NMR experiments often employ proton decoupling, which can enhance the signal of protonated carbons through the Nuclear Overhauser Effect (NOE).[3] Quaternary carbons, lacking directly attached protons, do not benefit from this significant sensitivity enhancement, making their signals appear inherently weaker.[4][5]
This guide will systematically address these challenges, providing you with the knowledge and tools to acquire high-quality spectra.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during [5'-¹³C]ribothymidine NMR experiments.
Q1: My 5'-¹³C signal is extremely weak or completely absent, even after several hours of acquisition. What are the first things I should check?
A1: This is a common and frustrating issue. The logical workflow for troubleshooting this problem involves a systematic check of your sample preparation and initial acquisition parameters.
Logical Troubleshooting Workflow
Figure 1: A stepwise decision-making workflow for initial troubleshooting of a weak or absent 5'-¹³C NMR signal.
-
Sample Concentration: For ¹³C NMR, a higher concentration is almost always better. Aim for a concentration of at least 20-50 mg in 0.5-0.6 mL of solvent.[6] If your sample is mass-limited, consider using micro-volume NMR tubes, such as Shigemi tubes, which can significantly increase the effective concentration.
-
Shimming: Poor magnetic field homogeneity will broaden your signal, effectively burying it in the noise. Ensure your spectrometer is well-shimmed.
-
Pulse Calibration: Incorrectly calibrated 90° pulse widths for both ¹H and ¹³C channels will lead to inefficient signal excitation and transfer, drastically reducing signal intensity. Always calibrate your pulses for each new sample.
Q2: I have a signal, but the signal-to-noise ratio is poor. How can I improve it without buying more labeled material?
A2: Improving the S/N ratio is a matter of optimizing your acquisition parameters and, in some cases, employing more advanced techniques.
-
Increase the Number of Scans (NS): The most straightforward way to improve the S/N ratio is to increase the number of scans. The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4. For weak signals, overnight acquisitions are common.
-
Optimize the Relaxation Delay (D1): This is the single most critical parameter for a quaternary carbon.[2] Due to its long T₁, a short D1 will lead to signal saturation. A good starting point for a quaternary carbon is a D1 of at least 1-2 times the estimated T₁. For the 5'-carbon in a ribose moiety, T₁ values can be in the range of 2-5 seconds, but can be longer depending on the molecular size and solvent viscosity. For routine qualitative spectra, a D1 of 2-5 seconds is a reasonable starting point.[2] For quantitative measurements, D1 should be at least 5 times T₁.
-
Ernst Angle: Instead of a 90° pulse, using a smaller flip angle (the Ernst angle) can maximize signal intensity for a given repetition rate, especially when T₁ is long. For a T₁ of ~20 seconds and a total experiment time (D1+AQ) of 3 seconds, a 30° pulse is a good choice.[3] Many modern spectrometers have optimized default parameter sets that utilize a reduced flip angle.[3]
Table 1: The Interplay of D1, Flip Angle, and Experiment Time
| Parameter | Rationale | Recommendation for 5'-¹³C Ribothymidine |
| Relaxation Delay (D1) | Allows for spin-lattice relaxation to occur, preventing signal saturation. | Start with 2-5 seconds for qualitative analysis. Measure T₁ for quantitative work. |
| Flip Angle (Pulse Width) | A smaller flip angle allows for a shorter D1 without significant saturation, improving S/N per unit time. | Use a 30-60° flip angle.[2] |
| Number of Scans (NS) | Signal averaging reduces random noise. | As many as needed to achieve the desired S/N. Often requires overnight acquisition. |
Q3: I've optimized D1 and the number of scans, but my experiment is taking too long. Are there any other strategies to speed up the process?
A3: Yes, several advanced techniques can significantly reduce experiment time.
-
Paramagnetic Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (Cr(acac)₃), can dramatically shorten the T₁ of all carbons in your sample.[7][8] This allows for a much shorter D1, leading to a significant reduction in the total experiment time.
-
Pulse Sequences for Quaternary Carbons: Instead of a standard ¹³C experiment, consider using a pulse sequence specifically designed to observe quaternary carbons. These can offer better suppression of signals from protonated carbons and, in some cases, improved sensitivity. Examples include:
-
DEPTQ (Distortionless Enhancement by Polarization Transfer for Quaternary Carbons): This is a modification of the standard DEPT experiment that allows for the observation of quaternary carbons.[9][10]
-
SEMUT-90 and iQCD (Improved Quaternary Carbon Detection): These sequences are designed to provide spectra containing only quaternary carbons, which can be very useful for simplifying complex spectra.[2]
-
Q4: I'm not sure what the chemical shift of my 5'-¹³C ribothymidine should be. Where should I expect to see the signal?
A4: The chemical shift of the 5'-carbon in ribothymidine is influenced by its local electronic environment. Based on database entries, you can expect the 5'-¹³C signal to appear around 63.5 ppm in an aqueous solvent at neutral pH.[11] However, this value can be influenced by the solvent, temperature, and the presence of other molecules that may interact with the ribothymidine.
Experimental Protocols
Protocol 1: Standard ¹³C{¹H} Experiment with Optimized Relaxation Delay
This protocol is a starting point for observing the 5'-¹³C signal.
-
Sample Preparation:
-
Dissolve 20-50 mg of [5'-¹³C]ribothymidine in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Filter the sample into a clean 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample, lock, and shim the spectrometer.
-
Calibrate the 90° pulse widths for both ¹H and ¹³C channels.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Flip Angle (p1): 30 degrees.
-
Relaxation Delay (d1): 3.0 seconds.
-
Acquisition Time (aq): 1.0 - 1.5 seconds.
-
Number of Scans (ns): Start with 1024 scans and increase as needed.
-
Spectral Width (sw): Centered around the expected chemical shift of the ribose carbons (approx. 50-100 ppm).
-
-
Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the S/N ratio.
-
Fourier transform, phase, and baseline correct the spectrum.
-
Protocol 2: Using a Paramagnetic Relaxation Agent to Reduce Experiment Time
This protocol is for situations where a long T₁ is significantly increasing the experiment duration.
-
Sample Preparation:
-
Prepare your [5'-¹³C]ribothymidine sample as in Protocol 1.
-
Prepare a stock solution of Cr(acac)₃ in the same deuterated solvent.
-
Add the Cr(acac)₃ solution dropwise to your NMR sample until a very faint color is observed. The final concentration should be in the low millimolar range.
-
-
Spectrometer Setup:
-
Follow the same setup procedure as in Protocol 1.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment.
-
Flip Angle (p1): 90 degrees (a shorter T₁ allows for a larger flip angle).
-
Relaxation Delay (d1): 0.5 - 1.0 seconds (significantly shorter due to the relaxation agent).
-
Acquisition Time (aq): 1.0 - 1.5 seconds.
-
Number of Scans (ns): Adjust as needed to achieve the desired S/N. You should be able to acquire more scans in a shorter amount of time compared to Protocol 1.
-
-
Processing:
-
Process the data as described in Protocol 1.
-
Protocol 3: Long-Range Heteronuclear Correlation (HMBC) for Signal Confirmation
If you have a signal but are unsure if it is the 5'-¹³C, an HMBC experiment can confirm its identity by correlating it to nearby protons. The 5'-¹³C should show a correlation to the H4' proton of the ribose ring.
Figure 2: A streamlined workflow for setting up an HMBC experiment to confirm the 5'-¹³C signal of ribothymidine.
-
Spectrometer Setup:
-
Acquire a standard ¹H spectrum to determine the chemical shifts of the ribose protons.
-
Load a standard HMBC pulse sequence.
-
-
Acquisition Parameters:
-
Set the ¹H and ¹³C spectral widths and offsets to cover all relevant signals.
-
Optimize the experiment for long-range couplings by setting the appropriate delay (e.g., cnst13 on a Bruker system) to a value corresponding to a coupling constant of around 8 Hz.[12]
-
Set the number of scans and the number of increments in the indirect dimension based on your sample concentration and desired resolution.
-
-
Processing and Analysis:
-
Process the 2D data.
-
Look for a cross-peak correlating your putative 5'-¹³C signal with the H4' proton signal in the ¹H dimension. This will confirm the assignment.[13]
-
References
- Furrer, J. (2020). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. BORIS Portal.
- Furrer, J. (2022). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. SciSpace.
- Chem LibreTexts. (2023). 13 Carbon NMR.
- IMSERC. DEPT EXPERIMENT.
- Levy, G. C., Craik, D. J., Chou, Y. C., & London, R. E. (1982). 13C NMR relaxation and conformational flexibility of the deoxyribose ring. Nucleic acids research, 10(19), 6067–6083.
- NMR Facility - Chemistry Department, University of Chicago. (2020). Optimized Default 13C Parameters.
- Claridge, T., & Odell, B. A User Guide to Modern NMR Experiments.
- Chem LibreTexts. (2024). 19: HMBC.
- Emory University. (2013). NMR Experiment Procedure.
- University of Michigan. (2011). DEPT and APT experiments (vnmrj 2.2).
- Hamelberg, D., & Live, D. (1985). Internal dynamics of transfer ribonucleic acid determined by nuclear magnetic resonance of carbon-13-enriched ribose carbon 1'. Biochemistry, 24(13), 3465–3472.
- Levy, G. C., Craik, D. J., Chou, Y. C., & London, R. E. (1982). 13C NMR relaxation and conformational flexibility of the deoxyribose ring. Nucleic acids research, 10(19), 6067–6083.
- Reddit. (2023). 13C NMR tips : r/Chempros.
- Oregon St
- ResearchGate. The pulse sequence for the HMBC experiment.
- Williamson, R. T., et al. (2010). Structure elucidation of uniformly 13C labeled small molecule natural products.
- Govaerts, C., et al. (2018).
- Theoclitou, M. E., et al. (2019). Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. Progress in Nuclear Magnetic Resonance Spectroscopy, 114-115, 20-41.
- Organic Chemistry Data.
- Oxford Instruments Magnetic Resonance.
- IMSERC. TUTORIAL: 2D HMBC EXPERIMENT.
- Bruker BioSpin. (2006). 1D and 2D Experiments Step-by-Step Tutorial - Advanced Experiments.
- Clore, G. M., & Gronenborn, A. M. (1998). Cytosine ribose flexibility in DNA: a combined NMR 13C spin relaxation and molecular dynamics simulation study. Proceedings of the National Academy of Sciences, 95(11), 5891–5896.
- Nanalysis. (2022).
- Chemistry Stack Exchange. (2018).
- Clore, G. M., & Gronenborn, A. M. (1998). Cytosine ribose flexibility in DNA: a combined NMR 13C spin relaxation and molecular dynamics simulation study. Proceedings of the National Academy of Sciences, 95(11), 5891–5896.
- YouTube. (2020). Application of paramagnetic relaxation enhancement(PRE)-NMR based methods.
- An, Y., et al. (2020). Paramagnetic NMR in drug discovery. Journal of biomolecular NMR, 74(6-7), 293–306.
- ResearchGate. 13 C NMR spin lattice relaxation times (T1) for carbon atoms in the glycerol region of the spectrum (59-76 ppm).
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Shields, A. F., et al. (1995). Analysis of 2-carbon-11-thymidine blood metabolites in PET imaging. Journal of nuclear medicine, 36(5), 880–882.
- Chem LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- PubChem. 5-Methyluridine.
- ResearchGate. Selected ¹H and ¹³C-NMR (red) chemical shifts of 5b.
- Sigma-Aldrich. NMR Chemical Shifts of Impurities.
- Goethals, P., et al. (1995). Measurement of [methyl-carbon-11]thymidine and its metabolites in head and neck tumors. Journal of nuclear medicine, 36(5), 880–882.
- Vandecasteele, C., et al. (1992). [Methyl-carbon-11] thymidine for in vivo measurement of cell proliferation. Journal of nuclear medicine, 33(6), 1227–1233.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. scispace.com [scispace.com]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
- 5. reddit.com [reddit.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. DEPT EXPERIMENT [imserc.northwestern.edu]
- 10. sc.edu [sc.edu]
- 11. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of [5'-13C]ribothymidine
Welcome to the technical support center for the synthesis of [5'-13C]ribothymidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the challenges of this specific isotopic labeling synthesis.
Introduction to this compound Synthesis
Ribothymidine (5-methyluridine) is a modified nucleoside found in the T-loop of transfer RNA (tRNA). Labeling this molecule with a stable isotope like Carbon-13, specifically at the 5'-position of the ribose sugar, creates a powerful tool for various biochemical and structural biology studies. This compound is particularly valuable in Nuclear Magnetic Resonance (NMR) spectroscopy to probe RNA structure, dynamics, and interactions.[1][2][3] The synthesis, however, is a multi-step process that presents several challenges, from introducing the isotope cleanly to controlling stereochemistry and ensuring high yields. This guide will address the most common issues encountered during its chemical synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My overall yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yield in a multi-step synthesis like this is a frequent challenge. The cause is often cumulative, stemming from inefficiencies in one or more key steps.[4][5] Let's break down the most common culprits.
-
Inefficient Isotope Introduction: The initial introduction of the 13C label is a critical step. For instance, in a Wittig reaction to introduce a 13CH3 group, incomplete reaction or side reactions can significantly reduce the amount of your key labeled intermediate.[6]
-
Solution: Ensure your reagents are pure and anhydrous. The starting aldehyde must be of high quality, and the Wittig reagent (e.g., Ph3P13CH3I-BuLi) should be freshly prepared and properly titrated to ensure accurate stoichiometry. Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]
-
-
Suboptimal Glycosylation: The coupling of the thymine base to the labeled ribose sugar is another step where yield can be lost. The stereoselectivity of this reaction is crucial; formation of the incorrect α-anomer instead of the desired β-anomer is a common issue that reduces the yield of the target molecule.[8]
-
Solution: The choice of catalyst (e.g., a Lewis acid) and silylation conditions for the base can have a profound effect on stereoselectivity.[9] Screening different catalysts and optimizing the reaction temperature can favor the formation of the β-anomer. For example, using silylated thymine with a protected ribofuranosyl acetate under Vorbrüggen conditions is a standard approach that often gives good β-selectivity.
-
-
Protecting Group Manipulation: Inefficient addition or removal of protecting groups on the ribose hydroxyls can lead to a mixture of partially protected or deprotected intermediates, complicating purification and lowering the isolated yield of the desired product.[10]
-
Solution: Choose an orthogonal protecting group strategy where each group can be removed under specific conditions without affecting the others.[10][11] For example, using a 5'-O-DMT (Dimethoxytrityl) group (acid-labile) and 2',3'-O-acetonide or silyl ethers (removable under different conditions) allows for controlled manipulation.[12] Always monitor deprotection steps by TLC or HPLC to ensure the reaction goes to completion.
-
Troubleshooting Summary Table: Low Yield
| Potential Cause | Recommended Action | Rationale |
| Incomplete Wittig Reaction | Use fresh, high-purity reagents. Titrate BuLi. Monitor by TLC. | Ensures the labeled precursor is formed efficiently, maximizing the material for subsequent steps. |
| Poor Glycosylation Stereoselectivity | Optimize Lewis acid catalyst, temperature, and silylation conditions. | Favors the formation of the desired β-anomer over the α-anomer, increasing the yield of the correct isomer.[8] |
| Inefficient Deprotection | Ensure appropriate deprotection conditions and monitor reaction to completion. | Prevents a mixture of products, which simplifies purification and improves the isolated yield of the final compound. |
| Starting Material Degradation | Use milder reaction conditions or more selective catalysts. | Harsh conditions (e.g., strong acids/bases, high heat) can degrade sensitive intermediates.[13] |
Q2: My NMR analysis shows incomplete 13C incorporation at the 5'-position. What went wrong?
A2: This issue points directly to the source of your isotopic label or the reaction that introduces it.
-
Isotopic Purity of Precursor: The most straightforward cause is the isotopic purity of your 13C source. If you are using, for example, 13CH3I with a stated purity of 99%, you cannot expect greater than 99% incorporation in your final product.
-
Solution: Always use a precursor with the highest available isotopic enrichment. Verify the enrichment of the starting material via mass spectrometry if possible before beginning the synthesis.
-
-
Contamination with Unlabeled Reagents: Accidental contamination of the reaction with an unlabeled version of the reagent can dilute the label.
-
Solution: Ensure all glassware is scrupulously clean and dedicated to the labeled synthesis if possible. Double-check that you are using the isotopically labeled reagent and not its unlabeled counterpart from the lab stock.
-
Q3: I'm having trouble with my protecting groups. Either they won't come off, or I'm losing them unexpectedly.
A3: Protecting group chemistry is central to nucleoside synthesis, and challenges here are common.[10][14][15]
-
Failure of a Protecting Group to Cleave: This often happens with sterically hindered groups or if the cleavage conditions are not sufficiently robust. For example, removing a TBDMS (tert-Butyldimethylsilyl) group might be sluggish if the fluoride source (e.g., TBAF) has degraded or if the reaction time is too short.
-
Solution: Ensure your deprotection reagent is fresh. For TBAF, which can absorb water, using a fresh bottle or a solution in THF is recommended. You may also need to gently heat the reaction or extend the reaction time. Always monitor by TLC.
-
-
Unintended Loss of a Protecting Group: This suggests that the group is not stable to the reaction conditions being used. For example, an acid-labile DMT group on the 5'-hydroxyl might be partially cleaved during a reaction that generates acidic byproducts.
-
Solution: This points to a flaw in your protecting group strategy. The groups are not fully orthogonal. Re-evaluate your synthetic plan. If a reaction is slightly acidic, you might need to buffer it or switch to a more acid-stable protecting group for the 5'-position if the DMT group is being lost prematurely.
-
General Workflow for a Chemical Synthesis Approach
Caption: A generalized chemical synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
What are the main synthetic routes to this compound?
There are two primary approaches: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This is the more common route for site-specific labeling. It typically involves building the molecule from smaller, isotopically labeled precursors.[16][17] A key strategy involves synthesizing a D-[5-13C]ribose derivative first, and then coupling it to a thymine base.[6] This provides precise control over the label's position.
-
Enzymatic Synthesis: This approach uses enzymes to construct the nucleoside.[18][19] While potentially offering high stereoselectivity, it can be more challenging to achieve site-specific labeling unless an appropriately pre-labeled substrate (like a labeled ribose-5-phosphate) is available.[20] Chemo-enzymatic methods, which combine chemical and enzymatic steps, are also powerful.[1]
How do I confirm the final product is correct and the label is in the 5'-position?
A combination of analytical techniques is essential for validation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method. 1H NMR will confirm the overall structure. In the 13C NMR spectrum, the signal for the 5'-carbon will show a very high intensity due to the enrichment. Furthermore, 1H-13C heteronuclear correlation spectra (like HSQC or HMBC) will unambiguously show the coupling between the 5'-protons and the labeled 5'-carbon, confirming the label's position.[6][21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the correct mass for the isotopically labeled compound, showing an increase of approximately 1 Da compared to the unlabeled standard.[22]
Can I use this labeled nucleoside directly for oligonucleotide synthesis?
No. To be used in standard solid-phase oligonucleotide synthesis, the this compound must first be converted into a phosphoramidite building block.[1][23] This involves a multi-step process to protect the 5'-hydroxyl with a DMT group, protect the 2'-hydroxyl (e.g., with a TBDMS or TOM group), and then phosphitylate the 3'-hydroxyl.[24]
Key Experimental Protocol: Synthesis of D-[5-13C]ribose Intermediate
This protocol is adapted from established methodologies for introducing a 13C label at the 5-position of a pentose sugar, a critical step in the overall synthesis.[6]
Objective: To synthesize a protected D-[5-13C]ribose derivative from a D-erythrose precursor via a Wittig reaction and subsequent diastereoselective dihydroxylation.
Materials:
-
2,3-O-Isopropylidene-4-aldehydo-D-erythrose
-
(13C-Methyl)triphenylphosphonium iodide (Ph3P13CH3I)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Osmium tetroxide (OsO4)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone, Water, t-butanol solvent system
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Wittig Reagent (Ylide):
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend (13C-Methyl)triphenylphosphonium iodide (1.1 eq) in anhydrous THF.
-
Cool the suspension to -78°C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution should turn a characteristic deep orange/red color, indicating the formation of the ylide.
-
Allow the mixture to stir at -78°C for 30 minutes, then warm to 0°C and stir for an additional 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to -78°C.
-
Dissolve the 2,3-O-Isopropylidene-4-aldehydo-D-erythrose (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Stir the reaction at -78°C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) for the disappearance of the aldehyde.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting crude alkene by silica gel chromatography to yield the 13C-labeled pentene intermediate.
-
-
Diastereoselective Dihydroxylation:
-
Dissolve the purified alkene intermediate (1.0 eq) in a 10:1 mixture of acetone and water.
-
Add N-Methylmorpholine N-oxide (NMO) (1.5 eq).
-
Cool the solution to 0°C and add a catalytic amount of OsO4 (e.g., 2.5 mol% as a solution in t-butanol).
-
Stir the reaction at room temperature overnight. The reaction should turn dark brown.
-
Monitor by TLC until the starting alkene is consumed.
-
Quench the reaction by adding a small amount of solid sodium sulfite and stir for 1 hour.
-
Filter the mixture through a pad of Celite to remove the osmium byproduct.
-
Concentrate the filtrate and purify the resulting diol by silica gel chromatography to obtain the protected D-[5-13C]ribose derivative.
-
Troubleshooting Workflow for Synthesis
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Su, Y., & O'Connor, T. R. (2013). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. PLoS ONE, 8(9), e75327. Available from: [Link]
- Lagoja, I. M., & Herdewijn, P. (2002). Chemical Synthesis of 13C and 15N Labeled Nucleosides. Synthesis, 2002(03), 301–314.
-
Sprenger, J., et al. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(12), 7043–7053. Available from: [Link]
-
ResearchGate. (n.d.). Chemical Synthesis of 13C and 15N Labeled Nucleosides. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]
-
D'Souza, D. J., & Summers, M. F. (2015). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules, 20(8), 14828–14843. Available from: [Link]
-
Ndukwe, I. E., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9476–9554. Available from: [Link]
-
Ndukwe, I. E., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9476-9554. Available from: [Link]
-
Löffler, P., et al. (2023). C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. ACS Catalysis, 13(24), 16035–16075. Available from: [Link]
-
Kawashima, E., Umabe, K., & Sekine, T. (2002). Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. The Journal of Organic Chemistry, 67(15), 5142–5151. Available from: [Link]
-
Zarkin, A. K., et al. (2018). Synthesis of 13C-labeled 5-aminoimidazole-4-carboxamide-1-β-D-[13C5]ribofuranosyl 5'-monophosphate. Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 820–825. Available from: [Link]
-
Ali, M. Z., et al. (2023). Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega, 8(3), 3249–3264. Available from: [Link]
-
ResearchGate. (n.d.). First synthesis of α-ribothymidine/uridine. Retrieved from [Link]
-
Griffin, B. E., Todd, A., & Rich, A. (1958). A SYNTHESIS OF RIBOTHYMIDINE-5′-PYROPHOSPHATE AND ITS CONVERSION TO POLYRIBOTHYMIDYLIC ACID. Proceedings of the National Academy of Sciences of the United States of America, 44(11), 1123–1128. Available from: [Link]
-
Batey, R. T., et al. (1992). Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. Nucleic Acids Research, 20(17), 4515–4523. Available from: [Link]
-
Lu, K., Miyazaki, Y., & Summers, M. F. (2010). Isotope labeling strategies for NMR studies of RNA. Journal of Biomolecular NMR, 46(1), 113–125. Available from: [Link]
-
ResearchGate. (n.d.). Protecting Groups for the Synthesis of Ribonucleic Acids. Retrieved from [Link]
-
D'Alonzo, D., et al. (2020). Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. Molecules, 25(22), 5437. Available from: [Link]
-
Buck, J., et al. (2012). Synthesis of (6-(13)C)pyrimidine nucleotides as spin-labels for RNA dynamics. Journal of the American Chemical Society, 134(39), 16148–16151. Available from: [Link]
- Smets, R., & Ghesquiere-Bouckaert, J. (1975). Salvage of the modified nucleoside ribothymidine in cultured hamster embryo cells. Archives Internationales de Physiologie et de Biochimie, 83(2), 403–404.
- Goldthwait, D. A., Peabody, R. A., & Greenberg, G. R. (1957). Biosynthesis of the purines. XIII. Structure, enzymatic synthesis, and metabolism of (alpha-N-formyl)-glycinamidine ribotide. The Journal of Biological Chemistry, 224(2), 1019–1027.
-
Sproviero, M., et al. (2014). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Molecules, 19(6), 8195–8206. Available from: [Link]
-
Zhang, K., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(10), 2745–2749. Available from: [Link]
- Baldwin, A. J., et al. (2001). The economical synthesis of [2'-(13)C, 1,3-(15)
- Pedersen, D. S., & Koch, T. (2004). Analogues of LNA (Locked Nucleic Acid): Synthesis of the 2′-thio-LNA ribothymidine and 5-methylcytidine phosphoramidites. Synthesis, 2004(03), 578–582.
- Watanabe, K., et al. (1979). Separation and comparison of 2-thioribothymidine-containing transfer ribonucleic acid and the ribothymidine-containing counterpart from cells of Thermus thermophilus HB 8. Biochemistry, 18(24), 5403–5408.
-
Sci-Hub. (n.d.). Analogues of LNA (Locked Nucleic Acid): Synthesis of the 2′-Thio-LNA Ribothymidine and 5-Methylcytidine Phosphoramidites. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. sci-hub.st [sci-hub.st]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates [mdpi.com]
- 19. Biosynthesis of the purines. XIII. Structure, enzymatic synthesis, and metabolism of (alpha-N-formyl)-glycinamidine ribotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of 13 C-labeled 5-aminoimidazole-4-carboxamide-1-β-D-[13 C5 ] ribofuranosyl 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The economical synthesis of [2'-(13)C, 1,3-(15)N2]uridine; preliminary conformational studies by solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Synthesis of (6-(13)C)pyrimidine nucleotides as spin-labels for RNA dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding degradation of [5'-13C]ribothymidine during sample preparation
Welcome to the technical support center for [5'-13C]ribothymidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this valuable isotopically labeled compound during sample preparation. As Senior Application Scientists, we have compiled this guide based on established biochemical principles and extensive field experience to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of this compound.
Q1: What is this compound and why is its stability important?
A1: this compound is a stable isotope-labeled version of ribothymidine (also known as 5-methyluridine), a modified nucleoside found in RNA, particularly in the T-loop of transfer RNA (tRNA).[1] The 13C label at the 5'-position allows it to be used as a tracer in metabolic studies and for quantitative analysis by mass spectrometry or NMR spectroscopy.[2][3] Its stability is paramount because degradation can lead to inaccurate quantification, misinterpretation of metabolic pathways, and compromised experimental outcomes.
Q2: What are the primary factors that can cause this compound to degrade?
A2: The three main culprits behind the degradation of this compound are:
-
Adverse pH Conditions: The N-glycosidic bond linking the thymine base to the ribose sugar is susceptible to hydrolysis, particularly under acidic conditions.[4][5][6] While more stable than purine nucleosides, pyrimidine nucleosides like ribothymidine can still be degraded by strong acids.[5] Some nucleosides may also show instability at alkaline pH near neutral.[7]
-
Elevated Temperatures: High temperatures act as a catalyst for chemical degradation, including the hydrolysis of the N-glycosidic bond.[8] The combination of high temperature and non-neutral pH is particularly detrimental.[5]
-
Enzymatic Activity: Ribonucleases (RNases) are ubiquitous enzymes that can degrade RNA and can also pose a threat to individual ribonucleosides.[9][10] Additionally, specific cellular enzymes are involved in pyrimidine catabolism pathways that can break down ribothymidine.[11][12][13]
Q3: How does the 13C label affect the stability of the molecule?
A3: The 13C stable isotope label does not significantly alter the chemical stability of the ribothymidine molecule.[8] The principles and precautions for handling labeled and unlabeled ribothymidine are identical. The primary concern remains the chemical and isotopic purity of the compound.
Q4: What are the ideal short-term and long-term storage conditions for this compound?
A4: Proper storage is critical for maintaining the integrity of your compound. For detailed conditions, please refer to the "Recommended Storage Conditions" table in the Troubleshooting Guide section. In general:
-
Solid Form: Store in a tightly sealed container at -20°C to -80°C, protected from light and moisture.[8][14] For hygroscopic compounds, storage in a desiccator or a dry box with an inert atmosphere is recommended.[8]
-
In Solution: Store as aliquots at -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent is important; use aprotic solvents or buffered aqueous solutions at a neutral pH.[8]
Troubleshooting Guide: Common Issues and Solutions
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: I am seeing lower than expected signal for this compound in my LC-MS analysis.
-
Question: Could my sample preparation be causing degradation? What should I check first?
-
Answer: Yes, sample preparation is a likely cause. First, review your entire workflow for potential exposure to harsh conditions. Check the pH of all solutions used. The N-glycosidic bond in nucleosides is particularly vulnerable to acid-catalyzed hydrolysis.[4][5][7] Ensure all buffers are maintained within a neutral pH range (pH 6.5-7.5). Also, evaluate the temperature used during any incubation or evaporation steps. Prolonged exposure to heat can accelerate degradation.[8]
-
-
Question: I used a strong acid for cell lysis/extraction. Could this be the problem?
-
Answer: Absolutely. Strong acids will readily cleave the N-glycosidic bond, separating the 13C-labeled ribose from the thymine base.[6] This will result in a loss of your target molecule. Opt for milder lysis methods, such as enzymatic digestion (e.g., with lysozyme for bacteria) or mechanical disruption (e.g., sonication) on ice, using buffers at a neutral pH.
-
Issue 2: My results are inconsistent across different experimental batches.
-
Question: I suspect enzymatic degradation. How can I create and maintain an RNase-free environment?
-
Answer: RNase contamination is a common source of inconsistency.[9] To mitigate this:
-
Designate a Workspace: Have a specific bench area dedicated to RNA/nucleoside work.[10][15]
-
Decontaminate: Clean all surfaces, pipettes, and equipment with commercially available RNase decontamination solutions.[16]
-
Use Certified Consumables: Use sterile, disposable plasticware certified as RNase-free.[9][10]
-
Personal Protective Equipment (PPE): Always wear gloves and change them frequently, especially after touching any non-decontaminated surfaces.[9][17]
-
Use RNase-free Reagents: Ensure all water, buffers, and other reagents are certified RNase-free or have been treated with DEPC (diethyl pyrocarbonate) and autoclaved.[9]
-
-
-
Question: Could repeated freeze-thaw cycles of my stock solution be causing degradation?
-
Answer: Yes, repeated freeze-thaw cycles can degrade nucleic acids and nucleosides. It is highly recommended to aliquot your stock solution of this compound into single-use volumes upon receipt or preparation. Store these aliquots at -80°C to ensure long-term stability.
-
Data & Protocols
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Solid (Lyophilized) | -20°C to -80°C | Long-term | Store in a desiccator; protect from light and moisture.[8] |
| 4°C | Short-term (days) | Ensure container is tightly sealed to prevent moisture absorption. | |
| In Solution (Aqueous, pH 7.0) | -80°C | Long-term | Aliquot to avoid freeze-thaw cycles.[16] |
| -20°C | Short-term (weeks) | Use a buffer like TE (pH 7.5) for better stability.[16] | |
| 4°C | Very short-term (hours) | Keep on ice during experimental use.[10] |
Table 2: Impact of pH on N-Glycosidic Bond Stability
| pH Range | Stability of N-Glycosidic Bond | Recommendation |
| < 6.0 (Acidic) | High Risk of Hydrolysis. [4][5] | AVOID. Use neutral pH buffers for all steps. |
| 6.5 - 7.5 (Neutral) | High Stability. [4][5] | IDEAL. Maintain this pH range throughout sample preparation. |
| > 8.0 (Alkaline) | Generally stable, but some nucleosides can be labile.[7] | Use with caution. Neutral pH is preferred. |
Experimental Workflow & Diagrams
To minimize degradation, a carefully planned workflow is essential. The following diagram illustrates the primary chemical hazard to this compound.
Caption: A workflow minimizing chemical and enzymatic degradation.
Protocol: General Guidelines for Sample Preparation
This protocol provides a basic framework. Specific steps should be optimized for your sample type and experimental goals.
Objective: To extract and isolate this compound from a biological matrix while minimizing degradation.
Materials:
-
RNase-free water, buffers (e.g., PBS, TE buffer pH 7.5), and reagents.
-
RNase decontamination solution.
-
Sterile, RNase-free microcentrifuge tubes and pipette tips.
-
Mechanical lysis equipment (e.g., bead beater, sonicator) or lytic enzymes (e.g., lysozyme).
-
Refrigerated centrifuge.
-
All steps should be performed on ice unless otherwise specified.
Methodology:
-
Sample Collection & Lysis:
-
Harvest cells or tissues and immediately place them on ice or flash-freeze in liquid nitrogen.
-
Perform lysis in a pre-chilled tube containing a neutral pH lysis buffer.
-
For mechanical lysis, use short bursts followed by cooling periods to prevent sample heating.
-
For enzymatic lysis, follow the manufacturer's recommended temperature and time, ensuring the buffer remains at a neutral pH.
-
-
Nucleic Acid Extraction (if applicable):
-
If ribothymidine is incorporated into RNA, perform a standard RNA extraction protocol (e.g., Trizol or column-based kits) according to the manufacturer's instructions, ensuring all solutions are RNase-free.
-
-
Enzymatic Digestion to Nucleosides:
-
To release ribothymidine from RNA, perform a two-step enzymatic digestion.
-
First, digest the RNA to 5'-mononucleotides using Nuclease P1 in its recommended buffer (typically slightly acidic, so this step should be as short as possible).
-
Immediately adjust the pH to neutral/slightly alkaline and add Calf Intestinal Alkaline Phosphatase (CIAP) to dephosphorylate the mononucleotides to nucleosides. Incubate at 37°C.
-
-
Purification:
-
Remove proteins and enzymes, for example, by using a 10 kDa molecular weight cutoff filter.
-
The resulting nucleoside mixture can be further purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) with a C18 column and a neutral mobile phase.
-
-
Final Sample Preparation for Analysis:
-
Lyophilize the purified fraction or evaporate the solvent using a vacuum concentrator at a low temperature.
-
Reconstitute the sample in a suitable solvent (e.g., water:acetonitrile) for LC-MS analysis.
-
By adhering to these guidelines, you can significantly reduce the risk of this compound degradation, ensuring the accuracy and reliability of your valuable research.
References
- Hydrolysis of N-Glycosidic Bonds. (n.d.). In Bio-Organic Chemistry of Nucleic Acids.
- St. Paul's Cathedral Mission College. (n.d.). Nucleic Acids-II CONTENTS 1. Hydrolysis of Nucleosides.
- Stability of N-Glycosidic Bonds. (n.d.). In Exploring the world of RNA.
-
Davanloo, P., Sprinzl, M., Watanabe, K., Albani, M., & Kersten, H. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571–1581. [Link]
-
Davanloo, P., Sprinzl, M., Watanabe, K., Albani, M., & Kersten, H. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571–1581. Available at: [Link]
- Kim, J., & Royyuru, A. K. (2012). Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides. PLoS ONE, 7(7), e41309.
-
Davanloo, P., Sprinzl, M., Watanabe, K., Albani, M., & Kersten, H. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571–1581. [Link]
- Hydrolysis of Nucleosides Explained. (2024). StudySmarter US.
-
Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992). Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. Nucleic Acids Research, 20(17), 4515–4523. [Link]
-
Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992). Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. PubMed. [Link]
- Davanloo, P., Sprinzl, M., Watanabe, K., Albani, M., & Kersten, H. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571–1581.
- Shigi, N., Sakaguchi, Y., Suzuki, T., & Watanabe, K. (2006). Temperature-dependent biosynthesis of 2-thioribothymidine of Thermus thermophilus tRNA. The Journal of Biological Chemistry, 281(1), 210-217.
- Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992). Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. Nucleic Acids Research, 20(17), 4515–4523.
- Alexandrov, A., Chernyakov, I., Gu, W., Hiley, S. L., Hughes, T. R., Grayhack, E. J., & Phizicky, E. M. (2006).
- Barciszewski, J., Barciszewska, M., Rattan, S. I. S., Siboska, G., & Clark, B. F. C. (2022). Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega, 7(38), 34675–34686.
- Precautions for Handling of RNA. (n.d.). Roche Life Science.
- Best practices for RNA storage and sample handling. (n.d.). QIAGEN.
- Tech Tip: Tips & Best Practices for Working with RNA. (2025). Biotium.
- Sample Preparation Protocols for Stable Isotope Analysis. (n.d.). Newsome Lab.
- A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. (2025). Benchchem.
- Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences, 74(9), 3696-3700.
- Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate.
- Showing metabocard for Ribothymidine (HMDB0000884). (n.d.). Human Metabolome Database.
- 10 Best Practices for Working with Neuroscience Reagents. (2024). Tocris Bioscience.
- thymine degradation | Pathway. (n.d.). PubChem.
- How To Properly Store Your Radiolabeled Compounds. (n.d.). Moravek.
- Activity of pyrimidine degradation enzymes in normal tissues. (n.d.). NVKC.
- Reijns, M. A., Rabe, B., Rigby, R. E., ... & Jackson, A. P. (2012). Enzymatic Removal of Ribonucleotides from DNA Is Essential for Mammalian Genome Integrity and Development. Cell, 149(4), 864-877.
- Kim, S., Zhou, J., & Copley, S. D. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4341–4351.
- General guidelines and tips for good scientific practice. (2024). Lexogen.
- Stable Isotope (2H, 15N, 13C) Labeled Compounds. (n.d.). Nucleosyn.
- Schmidt, W., Arnold, H. H., & Kersten, H. (1975). Biosynthetic pathway of ribothymidine in B. subtilis and M. lysodeikticus involving different coenzymes for transfer RNA and ribosomal RNA. Journal of Bacteriology, 122(3), 1185–1191.
- Sambandam, A., & Greenberg, M. M. (1999). The effects of 5R-5,6-dihydro-5-hydroxythymidine on duplex DNA stability and structure. Nucleic Acids Research, 27(17), 3597–3602.
- Watanabe, K., Oshima, T., & Nishimura, S. (1976). Selective utilization of 2-thioribothymidine- and ribothymidine-containing tRNAs by the protein synthetic systems of Thermus thermophilus HB 8 depending on the environmental temperature. Nucleic Acids Research, 3(7), 1703–1713.
- Le, T. T., & Scott, L. G. (2021). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules, 26(11), 3297.
- Helm, M. (2006). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. RNA, 12(11), 1951-1959.
- 5-Methyluridine. (n.d.). In Wikipedia.
- Mariani, A., Bon, M., & Di Mauro, E. (2018). pH-Driven RNA Strand Separation under Prebiotically Plausible Conditions. Life, 8(2), 16.
Sources
- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nucleosyn.com [nucleosyn.com]
- 4. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Hydrolysis of Nucleosides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifescience.roche.com [lifescience.roche.com]
- 10. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. thymine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nvkc.nl [nvkc.nl]
- 14. moravek.com [moravek.com]
- 15. General guidelines and tips for good scientific practice | Lexogen [lexogen.com]
- 16. biotium.com [biotium.com]
- 17. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Optimizing Quench Protocols for [5'-13C]Ribothymidine Metabolic Labeling
Welcome to the technical support center for optimizing quench protocols in [5'-13C]ribothymidine metabolic labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a critical, yet often overlooked, step in metabolomics workflows. Accurate quenching is paramount for preserving the in vivo metabolic state of your cells at the moment of sampling, ensuring the integrity and reliability of your downstream analytical data.[1][2]
This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and optimize protocols for your specific cellular system.
I. Frequently Asked Questions (FAQs)
Q1: What is metabolic quenching and why is it so critical in ¹³C labeling studies?
A1: Metabolic quenching is the process of rapidly and completely halting all enzymatic activity within a cell to preserve the exact concentration and isotopic labeling state of intracellular metabolites at the moment of sampling.[3] Given that the turnover rate for some key metabolites, like ATP, can be on the order of seconds, any delay or inefficiency in quenching can lead to significant artifacts and misinterpretation of labeling patterns.[4] In the context of this compound labeling, improper quenching can lead to the artificial depletion or accumulation of labeled thymidine nucleotides, skewing downstream flux analysis.
Q2: What are the primary challenges associated with quenching protocols?
A2: The two main challenges are:
-
Incomplete or slow inactivation of enzymes: If enzymatic activity is not halted instantaneously, metabolite concentrations and their isotopic enrichment can change post-sampling, leading to a misrepresentation of the true cellular state.[4]
-
Metabolite leakage: The quenching process itself can compromise cell membrane integrity, causing intracellular metabolites to leak into the surrounding medium.[5][6][7][8] This is a significant issue, as it leads to an underestimation of intracellular metabolite pools.[7]
Q3: Are there universal quenching protocols that work for all cell types?
A3: No. The optimal quenching protocol is highly dependent on the specific organism or cell type.[6] Factors such as cell wall composition (in bacteria and yeast), membrane fluidity, and overall metabolic rate influence how cells respond to different quenching solutions and conditions.[6][9] Therefore, it is crucial to validate and optimize quenching conditions for each particular biological system.[6]
Q4: How does the choice of quenching solvent impact the experiment?
A4: The quenching solvent must rapidly inactivate enzymes without causing cellular damage.[10] Cold organic solvents, like methanol, are widely used because they can effectively halt metabolism.[11][12] However, the concentration of the organic solvent is critical. For some organisms, high concentrations of methanol can cause significant metabolite leakage, while for others, it may be protective.[6][7][13] The ideal solvent should maintain cellular integrity while ensuring immediate metabolic arrest.[10]
Q5: What is the "cold shock" phenomenon and how can it be mitigated?
A5: "Cold shock" refers to the cellular stress response and potential membrane damage induced by a rapid drop in temperature, often associated with cold methanol quenching.[5] This can lead to significant metabolite leakage.[5] Fast filtration methods, where cells are rapidly separated from the culture medium before being quenched, can mitigate cold shock-induced leakage by minimizing the contact time between the cells and the cold quenching solution in the presence of extracellular metabolites.[5][14]
II. Troubleshooting Guide
This section addresses common problems encountered during the quenching step of this compound metabolic labeling experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent recovery of labeled ribothymidine nucleotides. | Metabolite Leakage: The quenching solution may be compromising cell membrane integrity, causing the leakage of intracellular metabolites.[5][6][7][8] | Optimize Quenching Solution: Test different concentrations of cold methanol (e.g., 40%, 60%, 80%, 100%) to find the optimal balance between quenching efficiency and minimal leakage for your specific cell type.[6][13] For some systems, a higher methanol concentration prevents leakage, while for others, a lower concentration is better.[6][7] Consider using a cold saline solution as an alternative quenching agent, as it has been shown to mitigate leakage in some organisms.[8] |
| Prolonged Contact Time: Extended exposure of cells to the quenching solution can increase the extent of metabolite leakage.[7] | Minimize Incubation Time: Reduce the time cells are in contact with the quenching solution. For centrifugation-based methods, use the shortest possible spin time that effectively pellets the cells. For filtration methods, ensure the process is completed rapidly.[15] | |
| High variability between biological replicates. | Inconsistent Quenching Speed: Variations in the time taken to quench each sample can lead to differences in the metabolic state being captured. | Standardize the Quenching Workflow: Implement a highly standardized and rapid procedure for all samples. For suspension cultures, consider automated fast filtration systems to ensure reproducibility.[14] For adherent cells, ensure the aspiration of media and addition of quenching solution is performed consistently and quickly.[4] |
| Incomplete Enzyme Inactivation: The quenching may not be completely halting all metabolic activity, allowing for continued enzymatic conversion of metabolites post-sampling.[4] | Use Acidified Quenching Solvents: Incorporating a small amount of a weak acid, such as formic acid, into the quenching solvent can help to denature enzymes and ensure complete metabolic inactivation.[4][16] Subsequent neutralization may be required before downstream analysis.[16] | |
| Contamination with extracellular ¹³C-ribothymidine. | Inadequate Washing: Residual culture medium containing the labeled tracer is carried over into the final cell extract, artificially inflating the measured intracellular pool.[6] | Implement a Rapid Wash Step: For adherent cells, a quick wash with ice-cold phosphate-buffered saline (PBS) or an isotonic saline solution before adding the quenching solution is recommended.[4] For suspension cultures, fast filtration allows for an efficient on-filter wash step.[14][17] |
| Observed changes in the adenylate energy charge (AEC). | Slow Quenching: The ratio of ATP:ADP:AMP is a sensitive indicator of the cell's energetic state and can change rapidly. A slow quenching process will not accurately capture the in vivo AEC.[17] | Adopt a Faster Quenching Method: Fast filtration followed by immediate immersion in liquid nitrogen has been shown to preserve the AEC more effectively than slower methods like centrifugation.[17] This approach minimizes the time between sampling and complete metabolic arrest to within seconds.[17] |
Visualizing the Quenching Workflow
Caption: A generalized workflow for metabolic quenching in ¹³C labeling experiments.
III. Recommended Protocols
The following protocols are starting points and should be optimized for your specific experimental system.
Protocol 1: Fast Filtration for Suspension Cultures
This method is ideal for minimizing metabolite leakage caused by cold shock and is highly reproducible.[5][14]
-
Preparation: Pre-chill a vacuum filtration manifold and assemble it with the appropriate filter membrane (e.g., nylon, 0.45 µm pore size). Ensure your chosen quenching solution (e.g., -80°C 100% methanol) and wash solution (e.g., 4°C sterile saline) are ready.[1]
-
Sampling: Quickly withdraw a defined volume of cell culture and apply it to the filter with the vacuum on. The filtration should be as rapid as possible.
-
Washing: Immediately wash the cells on the filter with a small volume of cold wash solution to remove any remaining extracellular medium.
-
Quenching: While the vacuum is still on, quickly remove the filter and plunge it directly into liquid nitrogen or the pre-chilled quenching solution.[17] This entire process, from sampling to quenching, should ideally take less than 15 seconds.[17]
-
Extraction: Proceed with your standard metabolite extraction protocol from the filter.
Protocol 2: Direct Quenching for Adherent Cells
This method is designed for rapid processing of cells grown in plates.
-
Preparation: Prepare an ice-cold quenching/extraction solution. A commonly used solution is a 40:40:20 mixture of acetonitrile:methanol:water with 0.1M formic acid, pre-chilled to -20°C or below.[4]
-
Media Removal: Aspirate the culture medium from the plate as quickly and completely as possible.
-
Washing (Optional but Recommended): Immediately add a small volume of ice-cold PBS to the well, swirl gently for a few seconds, and aspirate completely. This step should be performed very quickly (<10 seconds) to minimize metabolic changes.[4]
-
Quenching: Immediately add the pre-chilled quenching/extraction solution to the cells.[18]
-
Cell Lysis and Collection: Place the plate on dry ice to ensure the cells remain frozen. Use a cell scraper to detach the cells into the quenching solution.[18]
-
Extraction: Transfer the cell lysate to a microcentrifuge tube and proceed with your metabolite extraction protocol (e.g., vortexing, centrifugation to pellet protein and debris).
Visualizing the Decision-Making Process for Protocol Selection
Caption: A decision tree for selecting an appropriate quenching protocol.
IV. Self-Validating Your Protocol
Trustworthiness in any protocol comes from a self-validating system. To ensure your chosen quenching method is effective and not introducing artifacts, perform the following validation experiments:
-
Quantify Metabolite Leakage: After quenching, collect the supernatant (the quenching solution separated from the cell pellet or the filtrate). Analyze this fraction for key intracellular metabolites, including the labeled this compound nucleotides. The presence of significant amounts of these metabolites in the supernatant is a clear indicator of leakage.[6]
-
Assess Metabolic Activity Post-Quenching: To confirm complete inactivation of enzymes, you can perform a ¹³C-isotope-assisted assessment. Briefly, add a ¹³C-labeled tracer during the quenching and washing steps.[1][19] If metabolic activity persists, you will observe the incorporation of the label into downstream metabolites.[1] The absence of such incorporation validates the efficacy of your quenching protocol.[1]
-
Monitor Energy Charge: As mentioned, the adenylate energy charge (AEC) is a sensitive marker of metabolic state.[17] Compare the AEC obtained with your optimized protocol to literature values or to results from a benchmark rapid quenching method (e.g., freeze-clamping) to ensure you are capturing a physiologically relevant state.
By systematically addressing these points, you can develop a robust and reliable quenching protocol tailored to your specific research needs, ensuring the highest quality data from your this compound metabolic labeling experiments.
V. References
-
Buescher, J. M., et al. (2010). Automated fast filtration and on-filter quenching improve the intracellular metabolite analysis of microorganisms. Biotechnology and Bioengineering, 107(3), 548-554. [Link]
-
Tredwell, G. D., et al. (2011). Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome. Metabolites, 1(1), 3-23. [Link]
-
Douma, R. D., et al. (2011). Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum. Metabolomics, 8(4), 624-634. [Link]
-
Volmer, M., et al. (2013). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. Analytical Biochemistry, 440(2), 163-167. [Link]
-
Yuan, J., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 81, 277-304. [Link]
-
Canelas, A. B., et al. (2009). Leakage-free rapid quenching technique for yeast metabolomics. Metabolomics, 5(2), 179-189. [Link]
-
Young, J. D., et al. (2020). Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002. Biotechnology Progress, 36(5), e3015. [Link]
-
Carnicer, M., et al. (2012). Metabolomics sampling of Pichia pastoris revisited: rapid filtration prevents metabolite loss during quenching. FEMS Yeast Research, 12(4), 466-473. [Link]
-
Volmer, M., et al. (2011). Fast filtration for metabolome sampling of suspended animal cells. Biotechnology and Bioengineering, 108(10), 2495-2500. [Link]
-
Lan, J., et al. (2023). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au, 3(7), 1957-1966. [Link]
-
Li, Y., et al. (2017). Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus. Journal of Microbiological Methods, 139, 10-16. [Link]
-
Sellick, C. A., et al. (2011). Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. Biotechnology and Bioengineering, 108(4), 993-1002. [Link]
-
Lan, J., et al. (2023). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ACS Central Science, 9(7), 1334-1342. [Link]
-
Wahrheit, J., & Heinzle, E. (2014). Quenching Methods for the Analysis of Intracellular Metabolites. In Metabolic Flux Analysis (pp. 129-137). Humana Press. [Link]
-
Rabinowitz, J. D., & Kimball, E. (2007). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Journal of Biological Chemistry, 282(17), 12389-12393. [Link]
-
Sellick, C. A., et al. (2011). Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. Biotechnology and Bioengineering, 108(4), 993-1002. [Link]
-
Young, J. D., et al. (2022). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. Metabolites, 12(6), 526. [Link]
-
Agilent Technologies. (2020). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]
-
Villas-Bôas, S. G., et al. (2005). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Current Metabolomics, 3(1), 5-18. [Link]
-
Villas-Bôas, S. G., et al. (2017). Influence of washing and quenching in profiling the metabolome of adherent mammalian cells: a case study with the metastatic. Metabolomics, 13(5), 59. [Link]
-
Teng, Q., et al. (2009). A direct cell quenching method for cell-culture based metabolomics. Metabolomics, 5(2), 199-207. [Link]
-
Ahmed, F., et al. (2018). Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii. Metabolites, 8(4), 72. [Link]
-
Agilent Technologies. (2019). A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. [Link]
-
Lan, J., et al. (2023). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv. [Link]
-
Liu, R., et al. (2017). Optimized sampling protocol for mass spectrometry-based metabolomics in Streptomyces. Journal of Microbiological Methods, 137, 1-8. [Link]
-
Young, J. D., et al. (2022). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV. [Link]
-
Metallo, C. M., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(1), 1-10. [Link]
-
Metallo, C. M., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(1), 1-10. [Link]
-
Luvidi, D. A., et al. (2020). Quenching of fluorescently labeled pyrrolidinyl peptide nucleic acid by oligodeoxyguanosine and its application in DNA sensing. Organic & Biomolecular Chemistry, 18(28), 5434-5440. [Link]
-
Center for Innovative Technology. (n.d.). Metabolic Quenching. [Link]
-
Tuma, J., & Tuma, P. (2019). Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. Nucleic Acids Research, 47(16), 8340-8348. [Link]
-
Blanco, S., et al. (2016). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Journal of Biological Chemistry, 291(2), 796-806. [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2012). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 23(4), 623-629. [Link]
-
Tuma, J., & Tuma, P. (2019). Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. RSC Advances, 9(46), 26863-26870. [Link]
-
Hida, A., & Jaffrey, S. R. (2016). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Accounts of Chemical Research, 49(10), 2229-2237. [Link]
-
Lee, Y. J., et al. (2022). Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Journal of the American Society for Mass Spectrometry, 33(8), 1475-1483. [Link]
Sources
- 1. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols [mdpi.com]
- 3. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leakage-free rapid quenching technique for yeast metabolomics | TU Delft Repository [repository.tudelft.nl]
- 8. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. osti.gov [osti.gov]
Technical Support Center: Data Analysis for [5'-13C]Ribothymidine Tracer Experiments
Welcome to the technical support guide for analyzing data from [5'-13C]ribothymidine stable isotope tracer experiments. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth, question-and-answer-based guidance and troubleshooting for the entire data analysis workflow. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure your experiments yield robust and reliable results.
Section 1: The Data Analysis Workflow - An Overview
Before diving into specific issues, it's crucial to understand the entire data analysis pipeline. A stable isotope tracing experiment generates complex mass spectrometry data that requires a systematic, multi-step process to translate raw signals into meaningful biological insights about metabolic fluxes.
Question: What is the standard data analysis workflow for a this compound tracer experiment?
Answer: The workflow transforms raw mass spectrometry data into quantifiable metabolic fluxes. Each step is critical for the accuracy of the final results. The process can be visualized as follows:
Caption: High-level data analysis workflow for stable isotope tracing experiments.
This workflow begins with processing the raw instrument files to identify and quantify all metabolic features. The next crucial phase corrects for naturally occurring heavy isotopes to isolate the signal from the this compound tracer. Finally, this corrected data is used to calculate metabolic fluxes and visualize pathway activity, providing insights into the cellular metabolic state.
Section 2: Core Analysis Steps & Methodologies
This section details the critical steps in processing your mass spectrometry data, explaining the causality behind each protocol.
Q1: How do I correctly process raw Liquid Chromatography-Mass Spectrometry (LC-MS) data?
Answer: Raw LC-MS data is a complex collection of mass spectra over time. Processing is required to distill this into a structured list of metabolic features, each defined by its mass-to-charge ratio (m/z), retention time (RT), and intensity.
Step-by-Step Protocol: Untargeted LC-MS Data Processing
-
Format Conversion (Optional but Recommended): Convert vendor-specific raw files (.raw, .d, etc.) to an open-source format like mzXML or mzML using a tool like ProteoWizard's msConvert. This ensures compatibility with a wide range of processing software.
-
Feature Detection: Use software like XCMS, MetaboAnalyst, or vendor-specific software to perform feature detection.[1] This process involves:
-
Peak Picking: Identifying distinct ion signals within each spectrum.
-
Filtering: Removing noise and retaining signals that meet specific intensity and shape criteria.
-
-
Retention Time Correction: The software aligns the retention times of the same metabolite across different sample injections, correcting for minor chromatographic drift. This is essential for accurate comparison between samples.
-
Feature Grouping: The algorithm groups features across samples that correspond to the same metabolite, creating a unified feature list.
-
Output Generation: The final output is a data matrix where rows represent metabolic features (e.g., "m/z_RT") and columns represent your samples, with the cells containing the peak intensity (area) for each feature in each sample.
Q2: What is natural abundance correction, and why is it absolutely essential?
Answer: Every element with stable isotopes has a natural background level of the heavier isotopes. For carbon, approximately 1.1% is the heavy 13C isotope.[2] This means that even an unlabeled metabolite with 10 carbon atoms will have a small but significant M+1 peak (one 13C atom) and a tiny M+2 peak (two 13C atoms) due to chance alone.
Causality: Natural abundance correction is the process of mathematically removing this background isotopic distribution from your measured data.[3] Without this correction, you would overestimate the incorporation of your 13C tracer, as you would be unable to distinguish between a 13C atom that came from your tracer and one that was already present naturally. This correction is arguably the most critical step for achieving accurate results in a tracer experiment.
Methodology: The correction is typically performed using matrix-based algorithms available in specialized software. These tools use the chemical formula of the metabolite to calculate the expected mass isotopologue distribution (MID) from natural abundance and subtract it from the measured MID.
| Software Tool | Primary Function | Link |
| IsoCor | Natural Abundance Correction | [Link][4] |
| Escher-Trace | Data Correction & Pathway Visualization | [Link][5][6] |
| MetaboAnalyst | Comprehensive Metabolomics Analysis | [Link][1][7] |
Q3: After correction, how do I calculate Mass Isotopologue Distributions (MIDs) and Fractional Enrichment?
Answer: Once your data is corrected for natural abundance, you can calculate the key metrics that describe the tracer's incorporation.
-
Mass Isotopologue Distribution (MID): This is the vector representing the fraction of the metabolite pool that contains 0, 1, 2, ... n heavy isotopes from the tracer. It is often denoted as M+0, M+1, M+2, etc.[3]
-
M+0: The fraction of the metabolite that is completely unlabeled by the tracer.
-
M+1: The fraction with one 13C atom from the tracer.
-
M+n: The fraction with 'n' 13C atoms from the tracer. The sum of all fractions (M+0 + M+1 + ... + M+n) must equal 1 (or 100%).
-
-
Fractional Enrichment (FE): This is a single value that represents the average number of labeled carbons per molecule in the entire pool. It is calculated from the MID:
FE (%) = ∑ [ (i * M_i) / N ] * 100
Where:
-
i is the number of isotopic labels (e.g., 0, 1, 2...).
-
M_i is the fractional abundance of the i-th isotopologue (e.g., M+0, M+1...).
-
N is the total number of carbon atoms in the molecule that can be labeled.
-
Causality: MIDs provide a detailed fingerprint of how the tracer was incorporated, which can reveal which metabolic pathways are active. Fractional Enrichment provides a simpler, aggregated view of total label incorporation, which is useful for quick comparisons but less informative for detailed flux analysis.
Q4: How does this data relate to Metabolic Flux Analysis (13C-MFA)?
Answer: 13C-Metabolic Flux Analysis (13C-MFA) is a computational modeling technique that uses the experimentally determined MIDs to calculate the rates (fluxes) of reactions within a metabolic network.[8][9]
Causality: While MIDs tell you the result of metabolic activity, 13C-MFA helps you determine the underlying reaction rates that produced those MIDs. It is the most powerful method for quantitatively understanding the response of a metabolic network to a perturbation.
The 13C-MFA Workflow:
Caption: The core components of a 13C-Metabolic Flux Analysis (MFA) workflow.
-
Define a Network Model: A biochemical reaction network for the cell type under study is defined. This includes all relevant pathways, such as glycolysis, the TCA cycle, and nucleotide metabolism.
-
Provide Experimental Data: The corrected MIDs for key metabolites and measured uptake/secretion rates (e.g., glucose consumption, lactate production) are provided as inputs to the model.
-
Flux Estimation: The MFA software (e.g., INCA, 13CFLUX2) iteratively simulates the MIDs that would result from different flux distributions.[10] It uses optimization algorithms to find the set of fluxes that best reproduces the experimental data.
-
Statistical Analysis: Goodness-of-fit statistics and confidence intervals are calculated for the estimated fluxes, ensuring the results are statistically robust.
Section 3: Troubleshooting Guide & FAQs
Even with a perfect protocol, unexpected issues can arise. This section addresses common problems in a direct question-and-answer format.
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| Why is the isotopic enrichment in my target metabolites very low? | 1. Labeling time is too short: The system has not reached an isotopic steady state. 2. Large unlabeled intracellular pools: A large pre-existing pool of the metabolite is diluting the labeled fraction. 3. Tracer is not entering the cell/pathway: Issues with transporters or the initial enzymatic steps. 4. Incorrect quenching: Continued metabolic activity after sample collection can alter labeling patterns.[11] | 1. Perform a time-course experiment: Analyze samples at multiple time points (e.g., 2, 8, 24 hours) to determine when labeling saturates. 2. Pre-culture in tracer-free media: Ensure cells are in a state of balanced growth before introducing the label. 3. Verify uptake: Independently confirm that the tracer is being consumed from the media. 4. Optimize quenching: Use rapid quenching with ice-cold solutions (e.g., 80% methanol) and ensure immediate freezing. |
| Why is there high variability between my biological replicates? | 1. Inconsistent cell states: Differences in cell density, growth phase, or viability across replicates. 2. Inaccurate cell counting/normalization: Errors in normalizing the extracted metabolite data to cell number or protein content. 3. Extraction inefficiency: Inconsistent metabolite extraction across samples. | 1. Standardize cell culture protocols: Ensure all replicates are seeded at the same density and harvested at the same point in their growth curve. 2. Use a robust normalization method: Normalize to total protein (BCA assay) or cell count from a parallel plate. 3. Spike-in an internal standard: Add a known amount of a non-biological, isotopically labeled compound (e.g., 13C-1-lactate) prior to extraction to control for extraction variability.[12] |
| My data shows labeling in unexpected metabolites. What does this mean? | 1. Metabolic pathway crosstalk: The tracer is being funneled into pathways you didn't initially consider. 2. Contamination: A contaminating compound has an m/z that overlaps with your metabolite of interest. 3. In-source fragmentation: The metabolite is fragmenting within the mass spectrometer source, creating ions that are misinterpreted as labeled isotopologues. | 1. This is a discovery! This is a key strength of untargeted tracer analysis. Expand your metabolic network model to include these new pathways.[13] 2. Check chromatographic separation: Ensure the peak is clean and symmetrical. High-resolution mass spectrometry can help distinguish between compounds with very similar masses.[14] 3. Optimize MS source conditions: Adjust source parameters (e.g., voltages) to minimize fragmentation. |
| Does the isotopic purity of my this compound tracer matter? | Yes, absolutely. If your tracer is 99% pure, 1% is unlabeled. This impurity must be accounted for in your natural abundance correction calculations. | Most modern correction software (like IsoCor) has input fields where you can specify the isotopic purity of your tracer.[4] Always use the purity value provided by the manufacturer's certificate of analysis. |
References
- MFA-Net: Multiscale Feature Attention Network for Medical Image Segment
- Software | Metallo Lab.Salk Institute for Biological Studies.
- Escher-Trace: a web application for pathway-based visualization of stable isotope tracing d
- An overview of methods using 13C for improved compound identification in metabolomics and n
- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).NIH.
- Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Pl
- IsoCor - bio.tools · Bioinformatics Tools and Services Discovery Portal.bio.tools.
- 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production.PMC - PubMed Central.
- 13C metabolic flux analysis of recombinant expression hosts.Vanderbilt University.
- 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell.ScienceDirect.
- Publishing 13C metabolic flux analysis studies: A review and future perspectives.PMC - NIH.
- Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and...PubMed.
- 13C metabolic flux analysis: Optimal design of isotopic labeling experiments.
- Data analysis challenges in L-Serine-13C flux analysis.Benchchem.
- Improving data analysis for Xylose-4-13C tracer experiments.Benchchem.
- Stable Isotope Tracers: Technological Tools th
- Determination of the enrichment of isotopically labelled molecules by mass spectrometry.PubMed.
- Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos.PubMed Central.
- MetaboAnalyst 6.0: towards a unified platform for metabolomics data processing, analysis and interpretation.Nucleic Acids Research | Oxford Academic.
- A roadmap for interpreting 13C metabolite labeling patterns
- Stable Isotope Tracers for Metabolic P
- Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?Frontiers.
- Navigating common pitfalls in metabolite identification and metabolomics bioinform
- Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry.PMC - NIH.
- Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts.NIH.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.tools [bio.tools]
- 5. Software | Metallo Lab - Salk Institute for Biological Studies [metallo.salk.edu]
- 6. Escher-Trace: a web application for pathway-based visualization of stable isotope tracing data - ProQuest [proquest.com]
- 7. MetaboAnalyst [metaboanalyst.ca]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]
- 14. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of [5'-13C]ribothymidine
Welcome to the technical support center for the LC-MS analysis of [5'-13C]ribothymidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome the analytical challenges posed by matrix effects. As a stable isotope-labeled nucleoside, accurate quantification of this compound is critical, and matrix effects are a primary obstacle to achieving reliable data. This document provides in-depth, field-proven insights and validated protocols to ensure the integrity of your results.
Understanding the Challenge: What Are Matrix Effects?
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For biological samples like plasma, serum, or urine, this includes a complex mixture of salts, proteins, lipids (especially phospholipids), and endogenous metabolites.[2][3]
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of these co-eluting matrix components in the mass spectrometer's ion source.[4][5] This interference can lead to:
-
Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity and underestimation of the analyte's concentration. This is the most common manifestation of matrix effects.[6][7]
-
Ion Enhancement: An increase in the analyte signal, causing an overestimation of the concentration.
These effects compromise the accuracy, precision, and reproducibility of quantitative analyses.[8][9] Even though this compound is a stable isotope-labeled (SIL) compound, if it is the target analyte, its signal is just as susceptible to these interferences as an unlabeled compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your analysis in a question-and-answer format.
Q1: My signal for this compound is low and/or highly variable between replicate injections or different samples. Could this be a matrix effect?
A1: Yes, low and inconsistent signal intensity are hallmark signs of matrix effects, particularly ion suppression.[10][11] The variability arises because the concentration and composition of interfering components can differ from one sample to another (e.g., between different patient plasma samples), causing a different degree of suppression for each.[2]
Actionable Steps:
-
Qualitatively Identify Suppression Zones: First, confirm if and when suppression is occurring in your chromatogram. The gold-standard method for this is a post-column infusion experiment . This will reveal the retention time windows where co-eluting matrix components are suppressing the signal.[8][12]
-
Quantify the Effect: Once suppression is confirmed, you must quantify its magnitude. This is achieved with a post-extraction spike experiment , which compares the analyte response in a clean solvent to its response in a processed blank matrix sample.[2][13] This calculation yields the Matrix Factor (MF) .
Workflow for Diagnosing and Quantifying Matrix Effects
Caption: Workflow for identifying, quantifying, and mitigating matrix effects.
Q2: I've confirmed ion suppression is occurring. What are the most common sources of interference in biological samples?
A2: For bioanalysis in matrices like plasma or serum, the primary culprits are phospholipids from cell membranes.[6][14] These molecules are often co-extracted with analytes and tend to elute in the middle of typical reversed-phase chromatographic runs, causing significant ion suppression.[15] Other major sources include salts, endogenous metabolites, and proteins that were not fully removed during sample preparation.[2][3]
Q3: How can I effectively remove these interferences during sample preparation?
A3: Your choice of sample preparation is the most critical factor in mitigating matrix effects.[1][16] While simple Protein Precipitation (PPT) is fast, it is often insufficient, as it leaves high levels of phospholipids in the supernatant.[15] More rigorous techniques are recommended.
| Technique | Principle | Phospholipid Removal | Throughput |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation using an organic solvent (e.g., acetonitrile).[17] | Poor | High |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases to separate from interferences.[1] | Good | Medium |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent, followed by washing to remove interferences and selective elution.[17][18] | Excellent | Medium-High |
| HybridSPE®/Phospholipid Removal Plates | Combines protein precipitation with selective removal of phospholipids using zirconia-coated particles.[14][19][20] | Excellent | High |
Recommendation: For robust analysis of this compound, Solid-Phase Extraction (SPE) is highly recommended.[18] Mixed-mode or polymeric SPE sorbents can provide excellent cleanup. If high throughput is required, specialized phospholipid removal plates or cartridges are an outstanding choice.[21]
Q4: I've improved my sample cleanup, but still see some matrix effects. What else can I do?
A4: If residual matrix effects persist, you can address them through chromatographic optimization and proper use of an internal standard.
-
Optimize Chromatography: Adjust your LC method to shift the retention time of this compound away from the ion suppression zone you identified in the post-column infusion experiment.[1][8] This can be achieved by:
-
Changing the gradient profile.
-
Using a different column chemistry (e.g., a phenyl-hexyl or embedded polar group column instead of a standard C18).
-
Adjusting the mobile phase pH.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects that cannot be completely eliminated.[8][22] The SIL-IS should be a variant of your analyte that co-elutes perfectly. For quantifying this compound, an ideal internal standard would be a more heavily labeled version, such as [U-13C5, 15N2]ribothymidine . This standard will experience the same ionization suppression or enhancement as your analyte, allowing the ratio of their signals to remain constant and ensuring accurate quantification.[23][24]
The Role of a SIL-Internal Standard in Compensating for Ion Suppression
Caption: Co-eluting matrix components suppress the ionization of both the analyte and its SIL-IS, but their ratio remains stable, enabling accurate quantification.
Frequently Asked Questions (FAQs)
-
FAQ 1: My analyte is a modified nucleoside. Are there any specific matrix effects I should be aware of? Yes. Besides common interferences, phosphorylated analytes like nucleoside phosphates can chelate with metal ions from stainless steel components of the HPLC system (e.g., the column body, frits).[25] This interaction can cause peak tailing, signal loss, and ion suppression. If you observe these issues, consider using a metal-free or PEEK-lined HPLC column to mitigate these adsorptive effects.[25]
-
FAQ 2: What is a Matrix Factor (MF) and how is it used? The Matrix Factor is a quantitative measure of the matrix effect.[2] It's calculated by comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solvent. An MF of 1 (or 100%) indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[26] Regulatory guidance often requires the IS-Normalized MF to be within a certain range (e.g., 0.85 to 1.15) for method validation.
-
FAQ 3: When should I use matrix-matched calibrants? Matrix-matched calibrants (calibration standards prepared in the same blank biological matrix as your samples) are a good strategy when a suitable SIL-IS is not available or when matrix effects are particularly severe and cannot be eliminated through sample cleanup.[1] This approach helps ensure that your calibrants and samples experience similar matrix effects, improving accuracy.
Key Experimental Protocols
Protocol 1: Quantifying Matrix Effects via Post-Extraction Spike
This protocol allows for the quantitative assessment of matrix effects.[2]
-
Prepare Solution A (Neat Solution): Prepare a solution of this compound and its SIL-IS (e.g., [U-13C5,15N2]ribothymidine) in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-QC level).
-
Prepare Solution B (Post-Spike Matrix): Take a blank matrix sample (e.g., human plasma) and process it using your complete sample preparation procedure (e.g., SPE).
-
After the final elution step, spike the clean extract with this compound and its SIL-IS to the same final concentration as Solution A.
-
Analysis: Inject both solutions into the LC-MS system (n=5 or 6 replicates) and record the peak areas.
-
Calculations:
-
Matrix Factor (MF) = (Peak Area in Solution B) / (Peak Area in Solution A)
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
Protocol 2: General Solid-Phase Extraction (SPE) for Plasma/Serum
This is a general protocol using a mixed-mode cation exchange SPE plate to remove phospholipids and other interferences.
-
Conditioning: Condition the SPE plate wells with 1 mL of methanol.
-
Equilibration: Equilibrate the wells with 1 mL of water, followed by 1 mL of 2% formic acid in water.
-
Sample Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid. Vortex to mix. Load the entire pre-treated sample onto the SPE plate.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the this compound with 500 µL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.
References
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (MDPI)
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (PubMed)
- Importance of matrix effects in LC-MS/MS bioanalysis. (Bioanalysis Zone)
- Assessment of matrix effect in quantit
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (NIH)
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (Journal of Proteins and Proteomics)
- Matrix effect elimination during LC-MS/MS bioanalytical method development. (PubMed)
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (SciSpace)
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (NorthEast BioLab)
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (Sigma-Aldrich)
- Matrix Effects and Application of Matrix Effect Factor. (Taylor & Francis Online)
- Validation of bioanalytical LC-MS/MS assays: evaluation of m
- Stable Isotope Labeled Internal Standards: Selection and Proper Use. (Cayman Chemical)
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (PMC - NIH)
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- LC-MS Sample Preparation: Techniques & Challenges. (Chai Inc.)
- An Uncommon Fix for LC–MS Ion Suppression.
- Quantitative estimation of matrix effect, recovery and process efficiency. (University of Tartu)
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
- LCMS Troubleshooting: 14 Best Practices for Labor
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
- Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis. (Benchchem)
- Matrix effects: Causes and solutions.
- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
- Sample Prep Tech Tip: Phospholipid Removal. (Phenomenex)
- Troubleshooting ion suppression in LC–MS analysis. (YouTube)
- Enhancing Mass Spectrometry Sample Preparation with Automated Solid-Phase Extraction. (Biocompare)
- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
- Solid-Phase Extraction.
Sources
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nebiolab.com [nebiolab.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. opentrons.com [opentrons.com]
- 18. biocompare.com [biocompare.com]
- 19. learning.sepscience.com [learning.sepscience.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 22. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 23. scispace.com [scispace.com]
- 24. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Purification of [5'-13C]Ribothymidine Labeled RNA
Welcome to the technical support center for the purification of [5'-13C]ribothymidine labeled RNA. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying isotopically labeled RNA for downstream applications, particularly structural biology studies like Nuclear Magnetic Resonance (NMR) spectroscopy. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you achieve the high purity and sample homogeneity essential for your experiments.
Introduction: The Importance of Purity in Labeled RNA Studies
The successful application of techniques like NMR spectroscopy to elucidate the structure and dynamics of RNA is critically dependent on the purity of the RNA sample. For RNA labeled with this compound, this means not only removing contaminants from the in vitro transcription (IVT) reaction but also ensuring the sample is free from abortive sequences, double-stranded RNA (dsRNA) byproducts, and aggregates.[1][2][3] The presence of these impurities can lead to artifacts in your data, complicating analysis and potentially leading to incorrect structural models. This guide provides a structured approach to troubleshooting common purification challenges and offers detailed protocols for robust purification strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the purification of this compound labeled RNA.
Q1: My in vitro transcription (IVT) yield of this compound labeled RNA is very low. What are the possible causes?
A1: Low yield from an IVT reaction is a common issue that can stem from several factors:
-
Poor Quality DNA Template: Contaminants such as salts or ethanol from plasmid purification can inhibit RNA polymerase.[4][5] It is crucial to use a highly purified, correctly linearized DNA template.
-
RNase Contamination: RNases are ubiquitous and can degrade your RNA transcript.[4][5] Ensure you are using RNase-free water, reagents, and labware. The use of an RNase inhibitor in your IVT reaction is also recommended.[4][5]
-
Suboptimal Reaction Conditions: Incorrect concentrations of nucleotides (including your labeled rTTP), magnesium, or polymerase can reduce transcription efficiency.[2] Additionally, GC-rich templates may require a lower reaction temperature (e.g., 30°C instead of 37°C) to prevent premature termination.[5]
-
Degradation of Reagents: Ensure your nucleotide triphosphates (NTPs) and buffers have not undergone multiple freeze-thaw cycles, which can lead to degradation.[5]
Q2: After purification, I see multiple bands on my denaturing polyacrylamide gel. What do these represent?
A2: The presence of multiple bands on a denaturing polyacrylamide gel electrophoresis (PAGE) analysis of your purified RNA likely indicates:
-
Abortive Transcripts: These are short RNA sequences that are prematurely terminated during IVT.
-
N+1 or N-1 Products: T7 RNA polymerase can sometimes add a non-templated nucleotide at the 3' end of the transcript (N+1) or fail to incorporate the final nucleotide (N-1).
-
RNA Degradation: If the bands appear as a smear below your target band, it is likely due to RNase contamination during or after the purification process.
-
Incomplete Denaturation: Larger RNAs or those with stable secondary structures may not be fully denatured, leading to multiple conformations that migrate differently.
Q3: My A260/A280 and A260/A230 ratios are low after purification. What does this indicate and how can I fix it?
A3: Spectrophotometric ratios are a key indicator of RNA purity:[6]
-
Low A260/A280 Ratio (<1.8): This typically indicates protein contamination, often from the RNA polymerase or other enzymes in the IVT reaction. Re-purification using a method that efficiently removes protein, such as phenol-chloroform extraction followed by ethanol precipitation or a silica-based spin column, is recommended.
-
Low A260/A230 Ratio (<1.8): This suggests contamination with chaotropic salts (like guanidinium thiocyanate) or organic solvents (like phenol or ethanol) that are often used in purification protocols.[6] To remedy this, ensure that wash steps are performed correctly during column-based purification and that the final ethanol precipitation step is followed by a thorough 70% ethanol wash to remove residual salts.[7]
Q4: Does the [5'-13C] label on ribothymidine affect the purification process?
A4: The mass difference due to the 13C isotope is generally not significant enough to alter the fundamental physicochemical properties of the RNA molecule in a way that would require drastic changes to standard purification protocols like PAGE, size-exclusion chromatography, or ion-exchange chromatography. However, for high-resolution techniques like reversed-phase HPLC, subtle changes in retention time might be observed, though this is unlikely to impact the overall purification strategy. The primary consideration for labeled RNA is the stringent purity required for its downstream applications, which necessitates the use of high-resolution purification methods.
Part 2: Troubleshooting Guides for Specific Purification Techniques
This section provides detailed troubleshooting for common high-resolution purification methods used for labeled RNA.
Guide 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
PAGE is a widely used method for purifying RNA due to its high resolving power.[8][9]
Workflow for PAGE Purification
Sources
- 1. login.medscape.com [login.medscape.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. go.zageno.com [go.zageno.com]
- 6. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. Large-scale preparation and purification of polyacrylamide-free RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating [5'-13C]Ribothymidine Incorporation Using Mass Spectrometry
For researchers in RNA biology and drug development, tracking the synthesis and turnover of nucleic acids is fundamental. Stable isotope labeling, coupled with the analytical power of mass spectrometry, provides a robust method for this purpose. This guide offers an in-depth comparison of mass spectrometric techniques for validating the incorporation of [5'-13C]ribothymidine, a key modified nucleoside in tRNA. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and reproducible workflow.
Part 1: The "Why" - Foundational Principles
The Logic of Stable Isotope Labeling
Metabolic labeling with stable isotopes involves introducing atoms with a higher-than-natural mass (like Carbon-13) into a biological system.[1][2] Cells are fed a precursor, in this case, this compound, which they incorporate into newly synthesized molecules. Unlike radioactive isotopes, stable isotopes are non-hazardous, making them ideal for a wide range of applications, including human studies.[3]
The core objective is to create molecules that are chemically identical to their native counterparts but physically distinguishable by mass. A mass spectrometer can readily differentiate these "heavy" isotopologues from their "light" (e.g., 12C) counterparts based on their mass-to-charge ratio (m/z).[1] This mass difference becomes a precise and quantitative marker for the metabolic fate of the labeled precursor.
Why Mass Spectrometry is the Gold Standard
Mass spectrometry (MS) is the definitive tool for this analysis due to its unparalleled sensitivity and specificity. It allows us to:
-
Confirm Identity: Tandem MS (MS/MS) provides structural information by fragmenting the molecule and analyzing its pieces, confirming that the detected signal is indeed ribothymidine.
-
Differentiate Isotopologues: High-resolution mass spectrometers can easily resolve the small mass difference between the unlabeled ribothymidine and the [5'-13C]-labeled version.[2]
-
Quantify Incorporation: By comparing the signal intensity of the labeled and unlabeled forms, we can calculate the precise percentage of incorporation into the total nucleoside pool.[4][5]
The diagram below illustrates the basic principle of detection. The 13C atom adds 1 Dalton (Da) to the mass of the ribothymidine molecule, shifting its corresponding peak in the mass spectrum.
Caption: Mass spectrometer separating unlabeled and labeled ribothymidine.
Part 2: The "How" - A Comparative Guide to MS Methodologies
The choice of mass spectrometry technique dictates the quality and type of data you can acquire. Here, we compare the most relevant approaches for this application. A high-resolution instrument, such as an Orbitrap or Q-TOF, is strongly recommended for accurately resolving isotopologues and minimizing interferences.[2][6]
| Method | Primary Use | Advantages | Disadvantages | Best For... |
| Full Scan (MS1) | Discovery / Profiling | Provides a complete snapshot of all ions in a mass range. Good for calculating percent incorporation from the isotopic envelope. | Lower sensitivity than targeted methods; susceptible to matrix interference. | Initial validation and estimating the overall degree of labeling in the sample. |
| Tandem MS (MS/MS) | Structural Confirmation | Fragments the ion of interest to produce a "fingerprint" spectrum, confirming molecular identity. | Not inherently quantitative. | Verifying that the detected mass corresponds to ribothymidine and identifying which fragment contains the ¹³C label. |
| MRM / SRM | Targeted Quantification | Monitors specific precursor-to-product ion transitions, offering exceptional sensitivity and specificity.[7] | Requires prior knowledge of the molecule and its fragmentation; does not provide a full spectrum. | Gold standard for accurate and sensitive quantification of incorporation, especially at low levels. |
Causality in Method Selection: Full Scan vs. MRM
-
Why start with Full Scan? A full scan experiment is crucial for initial validation. It allows you to observe the entire isotopic distribution of ribothymidine. You can see the peak for the unlabeled molecule (M), the peak for the incorporated label (M+1), and even the naturally occurring 13C abundance in the unlabeled molecule (a small M+1 peak). This provides a holistic view and a direct, albeit less sensitive, way to calculate the enrichment percentage.
-
Why transition to MRM for robust quantification? While a full scan sees everything, it does so with lower sensitivity. Multiple Reaction Monitoring (MRM), often performed on a triple quadrupole (QqQ) instrument, acts like a filter. It isolates only the ribothymidine precursor ion and then further isolates a specific, high-intensity fragment ion.[5] This two-stage filtering removes chemical noise, dramatically increasing the signal-to-noise ratio. For quantifying low levels of incorporation or working with limited sample amounts, MRM is the superior choice.
Understanding Fragmentation (MS/MS)
To perform MRM or to confirm identity, you must understand how ribothymidine fragments. In positive ion mode ESI-MS/MS, the most common fragmentation event for nucleosides is the cleavage of the glycosidic bond, resulting in the separation of the ribose sugar and the thymine base.[8]
-
Unlabeled Ribothymidine (C₁₀H₁₄N₂O₅, MW: 258.23 g/mol ):
-
Precursor Ion [M+H]⁺: m/z 259.1
-
Product Ion (Thymine base + H)⁺: m/z 127.1
-
-
This compound:
-
Precursor Ion [M+H]⁺: m/z 260.1
-
Product Ion (Thymine base + H)⁺: m/z 127.1
-
Product Ion (¹³C-labeled Ribose fragment)⁺: This fragment will carry the label.
-
Since the 13C label is on the 5' carbon of the ribose sugar, the thymine base fragment (m/z 127.1) will be the same for both the labeled and unlabeled precursor. This makes it an excellent "confirmatory" ion for an MRM transition for both species, ensuring you are comparing the exact same fragmentation pathway.
Caption: MS/MS fragmentation of this compound.
Part 3: The "Action Plan" - A Validated Experimental Workflow
This section provides a comprehensive, step-by-step protocol. The workflow is designed to be self-validating, with clear checkpoints for ensuring experimental success.
Caption: Overall experimental workflow for validating incorporation.
Protocol 1: Cell Labeling and RNA Extraction
-
Cell Culture: Plate your cells of interest (e.g., HEK293T) to achieve ~70% confluency on the day of labeling.
-
Labeling: Prepare media containing this compound at a final concentration of 10-100 µM. Rationale: The optimal concentration should be determined empirically to ensure sufficient incorporation without causing cytotoxicity.
-
Incubation: Remove old media, wash cells once with PBS, and add the labeling media. Incubate for the desired time period (e.g., 24-48 hours).
-
Harvesting: Aspirate media, wash cells with ice-cold PBS, and harvest using a cell scraper or trypsinization. Centrifuge to obtain a cell pellet.
-
RNA Extraction: Immediately extract total RNA from the cell pellet using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions. Rationale: Immediate extraction minimizes RNA degradation. Quantify the RNA using a spectrophotometer.
Protocol 2: RNA Digestion to Nucleosides
Trustworthiness Check: This protocol includes sequential enzyme additions to ensure complete digestion, which is critical for accurate quantification.
-
Sample Preparation: In a microcentrifuge tube, combine 5-10 µg of total RNA with nuclease-free water to a final volume of 20 µL.
-
Initial Digestion: Add 2.5 µL of a 10X reaction buffer (e.g., 100 mM HEPES, pH 7.5, 500 mM NaCl, 100 mM MgCl₂), 1 µL of Nuclease P1 (10 U), and 1 µL of Bacterial Alkaline Phosphatase (20 U).
-
Incubation: Incubate at 37°C for 2 hours. Rationale: Nuclease P1 digests RNA into 5'-mononucleotides, and the phosphatase removes the phosphate group to yield nucleosides, which are more amenable to reverse-phase chromatography.
-
Enzyme Inactivation & Cleanup: Centrifuge the sample through a 10 kDa molecular weight cutoff filter to remove the enzymes. This step is crucial to prevent enzymes from interfering with the downstream LC-MS analysis.
-
Final Volume: Dilute the filtrate to a final concentration of ~50-100 ng/µL with your initial LC mobile phase (e.g., 99% Water, 1% Acetonitrile, 0.1% Formic Acid).
Protocol 3: LC-MS/MS Analysis
This protocol is a starting point for an Agilent Q-TOF or similar high-resolution instrument. Parameters must be optimized for your specific system.[9]
-
LC Setup:
-
Column: C18 Reverse-Phase Column (e.g., Agilent Zorbax, 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 1% B
-
2-10 min: Ramp to 30% B
-
10-12 min: Ramp to 95% B (column wash)
-
12-15 min: Return to 1% B (equilibration)
-
-
-
MS Setup (Positive ESI Mode):
-
Gas Temp: 325°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Acquisition Mode: Targeted MS/MS
-
-
Targeted MS/MS Parameters:
-
Precursor Ion 1 (Unlabeled): 259.1 m/z
-
Precursor Ion 2 (Labeled): 260.1 m/z
-
Product Ion (for both): 127.1 m/z
-
Collision Energy: 15 eV (optimize for your instrument)
-
Part 4: Data Analysis & Interpretation
Qualitative Confirmation
Your first step is to confirm successful labeling.
-
Check Retention Time: The labeled and unlabeled ribothymidine should co-elute from the LC column.
-
Verify MS1 Signal: In a full scan, you should see two distinct peaks at m/z 259.1 and 260.1 at the correct retention time.
-
Verify MS/MS Spectrum: The MS/MS spectrum for both precursors should show a prominent product ion at m/z 127.1, confirming the identity as ribothymidine.
Quantitative Calculation
The percentage of incorporation is calculated by comparing the integrated peak areas of the labeled and unlabeled species.
Formula: % Incorporation = [Area(Labeled) / (Area(Labeled) + Area(Unlabeled))] * 100
Important Consideration: This calculation must be corrected for the natural abundance of 13C (~1.1%), which contributes to a small M+1 peak even in unlabeled samples.[10] Your instrument software can typically perform this correction automatically.
Example Data Summary
The table below illustrates hypothetical data from two different analytical methods for the same sample.
| Sample ID | Method | Peak Area (Unlabeled, m/z 259.1 -> 127.1) | Peak Area (Labeled, m/z 260.1 -> 127.1) | Calculated Incorporation (%) |
| Control (24h) | MRM | 1.85E+07 | 2.12E+05 | 1.1% (Natural Abundance) |
| Labeled (24h) | MRM | 9.76E+06 | 8.54E+06 | 46.6% |
| Labeled (48h) | MRM | 4.31E+06 | 1.22E+07 | 73.9% |
| Labeled (24h) | Full Scan | 6.22E+05 | 5.45E+05 | 46.7% |
Note: While the calculated percentage is similar, the absolute peak areas in MRM mode are significantly higher, demonstrating its superior sensitivity.
References
-
Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central.[Link]
-
Stable isotopes in metabolomic studies. MASONACO.[Link]
-
Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites.[Link]
-
Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation. Frontiers in Plant Science.[Link]
-
Fragmentation pathways of thymidine that lead to formation of sugar... ResearchGate.[Link]
-
Fragmentation of Electrospray-Produced Deprotonated Ions of Oligodeoxyribonucleotides Containing an Alkylated or Oxidized Thymidine. PubMed.[Link]
-
Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides. Journal of Mass Spectrometry.[Link]
-
Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans. PNAS.[Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Molecules.[Link]
-
Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols.[Link]
-
High resolution mass spectra of stable isotope labeled nucleosides from... ResearchGate.[Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.[Link]
-
Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Journal of Chromatography B.[Link]
-
Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). Protocols.io.[Link]
-
A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Journal of Chromatographic Science.[Link]
-
Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Analytical Chemistry.[Link]
-
Mass Spectrometry-Based Quantification of Pseudouridine in RNA. Journal of the American Society for Mass Spectrometry.[Link]
Sources
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 3. pnas.org [pnas.org]
- 4. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
A Researcher's Guide to Isotopic Labeling in RNA Studies: A Comparative Analysis of [5'-13C]Ribothymidine and 15N-Labeled Nucleosides
In the intricate world of RNA structural biology and drug development, the ability to precisely dissect molecular structure, dynamics, and interactions is paramount. Isotopic labeling of RNA has emerged as a cornerstone technique, enabling researchers to overcome the inherent challenges of studying these complex biomolecules.[1][2] This guide provides an in-depth, objective comparison between two powerful isotopic labeling strategies: site-specific labeling with [5'-13C]ribothymidine and the more conventional approach of using 15N-labeled nucleosides. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal labeling strategy for their specific research questions.
The Central Role of Isotopic Labeling in Modern RNA Research
The study of RNA by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is often hampered by spectral complexity and signal overlap, especially in larger RNA molecules.[3][4] Isotopic enrichment with stable isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N) helps to alleviate these issues by providing additional spectroscopic handles to resolve and assign signals, ultimately enabling a more detailed analysis of RNA structure and function.[5][6] The choice of isotope and its specific placement within the RNA molecule can profoundly influence the type and quality of information obtained.
This compound: A Precision Tool for Probing Ribose and Backbone Dynamics
Ribothymidine (rT), a methylated uridine found in the T-loop of most tRNAs, plays a crucial role in stabilizing the tertiary structure of tRNA.[7] Site-specific labeling of ribothymidine at the 5'-carbon of the ribose moiety offers a unique and powerful approach to investigate the local conformation and dynamics of the RNA backbone.
The synthesis of [5'-13C]ribonucleosides has been efficiently achieved, allowing for their incorporation into RNA molecules for detailed structural studies.[8] The primary advantage of a ¹³C label at the 5'-position is the ability to directly probe the environment of the ribose sugar, which is a key determinant of RNA's conformational flexibility.
Key Applications and Advantages of this compound Labeling:
-
Probing Sugar Pucker and Backbone Torsion Angles: The chemical shift of the 5'-carbon is sensitive to the conformation of the ribose ring and the surrounding phosphodiester backbone. This allows for the detailed characterization of local structural motifs and their dynamics.
-
Reduced Spectral Crowding: By introducing a ¹³C label at a single, specific site, the complexity of the NMR spectrum is significantly reduced compared to uniformly labeled samples.[1] This facilitates unambiguous resonance assignment and simplifies the analysis of larger RNA molecules.[9]
-
Studying RNA-Protein Interactions: The 5'-carbon of the ribose is often involved in interactions with proteins. A ¹³C label at this position can serve as a sensitive reporter of binding events and conformational changes upon complex formation.[10]
15N-Labeled Nucleosides: The Workhorse for Investigating Base Pairing and Hydrogen Bonding
Nitrogen-15 labeling of the nucleobases has long been a staple in RNA structural biology.[11] By incorporating ¹⁵N into the purine and pyrimidine rings, researchers can gain invaluable insights into the hydrogen bonding networks that define RNA secondary and tertiary structure.
15N-labeled nucleosides are typically incorporated into RNA via in vitro transcription using ¹⁵N-enriched nucleotide triphosphates (NTPs) or through chemical synthesis with labeled phosphoramidites.[1][5] This approach allows for either uniform or selective labeling of specific nucleotide types (A, U, G, or C).
Key Applications and Advantages of 15N-Labeling:
-
Direct Observation of Hydrogen Bonds: ¹⁵N is particularly useful for studying the imino groups of guanine and uracil, which are directly involved in Watson-Crick base pairing. The presence and chemical shift of these imino protons in ¹H-¹⁵N HSQC spectra provide direct evidence for the formation and stability of helical regions.[12]
-
Characterizing Non-Canonical Structures: ¹⁵N labeling is instrumental in identifying and characterizing non-canonical base pairs and tertiary interactions that are crucial for RNA folding and function.
-
Probing Tautomeric and Protonation States: The chemical shifts of nitrogen atoms in the nucleobases are sensitive to their tautomeric and protonation states, which can be critical for understanding the catalytic mechanisms of ribozymes and the binding of small molecules.
Head-to-Head Comparison: this compound vs. 15N-Labeled Nucleosides
The choice between this compound and 15N-labeled nucleosides is not a matter of one being universally superior to the other; rather, it depends on the specific scientific question being addressed.
| Feature | This compound | 15N-Labeled Nucleosides |
| Primary Application | Probing ribose conformation, backbone dynamics, and local structural changes. | Investigating base pairing, hydrogen bonding, and nucleobase chemistry. |
| Information Gained | Sugar pucker, backbone torsion angles, local dynamics. | Secondary structure, tertiary interactions, tautomeric states, protonation states. |
| NMR Spectral Complexity | Significantly reduced due to site-specific labeling. | Can be complex with uniform labeling, but selective labeling is possible. |
| Synthesis/Incorporation | Requires synthesis of the specific labeled nucleoside.[8] | Can be incorporated via in vitro transcription with commercially available ¹⁵N-NTPs or chemical synthesis.[5] |
| Ideal for Studying | RNA-protein interactions at the backbone, conformational flexibility of specific regions. | Helical regions, non-canonical structures, ribozyme active sites. |
Experimental Workflows
Workflow for RNA Studies using this compound
Caption: Workflow for studies using this compound.
Workflow for RNA Studies using 15N-Labeled Nucleosides
Caption: Workflow for studies using 15N-labeled nucleosides.
Conclusion: A Synergistic Approach for a Comprehensive Understanding
Both this compound and 15N-labeled nucleosides are invaluable tools in the arsenal of the RNA researcher. While this compound provides a high-precision lens to examine the intricacies of the RNA backbone and sugar conformation, 15N-labeling offers a robust method for elucidating the hydrogen-bonding networks that define the overall architecture of the molecule.
For a comprehensive understanding of complex RNA systems, a synergistic approach employing both labeling strategies can be particularly powerful. By combining the insights gained from both the ribose backbone and the nucleobases, researchers can construct a more complete and dynamic picture of RNA structure and function, ultimately accelerating the development of novel RNA-targeted therapeutics and deepening our understanding of the fundamental roles of RNA in biology.
References
-
Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry. ACS Publications. [Link]
-
Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega. [Link]
-
Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. PubMed Central. [Link]
-
Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences. [Link]
-
Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. PubMed Central. [Link]
-
MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME. NIH. [Link]
-
Comparison of labeling strategies for RNA−protein cross-linking... ResearchGate. [Link]
-
Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. PubMed Central. [Link]
-
Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, Oxford Academic. [Link]
-
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. [Link]
-
Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry. PubMed. [Link]
-
Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry. Semantic Scholar. [Link]
-
Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. MDPI.
-
Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. PubMed Central. [Link]
-
Applications of NMR to structure determination of RNAs large and small. PubMed Central. [Link]
-
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. PubMed Central. [Link]
-
Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. PubMed. [Link]
-
Stable Isotope-Labeled RNA Phosphoramidites to Facilitate Dynamics by NMR. ResearchGate. [Link]
-
Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. PubMed Central. [Link]
-
Synthesis of (6-13C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics. unipa.it. [Link]
-
Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. PubMed Central. [Link]
-
Isotope labeling strategies for NMR studies of RNA. PubMed Central. [Link]
-
How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. LinkedIn. [Link]
-
Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. PubMed Central. [Link]
-
Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. PubMed Central. [Link]
-
Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. PubMed Central. [Link]
-
Preparation of specifically H-2- and C-13-labeled ribonucleotides. ResearchGate. [Link]
-
Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. ResearchGate. [Link]
-
Uses of 13C- and 15N-labeled RNA in NMR of RNA-protein complexes. PubMed. [Link]
-
Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. PubMed. [Link]
Sources
- 1. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uses of 13C- and 15N-labeled RNA in NMR of RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
The Gold Standard for Nucleoside Quantification: A Comparative Guide to [5'-13C]ribothymidine as an Internal Standard
In the landscape of bioanalysis and drug development, the precise and accurate quantification of nucleosides is paramount. These molecules are not only the building blocks of nucleic acids but also play crucial roles in cellular metabolism and signaling. Their accurate measurement in complex biological matrices like plasma, urine, and tissue extracts is fundamental to understanding disease states, drug efficacy, and toxicology. This guide provides an in-depth technical comparison of [5'-13C]ribothymidine as an internal standard for the quantification of ribothymidine and other nucleosides, particularly by liquid chromatography-mass spectrometry (LC-MS). We will explore the underlying principles that establish its superiority over other analytical standards and provide practical, data-driven insights for researchers, scientists, and drug development professionals.
The Imperative for an Ideal Internal Standard in LC-MS
Liquid chromatography-mass spectrometry has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity.[1] However, the technique is susceptible to variations that can compromise analytical accuracy. These challenges primarily arise from two sources: inconsistent sample preparation and matrix effects.[2]
Matrix effects are a significant hurdle, where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[3] This phenomenon can introduce significant variability and inaccuracy into quantitative results.
An internal standard (IS) is a compound added at a known concentration to all samples, calibrators, and quality controls before sample processing.[4] Its purpose is to mimic the analytical behavior of the analyte and thereby correct for variations in sample recovery and matrix effects. An ideal internal standard should have physicochemical properties as close to the analyte as possible.[5]
This compound: The Premier Choice for Ribothymidine Quantification
A stable isotope-labeled (SIL) internal standard, where one or more atoms in the analyte molecule are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), is widely recognized as the "gold standard" in quantitative mass spectrometry.[4] this compound, with a ¹³C label at the 5' position of the ribose sugar, exemplifies the pinnacle of internal standard design for the quantification of ribothymidine.
The core principle behind its effectiveness is isotope dilution mass spectrometry . The SIL-IS is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences the same extraction recovery and matrix effects.[6] Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass difference, the ratio of their signals remains constant, even if the absolute signal intensity fluctuates. This allows for highly accurate and precise quantification.
Caption: Isotope Dilution Mass Spectrometry Workflow.
Comparative Analysis of Internal Standards for Ribothymidine Quantification
The choice of an internal standard significantly impacts the quality of bioanalytical data. Here, we compare this compound with two common alternatives: deuterated ribothymidine and structural analogs.
| Feature | This compound | Deuterated (²H) Ribothymidine | Structural Analog |
| Co-elution | Near-perfect co-elution with the analyte. | Potential for slight retention time shifts (isotopic effect), especially in high-resolution chromatography.[7] | Different chemical structure leads to different retention times. |
| Matrix Effect Correction | Excellent correction due to identical physicochemical properties and co-elution.[2] | Can be less effective if retention time shifts cause differential matrix effects.[8] | Often poor and unpredictable correction due to different ionization efficiencies. |
| Isotopic Stability | Highly stable ¹³C-C bond. No risk of isotopic exchange.[9] | Risk of H/D exchange, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[10] | Not applicable. |
| Accuracy & Precision | Highest level of accuracy and precision. | Generally good, but can be compromised by isotopic effects and instability. | Lower accuracy and precision, requiring more extensive validation. |
| Availability & Cost | Can be more expensive and less readily available than deuterated analogs. | Generally more available and less expensive than ¹³C-labeled standards. | Often readily available and cost-effective. |
The Shortcomings of Deuterated Internal Standards
While often used, deuterated internal standards can present challenges. The difference in bond energy between C-H and C-D can lead to a slight difference in chromatographic retention time, known as the "isotope effect".[7] If the analyte and the deuterated IS elute at slightly different times, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[8] Furthermore, deuterium atoms placed on certain positions of a molecule can be susceptible to back-exchange with protons from the solvent, compromising the integrity of the standard.[10]
The Limitations of Structural Analogs
A structural analog is a molecule with a similar, but not identical, chemical structure to the analyte. While cost-effective, their utility as internal standards is limited. Due to their different structures, they will have different retention times, ionization efficiencies, and potentially different extraction recoveries.[6] Consequently, a structural analog cannot reliably compensate for the specific matrix effects experienced by the analyte, leading to a higher risk of inaccurate and imprecise results.[5]
Experimental Protocol: Quantification of Ribothymidine in Human Plasma using this compound and LC-MS/MS
This protocol provides a robust and validated workflow for the accurate quantification of ribothymidine in human plasma.
1. Materials and Reagents
-
Human plasma (K2EDTA)
-
Ribothymidine analytical standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plate
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ribothymidine and this compound in methanol:water (50:50, v/v).
-
Working Solutions: Prepare serial dilutions of the ribothymidine stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibrator, or quality control in a 96-well plate, add 10 µL of the this compound working solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
-
Seal the plate and vortex mix for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Caption: Sample Preparation Workflow.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 2% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Ribothymidine: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 259.1 → 127.1).
-
This compound: Monitor the corresponding transition for the labeled standard (e.g., m/z 260.1 → 127.1).
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both the ribothymidine and this compound MRM transitions.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the ribothymidine calibrators.
-
Determine the concentration of ribothymidine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion: Ensuring Data Integrity with the Right Internal Standard
The quest for high-quality, reproducible bioanalytical data is a cornerstone of scientific advancement. In the realm of nucleoside quantification by LC-MS, the choice of internal standard is not a trivial detail but a critical determinant of data integrity. This compound stands out as the superior choice for the quantification of ribothymidine due to its chemical identity with the analyte, leading to near-perfect co-elution and robust correction for matrix effects and sample preparation variability. While other alternatives like deuterated standards and structural analogs exist, they carry inherent risks that can compromise the accuracy and precision of the analytical method. By adopting a stable isotope-labeled internal standard like this compound, researchers can have the highest confidence in their quantitative data, paving the way for more reliable and impactful scientific discoveries.
References
-
Cai, Z., & Henion, J. (2001). A comparison of the use of stable isotope-labeled and structurally related internal standards for the quantification of an analyte in a biological matrix by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(18), 1747-1758. [Link]
-
Hewavitharana, A. K., Abu Kassim, N. S., & Shaw, P. N. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101-107. [Link]
-
Kellner, S., & Helm, M. (2014). Absolute and relative quantification of RNA modifications via biosynthetic isotopomers. Nucleic Acids Research, 42(14), e113. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
-
Heiss, M., Reichle, V. F., & Kellner, S. (2021). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of chemical research, 54(23), 4313-4324. [Link]
-
Heiss, M., Reichle, V. F., & Kellner, S. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 54(23), 4313–4324. [Link]
-
Su, A., et al. (2014). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Journal of visualized experiments: JoVE, (92), e52024. [Link]
-
Trufelli, H., et al. (2011). Strategies for the detection and elimination of matrix effects in quantitative LC–MS analysis. LCGC North America, 29(4), 344-353. [Link]
-
van den Broek, I., et al. (2014). Development and validation of a quantitative LC-MS/MS method for CDK4/6 inhibitors palbociclib, ribociclib, abemaciclib, and abemaciclib-M2 in human plasma. Therapeutic drug monitoring, 36(5), 623-633. [Link]
-
Hinchliffe, E., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. The Journal of the International Federation of Clinical Chemistry and Laboratory Medicine, 25(4), 336-340. [Link]
-
Xu, Y., et al. (2017). Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG). Journal of pharmaceutical and biomedical analysis, 145, 249-255. [Link]
-
Magiera, S., & Kwiatek, K. (2010). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 34(9), 609-610. [Link]
-
Berg, T., & Strand, D. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of chromatography. A, 1218(52), 9354-9362. [Link]
-
Kuklenyik, Z., et al. (2013). Biological matrix effects in quantitative tandem mass spectrometry-based analytical methods: advancing biomonitoring. Analytical and bioanalytical chemistry, 405(2-3), 579-593. [Link]
-
Roe, B. A., & Tsen, H. Y. (1978). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences, 75(12), 5891-5895. [Link]
-
Reddit. (2022). Accounting for the matrix effect. [Link]
-
YouTube. (2023). Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. [Link]
-
Semantic Scholar. (n.d.). LC-MS-MS experiences with internal standards. [Link]
Sources
- 1. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. ukisotope.com [ukisotope.com]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
A Researcher's Guide to Cross-Validation of RNA Modification Data Using [5'-13C]Ribothymidine-Spiked Mass Spectrometry
As the landscape of epitranscriptomics expands, the need for rigorous, quantitative validation of RNA modifications has never been more critical. High-throughput sequencing methods have unveiled a universe of potential modification sites, yet these techniques often provide data that is semi-quantitative at best and prone to artifacts. For researchers, scientists, and drug development professionals, moving from a putative "hit" to a biologically validated and quantifiable modification is a crucial step that demands the highest level of analytical precision.
This guide provides an in-depth comparison of methodologies for validating RNA modification data, centering on the "gold-standard" approach of liquid chromatography-mass spectrometry (LC-MS) coupled with stable isotope-labeled internal standards, using [5'-13C]ribothymidine as a prime example. We will explore the causality behind experimental choices, provide actionable protocols, and objectively compare this method against common alternatives.
The Imperative of Validation: Beyond the Peak
High-throughput methods like methylated RNA immunoprecipitation sequencing (MeRIP-seq) are powerful screening tools, capable of identifying thousands of potential RNA modification sites across the transcriptome.[1][2] However, these antibody-based enrichment techniques suffer from inherent limitations, including antibody cross-reactivity, low resolution (~100-200 nucleotides), and an inability to provide true stoichiometric quantification.[3][4] This means a "peak" in a MeRIP-seq dataset is an indication, not a confirmation. It tells you a modification may be present in a region, but not precisely where, or in what percentage of transcripts.
The Principle of Isotopic Dilution Mass Spectrometry
Mass spectrometry offers direct physical detection of modified nucleosides based on their unique mass-to-charge ratio.[8] The most robust form of MS-based quantification is the stable isotope dilution method. This approach relies on adding a known quantity of a non-radioactive, heavy-isotope-labeled version of the analyte—an internal standard—into the sample.[9]
For the validation of ribothymidine (rT, also known as 5-methyluridine or m5U), a [5'-¹³C]ribothymidine standard would be used. This synthetic standard is chemically identical to the endogenous ribothymidine but is heavier due to the ¹³C atom at the 5' position of the ribose sugar.
The core principles of this self-validating system are:
-
Co-elution: The labeled standard and the endogenous nucleoside behave identically during chromatographic separation, eluting at the same retention time.
-
Mass Shift: In the mass spectrometer, they are easily distinguished by their known mass difference.
-
Ratio-Based Quantification: The abundance of the endogenous modification is calculated from the ratio of the signal intensity of the natural "light" nucleoside to the known amount of the spiked-in "heavy" standard. This ratiometric approach corrects for sample loss during preparation and variations in instrument response, ensuring exceptional accuracy.[7]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#4285F4", penwidth=2];
}
Caption: Workflow for absolute quantification of ribothymidine (rT) using a stable isotope dilution LC-MS/MS approach.
Comparative Analysis: [5'-¹³C]Ribothymidine LC-MS vs. Alternatives
The choice of a validation method depends on the specific research question, balancing factors like throughput, cost, and the level of quantitative accuracy required.[6]
| Feature | LC-MS with [5'-¹³C]Ribothymidine | Antibody-Based (MeRIP-seq) | Sequencing-Based (e.g., Direct RNA-Seq) |
| Principle | Direct detection of nucleoside mass after chromatographic separation.[5][8] | Enrichment of RNA fragments using a modification-specific antibody.[1] | Direct detection of electrical signal perturbations as RNA passes through a nanopore.[10] |
| Quantification | Absolute & Stoichiometric. Provides the exact amount or percentage of modified transcripts.[7][9] | Semi-quantitative. Shows relative enrichment, not absolute levels.[11] | Relative/Estimated. Stoichiometry can be estimated but is often less precise and can be model-dependent.[3] |
| Specificity | Unambiguous. Based on unique mass-to-charge ratio and fragmentation pattern.[6] | Variable. Dependent on antibody quality; potential for off-target binding and cross-reactivity.[3][12] | High, but context-dependent. Signal can be influenced by neighboring bases; requires sophisticated bioinformatics.[3] |
| Resolution | Global. Measures total amount of modification in a sample after digestion. Does not provide sequence location. | Low (~100-200 nt). Identifies a region, not a specific base.[3] | Single-nucleotide. Can pinpoint the exact modified base.[10] |
| Throughput | Low to Medium. | High. | High. |
| Pros | - Gold standard for quantification.[6][7]- Highly accurate and reproducible.- Unambiguous identification. | - Transcriptome-wide screening.- Well-established protocols. | - Provides sequence context.- Single-molecule detection.- No reverse transcription or PCR bias.[13] |
| Cons | - Destroys sequence information.- Lower throughput.- Requires specialized equipment. | - Prone to artifacts.- Not truly quantitative.- Antibody validation is critical.[12] | - Higher error rates.- Complex data analysis.- Can be cost-prohibitive. |
Experimental Protocols: A Self-Validating System
The following protocols outline a framework for validating a putative ribothymidine (m5U) site identified from a high-throughput screen.
Protocol 1: Metabolic Labeling of RNA (Optional but Powerful)
For studying the dynamics of RNA modification, cells can be cultured in media containing a stable isotope-labeled precursor. This allows for the tracking of modification turnover in newly transcribed RNA.[14]
-
Cell Culture: Grow cells of interest in standard medium to ~70% confluency.
-
Medium Exchange: Replace the standard medium with a medium containing a stable isotope-labeled precursor, such as [¹³C-methyl]-methionine, which serves as the methyl donor for m5U formation.[14]
-
Time Course: Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the heavy label into the ribothymidine nucleoside.
-
RNA Isolation: Proceed immediately to high-quality total RNA isolation using a TRIzol-based or column-based method. RNA integrity is paramount; degradation can significantly alter modification profiles.[15]
Protocol 2: RNA Digestion and LC-MS/MS Analysis
This protocol is the core of the validation process.
-
RNA Quantification: Accurately quantify the isolated RNA using a Qubit or similar fluorometric method. Precision here is key for the final quantification.
-
Internal Standard Spiking: To 1-2 µg of total RNA, add a precise amount of the [5'-¹³C]ribothymidine internal standard. The amount should be chosen to be in a similar range to the expected endogenous amount of ribothymidine.
-
Enzymatic Digestion:
-
Add Nuclease P1 (removes 5'-monophosphates) and incubate at 37°C for 2 hours. The choice of nucleases is critical to ensure complete digestion to single nucleosides without introducing bias.[7]
-
Add Bacterial Alkaline Phosphatase (removes the 3'-phosphate) and incubate at 37°C for an additional 2 hours. This ensures all products are nucleosides for accurate analysis.
-
-
Enzyme Removal: Remove the digestive enzymes using a 10 kDa molecular weight cutoff filter to prevent interference with the LC-MS system.
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a reverse-phase C18 column for separation.
-
Couple the liquid chromatography output directly to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Program the mass spectrometer to specifically monitor the mass transitions for both the endogenous ("light") and the standard ("heavy") ribothymidine. This provides an additional layer of specificity.
-
Light rT: Parent Ion → Fragment Ion
-
Heavy [5'-¹³C]rT: (Parent Ion + Mass Shift) → (Fragment Ion + Mass Shift)
-
-
-
Data Analysis:
-
Integrate the peak areas for the light and heavy nucleosides at the specific retention time.
-
Calculate the amount of endogenous ribothymidine using the ratio of the light peak area to the heavy peak area, multiplied by the known amount of the spiked-in standard.
-
dot graph G { layout="neato"; node [shape=circle, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];
}
Caption: The logical relationship between screening methods and LC-MS validation for achieving confirmed biological insights.
Conclusion: The Right Tool for the Right Question
In the field of epitranscriptomics, no single method can answer all questions. High-throughput techniques are invaluable for discovery and hypothesis generation. However, for validating these discoveries, understanding the precise stoichiometry of a modification, or developing RNA therapeutics where every atom matters, the unambiguous and quantitative power of liquid chromatography-mass spectrometry with stable isotope-labeled standards is unparalleled.
By using a self-validating system like [5'-¹³C]ribothymidine-spiked LC-MS, researchers can move beyond correlation to causation, building a foundation of robust, accurate, and trustworthy data. This level of analytical rigor is essential for translating the exciting discoveries of the epitranscriptome into a deeper understanding of biology and the next generation of medicines.
References
- Benefits of Stable Isotope Labeling in RNA Analysis.PubMed.
- Mass Spectrometry of Modified RNAs: Recent Developments (Minireview).PMC.
- Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry.
- RNA sequencing and modific
- Navigating the Maze of Modified RNA Validation: A Comparative Guide to LC-MS and Altern
- Instrumental analysis of RNA modific
- Isotope Labeling of Oligonucleotides - RNA / BOC Sciences.BOC Sciences.
- Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry.
- Detection technologies for RNA modific
- Advances in Quantitative Techniques for Mapping RNA Modific
- RNA Modified Base Best Practices and Benchmarking.Oxford Nanopore Technologies.
- A comparative evaluation of computational models for RNA modification detection using nanopore sequencing with RNA004 chemistry.PMC - NIH.
- MeRIP-seq for Detecting RNA methyl
- Analysis approaches for the identification and prediction of N6-methyladenosine sites.Taylor & Francis Online.
- MeRIP-RT-qPCR validation and replicates necessary for the detection of...
- Detection of RNA modification using direct RNA sequencing: A systematic review.The University of Liverpool Repository.
- Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry.PMC - NIH.
- Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling.PMC - NIH.
- RNA marker modifications reveal the necessity for rigorous preparation protocols to avoid artifacts in epitranscriptomic analysis.NIH.
- Validation strategies for antibodies targeting modified ribonucleotides.PMC - NIH.
Sources
- 1. MeRIP-seq for Detecting RNA methylation: An Overview - CD Genomics [cd-genomics.com]
- 2. MeRIP Sequencing - CD Genomics [cd-genomics.com]
- 3. A comparative evaluation of computational models for RNA modification detection using nanopore sequencing with RNA004 chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epi2me.nanoporetech.com [epi2me.nanoporetech.com]
- 11. mdpi.com [mdpi.com]
- 12. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA marker modifications reveal the necessity for rigorous preparation protocols to avoid artifacts in epitranscriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling: The Strategic Advantages of [5'-¹³C]Ribothymidine
In the exacting disciplines of drug development and molecular biology, the precise tracking and characterization of nucleic acids are fundamental to progress. Isotopic labeling, particularly with the stable isotope carbon-13 (¹³C), stands as a cornerstone technique for elucidating the structure, dynamics, and metabolic fate of these vital macromolecules. While a variety of ¹³C-labeled precursors are available, [5'-¹³C]ribothymidine offers distinct advantages that can dramatically improve the clarity and interpretability of experimental results, especially in Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic flux analyses. This guide provides a comprehensive comparison of [5'-¹³C]ribothymidine with other carbon-13 sources, grounded in experimental data and scientific rationale, to empower researchers in making the most strategic choices for their isotopic labeling studies.
The Power of Precision: The Rationale for Site-Specific Labeling
The core advantage of [5'-¹³C]ribothymidine lies in the principle of site-specific isotopic labeling . In contrast to uniform labeling, where all carbon atoms in a molecule are substituted with ¹³C, site-specific labeling introduces the isotope at a single, predetermined position. This targeted approach is a strategic decision aimed at simplifying complex analytical data and amplifying the signal from the region of interest.
The primary benefit of this specificity is the significant simplification of NMR spectra.[1] Uniform ¹³C labeling leads to widespread ¹³C-¹³C scalar couplings, which can create complex and overlapping signals that are difficult to resolve and assign.[2] By introducing a single ¹³C label at the 5'-position of the ribose moiety in ribothymidine, researchers can selectively investigate the local environment and interactions at this specific site without the confounding effects of adjacent ¹³C nuclei.[3] This leads to cleaner, more easily interpretable spectra, saving valuable time and reducing ambiguity in data analysis.[4]
[5'-¹³C]Ribothymidine Versus Alternative ¹³C Sources: A Comparative Analysis
The selection of a ¹³C source is critically dependent on the specific research question. While broadly applicable precursors like uniformly labeled glucose are invaluable for general metabolic pathway analysis, they often lack the necessary precision for detailed mechanistic investigations of nucleic acids.[5][6]
| Feature | [5'-¹³C]Ribothymidine | Uniformly ¹³C-Labeled Glucose | Other Site-Specifically Labeled Nucleosides |
| Labeling Specificity | Site-specific at the 5'-position of the ribose sugar.[7] | Labels all carbon atoms in glucose and its downstream metabolites.[8] | Specific to a single position on the base or sugar.[3] |
| Primary Application | Probing nucleic acid structure, dynamics, and drug-RNA interactions.[9] | General metabolic flux analysis and broad labeling of various biomolecules.[10] | Investigating specific chemical interactions and dynamics at the labeled site.[3] |
| NMR Spectral Complexity | Significantly reduced, leading to simplified and well-resolved spectra.[4] | High, due to extensive ¹³C-¹³C couplings that complicate spectral analysis.[2] | Reduced, similar to [5'-¹³C]ribothymidine, but focused on a different molecular region. |
| Sensitivity for Target Molecule | High for the 5'-position and its immediate environment. | Signal is distributed across numerous metabolites, potentially diluting the signal from the molecule of interest. | High for the specifically labeled site and its local interactions. |
| Cost & Synthesis | Involves a more complex chemical synthesis, which can influence cost.[7][11] | Generally more cost-effective for broad labeling studies. | Synthesis complexity and cost are comparable to [5'-¹³C]ribothymidine.[9] |
A Rationale-Driven Experimental Workflow: Studying Drug-RNA Interactions
To illustrate the practical utility of [5'-¹³C]ribothymidine, consider a typical workflow for investigating the binding of a small molecule drug candidate to a target RNA molecule.
Figure 1: A streamlined experimental workflow for studying drug-RNA interactions using [5'-¹³C]ribothymidine. This targeted approach allows for precise localization of the binding event.
The "Why" Behind the Workflow:
-
Site-Specific Incorporation: The process begins with the in vitro transcription of the target RNA in the presence of [5'-¹³C]ribothymidine triphosphate. This ensures that the ¹³C label is incorporated only at the desired ribothymidine residues within the RNA sequence.[4]
-
Probing the Interaction: The labeled RNA is then incubated with the drug candidate. If the drug binds to the RNA in a way that alters the chemical environment of the 5'-carbon of ribothymidine, this will cause a detectable change in its NMR signal.
-
High-Resolution Detection: A 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR experiment is then performed. This technique is exceptionally well-suited for this application as it correlates the chemical shift of the ¹³C nucleus with its directly attached protons, resulting in a single, distinct peak for each labeled site in the spectrum.[12]
-
Pinpointing the Binding Site: By comparing the NMR spectra of the RNA in its free and drug-bound states, any changes in the chemical shift of the 5'-position can be precisely identified. These "chemical shift perturbations" provide high-resolution information about the location and nature of the drug-RNA interaction.
The Decisive Advantage in Data Interpretation
The true power of using [5'-¹³C]ribothymidine becomes strikingly clear during the data analysis phase. A uniformly labeled RNA molecule would produce a highly complex NMR spectrum with numerous overlapping signals, making it extremely challenging to pinpoint specific changes upon drug binding.[2] In contrast, the site-specifically labeled RNA yields a clean, well-resolved spectrum where the signals of interest are clearly delineated.
Figure 2: A comparison of the analytical outcomes from uniformly labeled versus site-specifically labeled RNA in NMR-based drug interaction studies. The clarity afforded by site-specific labeling directly translates to more reliable and precise results.
Conclusion: A Strategic Imperative for High-Resolution Nucleic Acid Research
While other carbon-13 sources are indispensable for broad metabolic studies, [5'-¹³C]ribothymidine provides an unmatched level of precision for researchers delving into the intricate molecular details of nucleic acids. Its capacity to simplify complex NMR spectra and deliver unambiguous insights into local chemical environments makes it an invaluable asset for investigating drug-RNA interactions, RNA folding pathways, and enzymatic mechanisms. The initial investment in a site-specifically labeled compound is frequently justified by the substantial gains in analytical efficiency and the superior quality and reliability of the resulting data. For research programs aiming to progress from general metabolic observations to detailed mechanistic insights into nucleic acid function, the adoption of [5'-¹³C]ribothymidine is a strategic and scientifically sound decision.
References
- D'Souza, V. M., & Summers, M. F. (2004). Isotope labeling strategies for NMR studies of RNA. Journal of Biomolecular NMR, 29(3), 327–336.
- Kawashima, E., Umabe, K., & Sekine, T. (2002). Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. The Journal of Organic Chemistry, 67(15), 5142–5151.
- Micura, R., & Kreutz, C. (2000). Synthesis of [5'-13C]-labeled ribonucleosides. Tetrahedron Letters, 41(28), 5329-5332.
- Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174.
- Helmling, C., Wacker, A., & Schwalbe, H. (2012). Synthesis of (6-(13)C)pyrimidine nucleotides as spin-labels for RNA dynamics. Journal of the American Chemical Society, 134(42), 17572–17575.
- Crown, S. B., & Antoniewicz, M. R. (2012). Selection of optimal 13C-tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(6), 627-636.
- Luy, B., & Marino, J. P. (2000). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 28(14), e69.
- Fan, T. W.-M., & Lane, A. N. (2011). Isotope-assisted metabolic flux analysis in cancer research. Metabolites, 1(1), 3-23.
- Nikolova, E. N., & Al-Hashimi, H. M. (2012). Probing RNA structure and dynamics using NMR spectroscopy. Methods, 56(2), 185-195.
- Batey, R. T., Inada, M., & Williamson, J. R. (1999). Preparation of isotopically labeled RNAs for NMR spectroscopy. Current Protocols in Nucleic Acid Chemistry, 1(1), 17.5.1–17.5.24.
- Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of (6-(13)C)pyrimidine nucleotides as spin-labels for RNA dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 9. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Senior Scientist's Guide to Assessing Metabolic Flux with [5'-13C]Ribothymidine: A Comparative Analysis
For researchers, scientists, and drug development professionals, quantifying the dynamic activity of metabolic pathways is paramount to understanding cellular physiology in both health and disease. Metabolic Flux Analysis (MFA) stands as the gold standard for this purpose, providing a quantitative map of reaction rates within a cell.[1] While central carbon metabolism is frequently studied, the nucleotide synthesis pathways—critical for proliferation, DNA repair, and cellular energy—present unique challenges and opportunities.
This guide provides an in-depth assessment of [5'-13C]ribothymidine as a high-precision isotopic tracer for dissecting the pyrimidine salvage pathway. We will explore the causality behind its use, compare its performance against alternative tracers for both salvage and de novo synthesis, and provide validated experimental protocols to ensure accuracy and reproducibility in your research.
The Principle: Why Specific Tracers Matter in Nucleotide Metabolism
Cells acquire nucleotides through two primary routes: the energy-intensive de novo synthesis pathway, which builds nucleotides from simpler precursors like amino acids and glucose, and the energetically favorable salvage pathway , which recycles pre-existing nucleosides and nucleobases.[2] The balance between these pathways is highly context-dependent, varying with cell type, proliferation status, and disease state, making it a key target in oncology and virology.
To accurately measure the flux through the salvage pathway, a tracer is needed that enters this pathway directly without confounding contributions from de novo synthesis. This is the core strength of using a labeled nucleoside. This compound is specifically designed to probe the activity of thymidine kinase, a key enzyme in the pyrimidine salvage pathway that phosphorylates thymidine to thymidine monophosphate (dTMP), a direct precursor for DNA synthesis. The 13C label on the 5' position of the ribose sugar ensures that the entire nucleoside's fate can be tracked as it is incorporated into the nucleotide pool and subsequently into DNA.
Caption: The metabolic fate of this compound through the pyrimidine salvage pathway.
A Comparative Framework for Nucleotide Tracers
The selection of an isotopic tracer is the most critical decision in designing an MFA experiment, as it directly determines the precision and scope of the resulting flux map.[3] While this compound is highly specific, its data is best interpreted in the context of fluxes measured with other tracers that probe related pathways.
| Feature | This compound | [U-13C]Glucose | [15N]Glutamine | [U-13C]Uridine |
| Primary Pathway Probed | Pyrimidine Salvage (Thymidine Kinase) | De Novo Pyrimidine & Purine Synthesis (Ribose moiety and carbon backbone) | De Novo Pyrimidine & Purine Synthesis (Nitrogen atoms in the rings) | Pyrimidine Salvage (Uridine-Cytidine Kinase) |
| Metabolic Specificity | Very High: Specifically traces the salvage of thymidine for DNA synthesis. | Low: A universal tracer that labels a vast number of pathways, requiring complex models to deconvolve.[4] | Moderate: Labels both pyrimidine and purine de novo pathways, as well as amino acid metabolism.[5] | High: Specifically traces the salvage of uridine, primarily for RNA synthesis. |
| Key Biological Question | What is the rate of DNA precursor salvage from extracellular sources? | What is the total rate of de novo nucleotide synthesis from glucose?[6] | What is the contribution of glutamine to the nitrogenous bases of new nucleotides?[2] | What is the rate of RNA precursor salvage? |
| Primary Labeled Analytes | dTMP, dTDP, dTTP, DNA | UMP, UDP, UTP, CTP, Ribose-5-Phosphate | Labeled purine and pyrimidine rings | UMP, UDP, UTP, CTP |
| Experimental Utility | Ideal for studying cancer cell reliance on salvage, and the mechanism of action for TK-targeting antivirals. | Provides a global view of central carbon metabolism's contribution to biomass, including nucleotides.[7] | Essential for understanding nitrogen metabolism and its link to nucleotide synthesis. | Useful for dissecting RNA metabolism and turnover. |
This comparison highlights a crucial concept in MFA: no single tracer tells the whole story . The high specificity of this compound provides unambiguous quantification of thymidine salvage. For a complete systems-level understanding, this data should be integrated with parallel labeling experiments using tracers like [U-13C]glucose to simultaneously measure de novo synthesis flux.[8]
Experimental Design for Accuracy: A Self-Validating Workflow
The accuracy of a flux measurement is not merely a function of instrumental precision; it is built upon a foundation of rigorous experimental design, from cell culture to data analysis. A trustworthy protocol is a self-validating one, where potential artifacts are controlled for and the final flux map is statistically robust.
Caption: A validated workflow for accurate metabolic flux analysis using isotopic tracers.
Protocol 1: 13C-Labeling of MOLM-13 Cells with this compound
This protocol is designed for suspension cancer cells (e.g., MOLM-13 acute myeloid leukemia line) but can be adapted for adherent cells.
Materials:
-
MOLM-13 cells in logarithmic growth phase.[9]
-
RPMI-1640 medium without thymidine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
This compound stock solution (e.g., 10 mM in sterile water).
-
6-well culture plates.
-
-80°C Methanol for quenching.
-
Phosphate-Buffered Saline (PBS), ice-cold.
Procedure:
-
Cell Seeding: Seed MOLM-13 cells in RPMI-1640 + 10% dFBS at a density of 0.5 x 106 cells/mL in 6-well plates. Culture for 24 hours to allow cells to acclimate.
-
Media Switch & Tracer Introduction: Gently centrifuge the cells (300 x g, 5 min). Aspirate the supernatant and resuspend the cell pellet in pre-warmed fresh medium containing the desired final concentration of this compound (e.g., 100 µM). Causality Note: Switching to fresh media containing the tracer at the start of the experiment ensures a defined time zero and minimizes dilution of the tracer by unlabeled precursors.
-
Time-Course Sampling: At designated time points (e.g., 0, 1h, 4h, 8h, 24h), sacrifice one well per time point. The early time points capture the dynamic labeling phase, while the later time point approximates isotopic steady state, which is crucial for stationary MFA models.[10]
-
Quenching and Extraction: a. Rapidly transfer the cell suspension to a centrifuge tube. Pellet cells (500 x g, 2 min, 4°C). b. Aspirate the supernatant and wash once with 1 mL of ice-cold PBS to remove extracellular tracer. c. Immediately add 1 mL of -80°C 80% methanol to the cell pellet. Vortex vigorously for 60 seconds to quench all enzymatic activity and lyse the cells. Trustworthiness Note: Rapid quenching with ice-cold solvent is the single most critical step to prevent metabolic changes post-sampling, ensuring the measured isotopologue distribution reflects the in-vivo state.
-
Sample Processing: Incubate the methanol lysate at -80°C for at least 30 minutes. Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris. Transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.
Data Interpretation and Accuracy Assessment
Raw mass spectrometry data, which shows the mass isotopologue distribution (MID) for key metabolites like dTMP, is not a direct measure of flux. It is the input for a computational model that calculates the fluxes. The accuracy of these calculated fluxes must be rigorously validated.
The gold standard for validation is the goodness-of-fit test .[11] This statistical method compares the MIDs predicted by the calculated flux map against the experimentally measured MIDs. A statistically acceptable fit (i.e., a non-significant p-value in a chi-squared test) indicates that the model and the calculated fluxes are consistent with the experimental data.[12]
Caption: The logic of statistical validation in 13C-Metabolic Flux Analysis.
If the model fails the goodness-of-fit test, it implies an inaccuracy in the assumed metabolic network. This is a feature, not a bug, of MFA. It forces the researcher to reconsider the underlying biology—perhaps an unknown reaction is active, or a pathway assumed to be insignificant is carrying substantial flux. This iterative process of model refinement is key to discovering new biology and achieving a truly accurate metabolic map.
Conclusion and Future Outlook
The isotopic tracer This compound offers a highly specific and accurate method for quantifying the flux through the pyrimidine salvage pathway, a critical route for DNA synthesis. Its strength lies in its targeted entry into the network, which minimizes the ambiguity often associated with broadly-labeling tracers like glucose.
However, its high specificity is also its primary limitation. It cannot, by itself, provide information on de novo nucleotide synthesis. Therefore, for a comprehensive understanding of nucleotide metabolism, a multi-tracer approach is strongly recommended. By combining data from a specific probe like this compound with a global tracer like [U-13C]glucose in parallel experiments, researchers can build a complete, validated, and highly accurate flux map. This integrated approach empowers scientists to move beyond simple metabolite levels and truly understand the dynamic engine of the cell, paving the way for novel therapeutic strategies and a deeper understanding of cellular life.
References
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]
-
Tannous, C., et al. (2021). In vivo metabolic flux analysis using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology. [Link]
-
Wiechert, W. (2001). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. MDPI. [Link]
-
Buescher, J. M., et al. (2015). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Current Opinion in Biotechnology. [Link]
-
Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. ETH Zurich. [Link]
-
Rolin, O., et al. (2012). In vivo NMR for 13C metabolic flux analysis. ResearchGate. [Link]
-
NPTEL - National Programme on Technology Enhanced Learning. (2019). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. [Link]
-
Wang, Y., et al. (2023). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]
-
Rolin, O., et al. (2012). In Vivo NMR for 13 C metabolic Flux Analysis. Springer Nature Experiments. [Link]
-
Le, A., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. [Link]
-
Murphy, C. J., & Young, J. D. (2013). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. Current Opinion in Biotechnology. [Link]
-
Fu, Y., et al. (2022). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Cell Metabolism. [Link]
-
Menden, M. P., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology. [Link]
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]
-
Murphy, C. J., & Young, J. D. (2013). Model validation and selection in metabolic flux analysis and flux balance analysis. ResearchGate. [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2012). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic Engineering. [Link]
-
Le, A., et al. (2016). 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling. Metabolic Engineering. [Link]
-
Menden, M. P., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. ResearchGate. [Link]
-
Le, A., et al. (2017). High-resolution 13C metabolic flux analysis. Nature Protocols. [Link]
-
Berdis, A. J. (2015). Visualizing nucleic acid metabolism using non-natural nucleosides and nucleotide analogs. Biochimica et Biophysica Acta (BBA) - Papers on Cancer. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2012). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Biotechnology Journal. [Link]
-
Des Rosiers, C., et al. (1995). Evidence for incorporation of intact dietary pyrimidine (but not purine) nucleosides into hepatic RNA. Proceedings of the National Academy of Sciences. [Link]
-
Strong, J. M., et al. (1983). A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo. Analytical Biochemistry. [Link]
-
Yang, L., et al. (2021). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Metabolites. [Link]
-
Lu, W., & Rabinowitz, J. D. (2016). Metabolomics and isotope tracing. Cell. [Link]
-
Young, J. D. (2014). 13C metabolic flux analysis of recombinant expression hosts. Current Opinion in Biotechnology. [Link]
-
Lanza, I. R., et al. (2015). Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. Journal of Clinical & Translational Endocrinology. [Link]
-
Le, A., et al. (2017). High-resolution 13C metabolic flux analysis. Springer Nature Experiments. [Link]
-
Creative Biogene. (n.d.). MOLM-13 Cell Line User Guide. Creative Biogene. [Link]
-
Ubigene. (n.d.). Cell Use Instruction - MOLM13 Cell Line. Ubigene. [Link]
-
Peyssonnaux, C., et al. (2022). Protocol to assess cell-intrinsic regulatory mechanisms using an ex vivo murine T cell polarization and co-culture system. STAR Protocols. [Link]
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. editxor.com [editxor.com]
- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Comparison of Ribothymidine Levels Across Biological Samples
Introduction: Ribothymidine (m⁵U) - More Than Just a Modified Nucleoside
In the intricate world of molecular biology, the post-transcriptional modification of RNA is a critical layer of regulation that fine-tunes gene expression. Among the over 170 known modifications, 5-methyluridine (m⁵U), also known as ribothymidine, stands out for its crucial role in stabilizing the structure of transfer RNA (tRNA).[1][2] Found almost universally in the T-loop of eukaryotic and bacterial tRNA, m⁵U is essential for maintaining the correct L-shaped tertiary structure, which is vital for proper interaction with the ribosome during protein synthesis.[1][2]
The biological significance of ribothymidine extends beyond its structural role. The levels of modified nucleosides, including ribothymidine, in biological fluids are a direct reflection of RNA turnover and metabolic activity.[3] Under normal physiological conditions, when RNA molecules are degraded, their constituent modified nucleosides cannot be recycled by salvage pathways and are subsequently excreted.[3] However, in pathological states, particularly cancer, altered RNA metabolism and increased cell proliferation lead to a significant elevation in the turnover of RNA, resulting in higher concentrations of modified nucleosides in bodily fluids like urine and blood.[4][5] This phenomenon has positioned ribothymidine and its counterparts as promising, non-invasive biomarkers for disease diagnosis, prognosis, and monitoring therapeutic response.[3][6]
This guide provides a comprehensive comparison of ribothymidine levels across different biological samples, details the gold-standard analytical methodologies for its quantification, and explains the critical scientific principles that underpin these experimental choices.
Comparative Analysis of Ribothymidine Levels
The choice of biological sample is a critical first consideration in experimental design, dictated by the research question, the required sensitivity, and the desired level of invasiveness. Ribothymidine concentrations vary significantly across different biological matrices.
| Biological Sample | Typical Concentration Range (Healthy Adult) | Key Considerations & Rationale |
| Urine | Variable; often normalized to creatinine (e.g., nmol/mmol creatinine) | Rationale: Urine is the primary route of excretion for modified nucleosides that are products of RNA catabolism.[3][5] As a non-invasive sample, it is ideal for large-scale screening and longitudinal studies. Considerations: Concentrations can vary significantly based on hydration status.[7] Therefore, normalization to urinary creatinine is a mandatory step to correct for dilution, ensuring that the measured levels reflect metabolic output rather than fluid intake.[7][8] |
| Serum / Plasma | ~0.200 ± 0.098 µM | Rationale: Blood provides a real-time snapshot of circulating metabolites.[7] Serum or plasma levels can reflect the balance between the release of nucleosides from tissues and their clearance by the kidneys. Considerations: The sample matrix is complex, rich in proteins and lipids that can interfere with analysis.[9] Efficient sample preparation to remove these interferences is crucial for accurate quantification.[10] |
| Tissues | Highly variable, dependent on tissue type and metabolic rate | Rationale: Direct measurement in tissue provides the most accurate assessment of ribothymidine levels at the site of interest (e.g., within a tumor vs. adjacent healthy tissue). Considerations: Obtaining tissue samples is invasive. The analytical workflow is the most complex, requiring tissue homogenization, RNA extraction, and enzymatic hydrolysis to release the nucleosides before analysis.[11] |
Elevated levels of ribothymidine and other modified nucleosides have been consistently reported in the urine and serum of patients with various cancers, including breast, lung, and colorectal cancer.[4][6] This makes them valuable candidates for liquid biopsy-based cancer biomarkers.
Experimental Workflows for Ribothymidine Quantification
Accurate and reproducible quantification of ribothymidine requires robust analytical methodologies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique, offering unparalleled sensitivity and selectivity for identifying and quantifying small molecules in complex biological matrices.[9][12][13]
Below is a diagram illustrating the general workflow for ribothymidine quantification.
Caption: General workflow for ribothymidine quantification.
Part 1: Detailed Sample Preparation Protocols
The goal of sample preparation is to isolate the analyte of interest (ribothymidine) from interfering matrix components, ensuring a clean extract compatible with the LC-MS/MS system.[11] The choice of method is entirely dependent on the sample matrix.
Protocol 1: Urine Sample Preparation
Causality: Urine is a relatively clean matrix, but requires normalization to account for hydration status. The primary goal here is to remove particulate matter and adjust the concentration to fall within the calibrated range of the assay.
-
Sample Collection: Collect a midstream urine sample in a sterile container.[8]
-
Particulate Removal: Centrifuge 1 mL of the urine sample at 10,000 x g for 10 minutes at 4°C to pellet any cells and debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Dilution: Dilute the supernatant 1:10 (or as needed based on expected concentrations) with LC-MS grade water. This step is crucial to minimize potential matrix effects and ensure the analyte concentration is within the linear range of the instrument.
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., Ribothymidine-¹³C₅,¹⁵N₂) to the diluted sample.[10] The internal standard is chemically identical to the analyte but mass-shifted, allowing it to correct for variations in sample preparation and instrument response.[10][14]
-
Vortex & Transfer: Vortex the sample for 10 seconds and transfer it to an LC autosampler vial for analysis.
-
Creatinine Measurement: Separately, measure the creatinine concentration in the original urine sample using a standard clinical assay. This value is essential for the final normalization of the ribothymidine concentration.[7]
Protocol 2: Plasma/Serum Sample Preparation
Causality: The primary challenge with blood plasma or serum is the high abundance of proteins (~60-80 mg/mL), which can clog the LC column and cause severe ion suppression in the mass spectrometer.[9] Therefore, protein removal is a mandatory step. Protein precipitation is a rapid and effective method.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation.
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the plasma/serum sample.
-
Internal Standard Spiking: Add the internal standard (e.g., Ribothymidine-¹³C₅,¹⁵N₂) to the sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the sample. The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.[15] Acetonitrile is chosen for its ability to effectively denature and precipitate a wide range of proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute. This ensures complete mixing and maximizes the interaction between the solvent and proteins, leading to better precipitation efficiency.
-
Incubation: Incubate the sample at -20°C for 20 minutes to further enhance protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C. This will create a tight pellet of precipitated proteins at the bottom of the tube.
-
Supernatant Transfer: Carefully collect the supernatant, which contains the ribothymidine and other small molecules, and transfer it to a clean tube. Be cautious not to disturb the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid). This step concentrates the analyte and ensures it is dissolved in a solvent compatible with the start of the chromatographic run, leading to better peak shape.
-
Final Centrifugation & Transfer: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates, and transfer the clear supernatant to an LC autosampler vial.
Caption: Divergent initial steps in sample preparation workflows.
Part 2: LC-MS/MS Quantification Protocol
Causality: This protocol is designed for maximum sensitivity and selectivity. The chromatographic separation (LC) isolates ribothymidine from other structurally similar nucleosides. The tandem mass spectrometer (MS/MS) provides two levels of mass filtering (parent ion and fragment ion), ensuring that the detected signal is unequivocally from the target analyte.
-
Chromatographic System:
-
LC System: An Ultra-High Performance Liquid Chromatography (UPLC) system is preferred for its high resolution and speed.
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is ideal for retaining and separating polar nucleosides.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 40% B (linear gradient)
-
5-6 min: 40% to 95% B (column wash)
-
6-7 min: 95% B
-
7-8 min: 95% to 2% B (return to initial)
-
8-10 min: 2% B (equilibration)
-
-
-
Mass Spectrometry System:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ribothymidine (m⁵U): Precursor ion (Q1) m/z 259.1 → Product ion (Q3) m/z 127.1 (corresponding to the protonated molecule fragmenting to the protonated thymine base).
-
Internal Standard (e.g., ¹³C₅,¹⁵N₂-m⁵U): Precursor ion (Q1) m/z 266.1 → Product ion (Q3) m/z 132.1.
-
-
Optimization: Source parameters (e.g., capillary voltage, source temperature) and compound parameters (e.g., collision energy) must be optimized for the specific instrument to achieve maximum signal intensity.
-
-
Data Analysis and Quantification:
-
Calibration Curve: A calibration curve is constructed by analyzing a series of standards of known ribothymidine concentrations (e.g., from 1 nM to 1000 nM) prepared in a surrogate matrix.
-
Quantification: The concentration of ribothymidine in the biological samples is determined by plotting the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Normalization (for urine): The final concentration is expressed as nmol of ribothymidine per mmol of creatinine to account for urine dilution.
-
Conclusion and Future Perspectives
The quantitative analysis of ribothymidine across various biological samples is a powerful tool in translational research and clinical diagnostics. While urine offers a non-invasive window into systemic RNA metabolism, plasma and tissue samples provide more specific insights into real-time physiology and localized pathology. The choice of sample matrix is a critical decision that must be aligned with the specific goals of the study.
The LC-MS/MS workflows detailed here represent the current gold standard, providing the necessary sensitivity and specificity for reliable quantification. As research progresses, the integration of ribothymidine measurements with other 'omics' data, such as transcriptomics and proteomics, will undoubtedly provide a more holistic understanding of its role in health and disease, paving the way for novel diagnostic strategies and therapeutic interventions.
References
-
tRNA modification and cancer: potential for therapeutic prevention and intervention - PMC. (No date). National Center for Biotechnology Information. [Link]
-
Modified Nucleosides in Body Fluids of Tumor-Bearing Patients. (1987). PubMed. [Link]
-
Links between tRNA Modification and Metabolism and Modified Nucleosides as Tumor Markers. (2015). ResearchGate. [Link]
-
tRNA modifications and tRNA-derived small RNAs: new insights of tRNA in human disease. (2024). PubMed Central. [Link]
-
5-Methyluridine. (No date). PubChem. [Link]
-
impact of tRNA modifications on translation in cancer: identifying novel therapeutic avenues. (2024). Oxford Academic. [Link]
-
Showing metabocard for Ribothymidine (HMDB0000884). (No date). Human Metabolome Database. [Link]
-
Role of ribothymidine in mammalian tRNAPhe. (1975). PubMed. [Link]
-
Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS. (2011). National Institutes of Health. [Link]
-
Role of ribothymidine in mammalian tRNAPhe. (1975). Proceedings of the National Academy of Sciences. [Link]
-
5-Methyluridine. (No date). Wikipedia. [Link]
-
Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. (2022). National Institutes of Health. [Link]
-
Quantification results of these modified nucleosides in urine samples... (2020). ResearchGate. [Link]
-
LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. (2021). PubMed Central. [Link]
-
Chromatographic studies on nucleic acids. 2. The quantitative analysis of ribonucleic acids. (1951). PubMed Central. [Link]
-
Sample Preparation Process - Step by step. (No date). Retsch. [Link]
-
Simultaneous Quantification of Nucleosides and Nucleotides From Biological Samples. (2019). PubMed. [Link]
-
Mass spectrometric identification of modified urinary nucleosides used as potential biomedical markers by LC-ITMS coupling. (2007). ResearchGate. [Link]
-
Sample Preparation. (No date). Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Sample Preparation. (No date). Dartmouth Trace Element Analysis Core. [Link]
-
LC-MS/MS assay for the quantitation of the ribonucleotide reductase inhibitor triapine in human plasma. (2017). PubMed Central. [Link]
-
In vitro methylation of tobacco mosaic virus RNA with ribothymidine-forming tRNA methyltransferase. Characterization and specificity of the reaction. (1976). PubMed. [Link]
-
Quantitative analysis of small molecules in biological samples. (No date). University of Alabama at Birmingham. [Link]
-
Nucleic acid sequence. (No date). Wikipedia. [Link]
-
Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma. (2022). MDPI. [Link]
-
Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. (1979). PubMed. [Link]
-
Selective utilization of 2-thioribothymidine- and ribothymidine-containing tRNAs by the protein synthetic systems of Thermus thermophilus HB 8 depending on the environmental temperature. (1984). PubMed. [Link]
-
Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy. (2020). PubMed. [Link]
-
Role of ribothymidine in mammalian tRNAPhe. (1975). PubMed Central. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (No date). LGC Group. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (No date). Alternative Therapies in Health and Medicine. [Link]
-
OBJECTIVE TESTING – URINE AND OTHER DRUG TESTS. (No date). PubMed Central. [Link]
-
LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. (2017). YouTube. [Link]
-
In brief: Understanding urine tests. (2023). National Center for Biotechnology Information. [Link]
-
Urinalysis: Reference Range, Interpretation, Collection and Panels. (2023). Medscape. [Link]
-
Discrepancy in results between dipstick urinalysis and urine sediment microscopy. (2018). PubMed Central. [Link]
Sources
- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 2. Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tRNA modification and cancer: potential for therapeutic prevention and intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified nucleosides in body fluids of tumor-bearing patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OBJECTIVE TESTING – URINE AND OTHER DRUG TESTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In brief: Understanding urine tests - InformedHealth.org - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 12. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS assay for the quantitation of the ribonucleotide reductase inhibitor triapine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating RNA Sequencing Data: [5'-13C]Ribothymidine Labeling vs. Gold-Standard RT-qPCR
This guide provides an in-depth comparison of two distinct methodologies for validating RNA-seq data: the established "gold standard," Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR), and an innovative approach utilizing metabolic labeling with [5'-13C]ribothymidine. As researchers and drug development professionals, understanding the nuances, strengths, and limitations of each technique is paramount for generating high-fidelity, publishable data.
The Imperative of RNA-Seq Data Validation
RNA-seq workflows are complex, multi-step processes, and biases can be introduced at various stages, from library preparation to data analysis.[2] While computational methods can correct for many of these biases, experimental validation provides an orthogonal layer of confirmation, ensuring that the observed changes in gene expression are not artifacts of the high-throughput methodology.[2] Validation is particularly crucial in studies with a limited number of biological replicates, where statistical power may be constrained.[4] The goal of validation is twofold: to confirm the technical reproducibility of the RNA-seq results and to ensure the biological reproducibility of the observed expression patterns.[2]
The Gold Standard: Reverse Transcription-Quantitative PCR (RT-qPCR)
For years, RT-qPCR has been the go-to method for validating gene expression data obtained from high-throughput techniques like microarrays and RNA-seq.[4][5] Its high sensitivity, specificity, and reproducibility make it a reliable tool for quantifying the abundance of specific transcripts.[5]
The RT-qPCR Workflow: A Step-by-Step Protocol
The process involves converting RNA to complementary DNA (cDNA) and then amplifying a specific target sequence in the presence of a fluorescent dye. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial RNA transcript.
Experimental Protocol: RT-qPCR for RNA-Seq Validation
-
RNA Isolation: Extract high-quality total RNA from the same biological samples used for the RNA-seq experiment or, for stronger biological validation, from a new set of biological replicates.[3]
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA, which could lead to false-positive results.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
Primer Design and Validation: Design and validate primers specific to the genes of interest identified from the RNA-seq data. It is recommended to select a set of genes that show upregulation, downregulation, and no significant change.[2]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle of amplification.
-
Data Analysis: Determine the quantification cycle (Cq) values for each gene. Normalize the Cq values of the target genes to one or more stably expressed reference genes.[5] Calculate the fold change in gene expression between different experimental conditions.
Causality in Experimental Choices for RT-qPCR
-
Reference Gene Selection: The selection of appropriate reference genes with stable expression across all experimental conditions is critical for accurate normalization and reliable results.[5] RNA-seq data itself can be a valuable tool for identifying suitable reference genes.[6]
-
Primer Specificity: Validating primer specificity through melt curve analysis is essential to ensure that only the target transcript is being amplified.
A Novel Approach: this compound Metabolic Labeling
Metabolic labeling with stable isotopes offers a powerful way to study the dynamics of RNA synthesis and degradation.[7][8][9] By introducing a stable isotope-labeled nucleoside into cell culture, newly transcribed RNA becomes "heavy," allowing it to be distinguished from the pre-existing RNA pool. While traditionally used for studying RNA kinetics, this methodology can be adapted to validate changes in the rate of RNA synthesis, providing a dynamic view that complements the static snapshot of total RNA levels provided by standard RNA-seq and RT-qPCR.
This compound is a non-canonical nucleoside that can be incorporated into newly synthesized RNA. The carbon-13 isotope acts as a tracer that can be detected by mass spectrometry.
The this compound Labeling Workflow for Validation
This workflow focuses on quantifying the amount of newly synthesized RNA for specific genes of interest and comparing these rates between different experimental conditions.
Experimental Protocol: this compound Labeling and Analysis
-
Cell Culture and Labeling: Culture cells under the desired experimental conditions. Introduce this compound into the culture medium for a defined period (pulse-labeling) to label newly transcribed RNA.
-
RNA Isolation: Isolate total RNA from the labeled cells.
-
RNA Hydrolysis: Hydrolyze the total RNA into individual ribonucleosides using a cocktail of nucleases.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the ribonucleosides using liquid chromatography and detect the labeled (this compound) and unlabeled ribothymidine using tandem mass spectrometry.
-
Quantification and Data Analysis: Determine the ratio of labeled to unlabeled ribothymidine for specific RNA transcripts. This requires methods to isolate or specifically analyze the ribonucleosides derived from the genes of interest, which adds a layer of complexity. For validation of RNA-seq, one could analyze the labeled to unlabeled ratio in the total RNA pool for highly abundant transcripts or develop targeted enrichment methods for less abundant transcripts. The change in this ratio between experimental conditions for selected genes would serve as the validation metric.
Causality in Experimental Choices for this compound Labeling
-
Labeling Duration: The duration of the labeling pulse is a critical parameter that influences the amount of labeled RNA and the ability to detect changes in synthesis rates.[10]
-
LC-MS/MS Optimization: The sensitivity and accuracy of the mass spectrometry method are crucial for detecting subtle changes in the incorporation of the stable isotope.
-
Targeted Analysis: For validating specific genes, a targeted mass spectrometry approach (e.g., Parallel Reaction Monitoring) would be necessary to quantify the labeled nucleosides from those particular transcripts.
Comparative Analysis: this compound Labeling vs. RT-qPCR
| Feature | RT-qPCR | This compound Labeling |
| Principle | Enzymatic amplification of cDNA | Metabolic incorporation of a stable isotope |
| Measurement | Relative abundance of total transcript levels | Rate of new RNA synthesis |
| Sensitivity | Very high, can detect low-abundance transcripts | Dependent on labeling efficiency and MS sensitivity |
| Throughput | Low to medium, typically a few to dozens of genes | Potentially high-throughput with advanced MS techniques |
| Workflow Complexity | Relatively straightforward and well-established | Complex, requires expertise in cell culture, RNA biochemistry, and mass spectrometry |
| Cost | Moderate | High, due to the cost of the labeled compound and mass spectrometry analysis |
| Data Interpretation | Well-established, fold-change calculation | More complex, requires specialized analysis of isotopic ratios |
| Information Provided | Static snapshot of transcript abundance | Dynamic information on RNA synthesis rates |
Visualizing the Workflows
Caption: Comparative workflows for RNA-seq validation.
Conclusion and Recommendations
The choice of a validation method depends on the specific research question, available resources, and the desired depth of information.
RT-qPCR remains the pragmatic and universally accepted choice for routine validation of RNA-seq data. Its straightforward workflow, lower cost, and the clear interpretation of results make it accessible to most molecular biology laboratories.[4][5] It provides a reliable confirmation of the relative abundance of specific transcripts identified by RNA-seq.
This compound labeling represents a more advanced, hypothesis-driven approach to validation. While not a direct replacement for RT-qPCR for standard validation, it offers unique insights into the dynamics of gene expression. This method is particularly valuable when the research goal is to understand whether observed changes in transcript levels are due to alterations in RNA synthesis or degradation.[11] For example, in drug development, understanding if a compound affects the synthesis rate of a target gene can provide crucial mechanistic information that a static measurement of RNA levels cannot.
References
-
Matias, C., et al. (2024). RNA-seq validation: software for selection of reference and variable candidate genes for RT-qPCR. BMC Genomics. [Link]
-
Asadi-Atoi, P., et al. (2019). Benefits of Stable Isotope Labeling in RNA Analysis. Biological Chemistry. [Link]
-
ResearchGate. Benefits of stable isotope labeling in RNA analysis | Request PDF. [Link]
-
CD Genomics. How To Validate Single-Cell RNA-Seq Data?. [Link]
-
Serebryenik, Y. A., et al. (2014). Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. Journal of the American Chemical Society. [Link]
-
Pimienta, G., et al. (2025). Techniques for Validating CRISPR Changes Using RNA-Sequencing Data. International Journal of Molecular Sciences. [Link]
-
Silantes. (2023). Applications of Stable Isotope-Labeled Molecules. [Link]
-
Seq-Analytics. Do I Need to Validate My RNA-Seq Results With qPCR?. [Link]
-
Uzonyi, A., et al. (2018). On the optimal design of metabolic RNA labeling experiments. bioRxiv. [Link]
-
Shintani, S. A Brief Note on Metabolic Labeling of RNA. Journal of Medical and Clinical Bichemistry. [Link]
-
Liu, Y., et al. (2011). Design and validation issues in RNA-seq experiments. Briefings in Bioinformatics. [Link]
-
Wikipedia. Time-resolved RNA sequencing. [Link]
-
Dölken, L. (2013). Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture. RNA. [Link]
-
Golisz, A., et al. (2020). Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome. The Plant Cell. [Link]
-
Bio-Synthesis. (2014). Stable isotope labeling in proteomics and metabolomics. [Link]
-
Frontiers. Identification and Validation of Reference Genes in Clostridium beijerinckii NRRL B-598 for RT-qPCR Using RNA-Seq Data. [Link]
-
E. coli Genome Project. RNA Labeling Protocol. [Link]
-
ResearchGate. Validation of RNA-seq data using real-time PCR (qRT-PCR) and western.... [Link]
-
Reddit. RNAseq validation with qPCR?. [Link]
-
E. coli Genome Project. RNA Labeling Protocol. [Link]
-
Wild, K., et al. (2007). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research. [Link]
-
Carl ROTH. User Manual RNA Labeling Kit. [Link]
-
Begik, O., et al. (2021). Deep learning and direct sequencing of labeled RNA captures transcriptome dynamics. Nature Biotechnology. [Link]
-
Nikonowicz, E. P., et al. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research. [Link]
-
Garcia-Vaquero, A., et al. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Proceedings of the National Academy of Sciences. [Link]
-
Van den Eede, C., et al. (2022). Do results obtained with RNA-sequencing require independent verification?. Microbial Biotechnology. [Link]
-
Pimienta, G., et al. (2024). Techniques for Validating CRISPR Changes Using RNA-Sequencing Data. International Journal of Molecular Sciences. [Link]
-
Kawata, K., et al. (2021). Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates. RNA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. RNA-Seq 5: Data Validation - Nordic Biosite [nordicbiosite.com]
- 3. academic.oup.com [academic.oup.com]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. RNA-seq validation: software for selection of reference and variable candidate genes for RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification and Validation of Reference Genes in Clostridium beijerinckii NRRL B-598 for RT-qPCR Using RNA-Seq Data [frontiersin.org]
- 7. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 9. Stable isotope labeling in proteomics and metabolomics [biosyn.com]
- 10. On the optimal design of metabolic RNA labeling experiments | bioRxiv [biorxiv.org]
- 11. Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to RNA Labeling: Benchmarking [5'-13C]Ribothymidine for Structural and Functional Genomics
For researchers, scientists, and drug development professionals navigating the intricate world of RNA biology, the ability to accurately label and track RNA molecules is paramount. The choice of labeling strategy can profoundly impact experimental outcomes, influencing everything from the resolution of structural studies to the interpretation of functional assays. This guide provides an in-depth, objective comparison of [5'-13C]ribothymidine with other prevalent RNA labeling techniques, offering supporting experimental data and detailed protocols to empower you in making the most informed decision for your research.
The Central Role of RNA Labeling in Modern Research
From elucidating complex three-dimensional structures to tracking RNA localization and quantifying gene expression dynamics, labeling is the cornerstone of modern RNA research. The ideal labeling method should be highly efficient, minimally disruptive to the RNA's native structure and function, and provide a robust signal for detection. This guide will dissect the nuances of isotopic labeling, with a special focus on this compound, and benchmark it against two other workhorses of the field: biotin-based and fluorescent labeling.
Isotopic Labeling: A High-Resolution Lens for Structural Biology
Stable isotope labeling, particularly with 13C, 15N, and 2H, is the gold standard for high-resolution structural studies of RNA by Nuclear Magnetic Resonance (NMR) spectroscopy. By introducing nuclei with distinct magnetic properties, researchers can overcome the inherent spectral overlap in RNA NMR spectra, enabling the precise determination of atomic-level structures and dynamics.
This compound: A Strategic Probe for Unraveling RNA Architecture
This compound is a specialized isotopic label where the carbon atom at the 5' position of the ribose sugar in the ribothymidine nucleotide is replaced with its heavier isotope, 13C. This site-specific labeling strategy offers several distinct advantages for NMR-based structural analysis:
-
Reduced Spectral Complexity: By introducing a 13C label at a specific position, the complexity of the NMR spectrum is significantly reduced compared to uniform labeling, facilitating resonance assignment.
-
Probing Local Conformation: The chemical shift of the 5'-carbon is sensitive to the local conformation of the ribose sugar and the phosphodiester backbone, providing valuable constraints for structure calculation.
-
Minimal Perturbation: The introduction of a single 13C atom is a subtle modification that is unlikely to perturb the overall structure or function of the RNA molecule.
A Comparative Analysis of Leading RNA Labeling Technologies
The selection of an appropriate RNA labeling technique is a critical experimental design choice. Below is a comprehensive comparison of this compound-based isotopic labeling with biotin and fluorescent labeling methods.
| Feature | This compound (Isotopic) | Biotin-Based Labeling | Fluorescent Labeling |
| Primary Application | High-resolution structure and dynamics studies (NMR) | Pull-down assays, purification, detection on blots, imaging | In-cell imaging, single-molecule studies (FRET), flow cytometry |
| Detection Method | Nuclear Magnetic Resonance (NMR) Spectroscopy | Streptavidin-conjugate-based detection (e.g., HRP, fluorophores) | Fluorescence microscopy, spectrophotometry, flow cytometry |
| Resolution | Atomic | Molecular | Sub-cellular to molecular |
| Labeling Efficiency | Dependent on in vitro transcription or chemical synthesis efficiency | Generally high, with enzymatic methods often exceeding 80%[1][2] | Variable, dependent on the method (e.g., enzymatic, chemical) and fluorophore properties. |
| Signal-to-Noise Ratio | High in NMR experiments with proper setup | High, due to the strong biotin-streptavidin interaction | Can be high, but susceptible to background fluorescence and photobleaching[3][4][5] |
| Perturbation to RNA | Minimal, considered non-perturbative for structure[6] | Can be significant, especially with internal labeling, potentially altering structure and function. | The bulkiness of fluorophores can perturb RNA structure and function.[7] |
| Cost | High, due to the cost of 13C-labeled precursors | Moderate, with biotinylated nucleotides and streptavidin conjugates being relatively affordable. | Variable, with the cost of fluorescently labeled nucleotides and imaging equipment being significant. |
Experimental Workflows: From Labeling to Analysis
To provide a practical understanding of these techniques, detailed experimental workflows are outlined below.
This compound Labeling for NMR Spectroscopy
This workflow describes the site-specific incorporation of this compound into an RNA molecule via in vitro transcription for subsequent NMR analysis.
Caption: Workflow for this compound labeling and NMR analysis.
-
DNA Template Preparation: Synthesize a double-stranded DNA template containing a T7 RNA polymerase promoter upstream of the target RNA sequence.
-
NTP Preparation: Prepare a nucleotide mix containing ATP, GTP, CTP, UTP, and this compound triphosphate at the desired concentrations. The ratio of [5'-13C]rTMP to UTP will determine the labeling efficiency at uridine positions.
-
In Vitro Transcription: Set up the in vitro transcription reaction using a commercial T7 RNA polymerase kit, the DNA template, and the prepared NTP mix.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the 13C-labeled RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Elution and Desalting: Excise the RNA band from the gel, elute the RNA, and desalt it using spin columns or ethanol precipitation.
-
NMR Sample Preparation: Exchange the buffer of the purified RNA to the appropriate NMR buffer and concentrate the sample.
-
NMR Data Acquisition: Acquire a series of NMR experiments (e.g., 1H-13C HSQC) to assign the resonances and obtain structural restraints.
-
Structure Calculation: Use the NMR data to calculate the three-dimensional structure of the RNA.
3'-End Biotinylation of RNA
This method is commonly used for immobilizing RNA for pull-down assays or for detection on blots.
Caption: Workflow for 3'-end biotinylation of RNA.
-
RNA Preparation: Start with purified, intact RNA.
-
Ligation Reaction Setup: In a nuclease-free tube, combine the RNA, T4 RNA Ligase Reaction Buffer, Biotinylated Cytidine (Bis)phosphate (pCp-Biotin), and T4 RNA Ligase.
-
Incubation: Incubate the reaction at 16°C for at least 2 hours or overnight for higher efficiency.
-
Purification: Purify the biotinylated RNA to remove unincorporated biotinylated nucleotides using a spin column or ethanol precipitation.
-
Quantification and Use: Quantify the labeled RNA and proceed with downstream applications such as RNA pull-down assays or Northern blotting.
Internal Fluorescent Labeling of RNA
This technique is valuable for visualizing RNA in cells or for single-molecule studies.
Caption: Workflow for internal fluorescent labeling of RNA.
-
Template and NTP Preparation: Prepare a DNA template and an NTP mix containing a fluorescently labeled nucleotide (e.g., Fluorescein-12-UTP) in place of or in addition to the corresponding unlabeled nucleotide.
-
In Vitro Transcription: Perform in vitro transcription as described for isotopic labeling.
-
Purification: Purify the fluorescently labeled RNA, protecting it from light to prevent photobleaching.
-
Application: Use the labeled RNA for downstream applications such as fluorescence in situ hybridization (FISH) or single-molecule fluorescence resonance energy transfer (smFRET).
Causality Behind Experimental Choices and Self-Validating Systems
Isotopic Labeling: The choice of this compound is driven by the need for high-resolution structural information. The protocol is self-validating through the analysis of the NMR spectra; the presence of expected 13C-coupled signals confirms successful labeling, and the quality of the spectra reflects the integrity of the RNA.
Biotin Labeling: The selection of 3'-end labeling with a single biotin molecule is a deliberate choice to minimize structural perturbation, a critical consideration for functional assays.[8] The success of the labeling can be validated by a dot blot assay comparing the signal of the labeled RNA to a biotinylated control RNA.[9]
Fluorescent Labeling: The decision to internally label with fluorescent nucleotides is often made for applications requiring visualization or FRET analysis. The labeling efficiency and potential for multiple incorporations must be carefully considered and can be assessed by spectrophotometry and gel electrophoresis. The integrity of the labeled RNA should be confirmed to ensure that the fluorescent tag has not caused degradation.
Conclusion: Selecting the Right Tool for the Job
The choice of an RNA labeling strategy is not a one-size-fits-all decision. For researchers aiming to dissect the intricate atomic details of RNA structure and dynamics, This compound and other isotopic labels remain the unparalleled choice, providing the high-resolution data necessary for NMR spectroscopy.
For applications focused on purification, immobilization, and detection in pull-down or blotting experiments, biotin-based labeling offers a robust, sensitive, and cost-effective solution. When the research question revolves around visualizing RNA within the cellular context or probing molecular interactions at the single-molecule level, fluorescent labeling provides the necessary tools for direct observation.
By understanding the fundamental principles, advantages, and limitations of each technique, and by carefully considering the specific experimental goals, researchers can confidently select the optimal labeling strategy to unlock new insights into the multifaceted world of RNA.
References
-
Bio-Synthesis Inc. (2017, November 27). Specific labeling of RNA. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Benchmarking metabolic RNA labeling techniques for high-throughput single-cell RNA sequencing. Nature Communications. [Link]
-
Wahl, M. C., & Will, C. L. (2025). Simple methods for the 3' biotinylation of RNA. RNA. [Link]
-
QxMD. (n.d.). Benchmarking metabolic RNA labeling techniques for high-throughput single-cell RNA sequencing. Read by QxMD. [Link]
-
Duch, A., et al. (2021). comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover. Briefings in Bioinformatics. [Link]
-
Agilent Technologies. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. [Link]
-
Wahl, M. C., & Will, C. L. (2010). Simple methods for the 3′ biotinylation of RNA. RNA, 16(8), 1649–1656. [Link]
-
Nikonowicz, E. P., et al. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4507–4513. [Link]
-
Walter, N. G., & Burke, J. M. (2013). Fluorescently Labeling Synthetic RNAs. Methods in Enzymology. [Link]
-
Agris, P. F. (2021). Site-Specific Fluorescent Labeling of RNA Interior Positions. Molecules, 26(5), 1393. [Link]
-
Nikonowicz, E. P., et al. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4507–4513. [Link]
-
Dayie, K. T., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(9), 8348–8405. [Link]
-
El-Sayed, A. F., et al. (2017). Protocol for efficient fluorescence 3′ end-labeling of native noncoding RNA domains. MethodsX, 4, 131–139. [Link]
-
Marchanka, A., et al. (2021). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 792275. [Link]
-
Frontiers. (n.d.). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. [Link]
-
Wahl, M. C., & Will, C. L. (2010). Simple methods for the 3′ biotinylation of RNA. RNA. [Link]
-
Jäschke, A., et al. (2016). Strategic labelling approaches for RNA single-molecule spectroscopy. Biological Chemistry, 397(12), 1233–1248. [Link]
-
Urdea, M. S., et al. (1988). A comparison of non-radioisotopic hybridization assay methods using fluorescent, chemiluminescent and enzyme labeled synthetic oligodeoxyribonucleotide probes. Nucleic Acids Research, 16(11), 4937–4956. [Link]
-
Wang, P., et al. (2015). Incorporation of isotopic, fluorescent, and heavy-atom-modified nucleotides into RNAs by position-selective labeling of RNA. Nature Protocols, 10(6), 919–930. [Link]
-
Rabani, M., et al. (2011). Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells. Nature Biotechnology, 29(5), 436–442. [Link]
-
Advanced Cell Diagnostics. (n.d.). RNAscope Troubleshooting Guide and FAQ. [Link]
-
Zhang, Y., et al. (2025). Benchmarking metabolic RNA labeling techniques for high-throughput single-cell RNA sequencing. Nature Communications. [Link]
-
Evident Scientific. (n.d.). Signal-to-Noise Considerations. [Link]
-
The Plant Cell. (n.d.). Rock, scissors, paper: How RNA structure informs function. [Link]
-
ResearchGate. (n.d.). Comparison of the fluorescence signal intensity and biological noise.... [Link]
-
Wadle, S., et al. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods, 10(27), 3331–3339. [Link]
-
Harris, K. A., & Christian, E. L. (2009). Chapter 7 - RNA Crosslinking Methods. Methods in Enzymology. [Link]
-
Dunn, M. R., & Roy, S. (2017). Polymerase-Mediated Site-Specific Incorporation of a Synthetic Fluorescent Isomorphic G Surrogate into RNA. Organic Letters, 19(18), 4944–4947. [Link]
-
Wang, L., et al. (2022). Site‐Selective Modification and Labeling of Native RNA. Angewandte Chemie International Edition, 61(40), e202207901. [Link]
-
RNA-FRETools. (n.d.). Labeling strategies for RNA/DNA. [Link]
-
Lécuyer, E., et al. (2008). A technical review and guide to RNA fluorescence in situ hybridization. RNA, 14(4), 543–554. [Link]
-
Watters, K. E., et al. (2016). Simultaneous characterization of cellular RNA structure and function with in-cell SHAPE-Seq. Nucleic Acids Research, 44(22), e167. [Link]
-
Clark, W. C., et al. (2023). Protonation-Dependent Sequencing of 5-Formylcytidine in RNA. Journal of the American Chemical Society, 145(21), 11579–11588. [Link]
-
GitHub. (n.d.). penghu-sc/Benchmarking-Metabolic-RNA-Labeling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Signal-to-Noise Considerations [evidentscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of [5'-13C]ribothymidine
For Immediate Implementation by Laboratory Professionals
In the fast-paced world of scientific research and drug development, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of [5'-13C]ribothymidine, ensuring the safety of laboratory personnel and the protection of our environment. As a stable, non-radioactive, isotopically labeled nucleoside, its disposal follows the protocols for chemical waste, a critical distinction for ensuring both safety and regulatory compliance.
The First Principle: Understanding the Nature of this compound Waste
This compound is a specialized chemical used in a variety of research applications. The key to its proper disposal lies in understanding its fundamental properties. The Carbon-13 isotope is stable and does not emit radiation. Consequently, waste containing this compound is not classified as radioactive waste.[1][] This is a crucial first determination, as it directs the entire disposal workflow away from radiological waste streams and towards standard chemical waste management protocols.
However, the absence of radioactivity does not equate to an absence of potential chemical hazards. While ribothymidine (also known as 5-methyluridine) is not classified as a hazardous substance according to the OSHA Hazard Communication Standard, it is imperative to treat all laboratory chemicals with a degree of caution.[3] Therefore, this compound waste should be managed as a chemical waste stream in accordance with local, state, and federal regulations.[4][5]
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. The primary hazards associated with this compound are related to its physical form (typically a solid powder) and the potential for inhalation or skin contact.
Core Safety Directives:
-
Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of aerosolization and inhalation.[6]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (nitrile is a suitable option) must be worn.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator may be necessary.[7]
-
| Hazard | Associated Risk | Recommended PPE |
| Inhalation | Potential respiratory irritation from fine dust | Chemical Fume Hood, NIOSH-approved respirator (if needed) |
| Skin Contact | Possible mild irritation | Nitrile gloves, Laboratory coat |
| Eye Contact | Potential for irritation | Safety glasses with side shields or goggles |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for the disposal of this compound waste, from initial segregation to final hand-off to a licensed disposal vendor.
Step 1: Waste Segregation - The Foundation of Safe Disposal
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[8][9]
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a designated, leak-proof solid waste container.[10]
-
This container should be clearly labeled for chemical waste.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the liquid waste in a separate, compatible, and leak-proof liquid waste container.
-
Do not mix this waste stream with other incompatible chemical wastes.[10] For instance, do not mix aqueous solutions with organic solvent waste.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container that is also labeled for chemical waste.[11]
-
Step 2: Container Selection and Labeling - Clarity is Key
The integrity and labeling of your waste containers are crucial for safety and compliance.
-
Container Choice:
-
Use containers that are chemically compatible with the waste. For solid waste, a sturdy, sealable plastic bag or a drum with a liner is appropriate. For liquid waste, use a high-density polyethylene (HDPE) or glass container with a secure screw-top cap.[12]
-
Ensure the container is in good condition, with no cracks or leaks.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled.[4][9] The label should include:
-
The words "Hazardous Waste" or "Chemical Waste" (as per your institution's guidelines).
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
Step 3: Accumulation and Storage - A Secure Holding Pattern
Proper storage of waste pending disposal is essential to prevent accidents and ensure regulatory compliance.
-
Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.[13]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[12]
-
Incompatible Waste: Ensure that containers of incompatible waste are physically separated.[5]
Step 4: Final Disposal - The Professional Hand-Off
The final step in the disposal process is the transfer of the waste to a licensed and reputable waste disposal vendor.
-
Engage a Licensed Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company.
-
Documentation: Complete all necessary waste manifest forms as required by your institution and the disposal vendor. This documentation is a critical component of the "cradle-to-grave" responsibility for hazardous waste.
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste from your laboratory's designated waste accumulation area.
Disposal Workflow Diagram
Caption: Logical workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a straightforward process when approached with a clear understanding of its non-radioactive, chemical nature. By adhering to the principles of hazard assessment, proper segregation, secure containment, and the engagement of professional disposal services, researchers can ensure the safety of their colleagues and the preservation of the environment. This commitment to responsible waste management is a hallmark of a well-run and ethically sound research enterprise. Always consult your institution's specific safety and environmental health guidelines for any additional requirements.
References
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. OSHA 29 CFR 1910.1450. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thymidine. Retrieved from [Link]
-
University of Louisville Department of Environmental Health and Safety. (n.d.). Waste Disposal Manual. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). MARLAP Manual Volume II: Chapter 17, Waste Management in a Radioanalytical Laboratory. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Columbia University Environmental Health and Safety. (n.d.). Policy for Disposing of Recombinant or Synthetic Nucleic Acid Molecules (rDNA) and rDNA Contaminated Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA Fact Sheet. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (2022). Biohazardous Waste Disposal Guide. Retrieved from [Link]
-
National Research Council. (1999). Management of Technologically Enhanced Naturally Occurring Radioactive Materials. National Academies Press. Retrieved from [Link]
-
Stericycle. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Use of 5-Ethynyl-2′-deoxyuridine, (EdU). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
University of Louisville Department of Environmental Health and Safety. (n.d.). Waste Disposal. Retrieved from [Link]
-
Berry & Associates/ICON Isotopes. (2016). Safety Data Sheet (5S)-5,6-Dihydrothymidine. Retrieved from [Link]
-
National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
Sources
- 1. Environmental Protection Agency Guidances and Regulations for Naturally Occurring Radionuclides - Evaluation of Guidelines for Exposures to Technologically Enhanced Naturally Occurring Radioactive Materials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. emsllcusa.com [emsllcusa.com]
- 5. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 6. osha.gov [osha.gov]
- 7. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 8. usbioclean.com [usbioclean.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 11. louisville.edu [louisville.edu]
- 12. targetmol.com [targetmol.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [5'-13C]ribothymidine
As researchers and drug development professionals, our work with specialized chemical reagents demands a commitment to safety that is as rigorous as our science. This guide provides essential, field-tested guidance on the appropriate selection and use of Personal Protective Equipment (PPE) for handling [5'-13C]ribothymidine. Our focus is not just on what to wear, but why you wear it, ensuring each protocol is a self-validating system of safety and best practices.
The Foundational Safety Principle: It's the Molecule, Not the Isotope
The first and most critical point of understanding when working with this compound is that the Carbon-13 isotope is stable and non-radioactive.[1][2][3][4] Unlike its radioactive counterpart, Carbon-14, ¹³C does not decay or emit radiation, posing no radiological risk.[1][2]
Therefore, all safety considerations, including the selection of PPE, are dictated by the toxicological and chemical properties of the parent molecule, ribothymidine (also known as 5-methyluridine), not the isotope.[1] The safety precautions required are identical to those for the unlabeled version of the compound.
Hazard Assessment of Ribothymidine
Based on available Safety Data Sheets (SDS) for ribothymidine (5-methyluridine), the compound is not classified as hazardous under the Globally Harmonized System (GHS).[5][6] It presents a low acute toxicity profile. However, as with any chemical reagent, especially in powdered form, there is a potential for respiratory, skin, and eye irritation upon contact. Therefore, adherence to standard good laboratory practices is paramount to minimize any potential exposure.[1]
Core PPE for Handling this compound
A risk-based approach dictates the level of PPE required. For this compound, operations can be categorized into two main tiers of potential exposure.
Tier 1: Standard Handling of Solids and Solutions This tier covers low-energy activities such as weighing the solid compound, preparing stock solutions, and performing dilutions. The primary risks are incidental contact with powder or splashes of liquid.
Tier 2: Operations with Aerosol or Splash Potential This tier includes higher-energy activities like vortexing, sonicating, or pouring large volumes, which increase the risk of generating aerosols or significant splashes.
The following table summarizes the recommended PPE for each tier.
| PPE Component | Tier 1: Standard Handling | Tier 2: Aerosol/Splash Potential | Rationale |
| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields.[7] | Safety goggles. A face shield worn over safety glasses is required when pouring large volumes.[7] | Protects against accidental splashes and airborne particles. Goggles and face shields provide a higher level of protection against widespread splashes and aerosols. |
| Hand Protection | Single pair of nitrile gloves.[1][7][8] | Double pair of nitrile gloves.[1][7][8] | Nitrile provides good chemical resistance for incidental contact. Double-gloving provides an extra barrier and allows for safe removal of the outer, potentially contaminated glove without exposing skin. |
| Body Protection | Full-length laboratory coat, buttoned completely.[1][9] | Full-length laboratory coat, buttoned completely. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[9] | Closed-toe shoes. | Prevents injury from spills and dropped items. |
| Respiratory Protection | Not generally required when handled in a well-ventilated area or chemical fume hood.[1] | Required if handling large quantities of powder outside of a fume hood or if engineering controls are insufficient. Use a NIOSH-approved respirator.[10][11] | Minimizes inhalation of fine powders. A fume hood is the preferred engineering control for volatile substances or fine powders.[1] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology - China Isotope Development [asiaisotopeintl.com]
- 3. moravek.com [moravek.com]
- 4. isotope-amt.com [isotope-amt.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 11. targetmol.com [targetmol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
